molecular formula C9H11NO B1583598 2-(Methylamino)-1-phenylethanone CAS No. 35534-19-1

2-(Methylamino)-1-phenylethanone

Cat. No.: B1583598
CAS No.: 35534-19-1
M. Wt: 149.19 g/mol
InChI Key: VVFCJVLORNFVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-phenylethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFCJVLORNFVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328985
Record name 2-(methylamino)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35534-19-1
Record name 2-(methylamino)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(Methylamino)-1-phenylethanone

[1]

Introduction & Chemical Identity

This compound represents a critical structural bridge between the phenethylamine and cathinone classes. Chemically, it is the


Unlike its non-keto analogue (methamphetamine), the presence of the carbonyl group at the


Physicochemical Profile

The electron-withdrawing effect of the carbonyl group lowers the pK


PropertyValue / Description
IUPAC Name This compound
CAS Number 5650-44-2 (Base), 49656-78-2 (HCl)
Molecular Formula C

H

NO
Molecular Weight 163.22 g/mol (Base)
pK

(Predicted)
7.11 ± 0.10 [1]
Solubility Free base: Soluble in organic solvents (Et

O, CHCl

).HCl Salt: Highly soluble in water, ethanol.[1]
Appearance White crystalline powder (HCl salt); Unstable oil (Free base).

Synthetic Pathways & Impurity Profiling

Understanding the synthesis of this compound is essential for identifying route-specific impurities in forensic samples. The primary route involves the oxidation of ephedrine or pseudoephedrine.[2]

Oxidative Synthesis Mechanism

The transformation of the hydroxyl group of ephedrine to the ketone of methcathinone is typically achieved using strong oxidants like Potassium Permanganate (KMnO

  • Reaction: (1R,2S)-Ephedrine

    
     (S)-Methcathinone
    
  • Stereochemistry: The chiral center at the

    
    -carbon is preserved during mild oxidation, but racemization can occur under vigorous acidic/basic conditions due to keto-enol tautomerism.
    
Critical Impurities
  • Manganese/Chromium Residues: Incomplete purification leads to neurotoxic metal contamination (e.g., Manganism from "Ephedrone" abuse) [2].

  • Benzaldehyde: Formed via oxidative cleavage of the C(

    
    )-C(
    
    
    ) bond.
  • Pyrazine Dimers: The most distinct chemical signature of this molecule (detailed in Section 3).

Stability & Reactivity: The Dimerization Cascade

The most distinct chemical property of this compound is its thermodynamic instability in solution, particularly as a free base. It undergoes a self-condensation reaction to form pyrazine derivatives. This pathway is a critical confounder in analytical testing.

Mechanism of Dimerization

Two molecules of methcathinone condense to form a dihydropyrazine intermediate, which subsequently oxidizes to 3,6-dimethyl-2,5-diphenylpyrazine .[3][4]

  • Trigger: Neutral to basic pH accelerates this reaction.

  • Artifact Formation: This reaction often occurs in situ during Gas Chromatography (GC) injection if the inlet temperature is too high or the sample is under-derivatized [3].

Visualizing the Reactive Pathway

The following diagram illustrates the synthesis from ephedrine and the competing degradation pathway into the pyrazine dimer.

ReactionPathwayEphedrineEphedrine / Pseudoephedrine(Precursor)MethcathinoneThis compound(Methcathinone)Ephedrine->MethcathinoneOxidation (KMnO4 / CrO3)-2HDihydropyrazineDihydropyrazineIntermediateMethcathinone->DihydropyrazineSelf-Condensation(pH > 7, Heat)BenzaldehydeBenzaldehyde(Cleavage Product)Methcathinone->BenzaldehydeOxidative CleavagePyrazine3,6-Dimethyl-2,5-diphenylpyrazine(Stable Dimer)Dihydropyrazine->PyrazineOxidation-2H

Figure 1: Chemical life cycle of this compound, highlighting the oxidative synthesis and the degradation pathway to the pyrazine dimer.[2]

Analytical Characterization Protocols

Due to the thermal instability described above, direct GC-MS analysis of underivatized methcathinone is prone to artifacts. The following protocols ensure data integrity.

Protocol A: GC-MS with Derivatization (Recommended)

Derivatization protects the amine and ketone moieties, preventing dimerization in the heated injector port.

  • Extraction:

    • Alkalinize sample (pH 8-9) with NaHCO

      
      . Note: Avoid strong bases (NaOH) to minimize immediate degradation.
      
    • Extract into Ethyl Acetate or Dichloromethane.

  • Derivatization:

    • Reagent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).[5]

    • Procedure: Incubate extract with 50

      
      L PFPA at 70°C for 20 minutes.
      
    • Mechanism: Acylation of the secondary amine reduces polarity and thermal lability [4].

  • Analysis:

    • Monitor for the derivatized molecular ion (e.g., M+ for TFA-Methcathinone).

Protocol B: LC-MS/MS (High Sensitivity)

Liquid Chromatography avoids thermal stress, making it superior for quantitative analysis of biological matrices.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Transition: MRM monitoring of m/z 164

    
     146 (loss of H
    
    
    O) and 164
    
    
    131.

Metabolic Fate & Pharmacochemistry

The metabolic handling of this compound is stereoselective and reversible. Unlike amphetamines which undergo significant deamination, the

  • Reduction: The dominant pathway is the reduction of the ketone back to the alcohol, regenerating ephedrine or pseudoephedrine. This reaction is catalyzed by cytosolic carbonyl reductases.

  • Stereoselectivity: The reduction is stereoselective, often favoring the formation of pseudoephedrine in specific species, which must be accounted for when interpreting toxicology results (i.e., the presence of ephedrine may be a metabolite, not just a precursor) [5].

Metabolismcluster_legendKeyMCMethcathinone(Parent)EPHEphedrine / Pseudoephedrine(Active Metabolite)MC->EPHCarbonyl Reductase(Reversible)NORCathinone(Minor)MC->NORN-Demethylation(CYP450)L1Phase I Reduction

Figure 2: Metabolic pathway illustrating the reversible reduction to ephedrine analogues.

References

  • ChemicalBook. (n.d.). This compound Properties. Retrieved from

  • Sikk, K., et al. (2011). Manganese-induced parkinsonism due to ephedrone abuse.[6] Parkinson's Disease.[7][1][6][8][9] Retrieved from

  • Power, J.D., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from

  • Shin, H.S., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs. Journal of Analytical Toxicology. Retrieved from

  • Kamata, H.T., et al. (2006). Metabolism of stereoisomers of methcathinone in rats. Drug Metabolism and Disposition.[9] Retrieved from

An In-Depth Technical Guide to 2-(Methylamino)-1-phenylethanone (CAS: 35534-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)-1-phenylethanone, a beta-keto phenethylamine and a structural analog of cathinone. While its primary documented use is as a chemical intermediate, its relationship to a class of compounds with significant pharmacological activity necessitates a thorough understanding of its chemical and physical properties, synthesis, and analytical characterization. This document details a laboratory-scale synthesis of its hydrochloride salt, provides key spectroscopic data for its identification, and discusses its place within the broader context of synthetic cathinones. Due to a lack of specific studies on its biological activity, this guide also draws upon data from closely related analogs to offer insights into its potential pharmacological and toxicological profile.

Introduction

This compound, also known as N-methyl-α-aminoacetophenone or N-methylphenacylamine, is an organic compound with the chemical formula C₉H₁₁NO. It belongs to the class of beta-keto phenethylamines, which are characterized by a phenethylamine core with a ketone group at the beta position. This structural motif is shared with a wide range of psychoactive substances, including the naturally occurring cathinone found in the khat plant (Catha edulis) and a plethora of synthetic cathinone derivatives. While this compound itself is not as widely studied as other members of this class, its chemical structure suggests potential for biological activity and underscores its importance as a reference standard and a building block in medicinal chemistry and pharmacological research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in a research setting.

PropertyValueSource
CAS Number 35534-19-1[1]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
Appearance Colorless to light yellow liquidChemBK
Boiling Point 245 °C[2]
Density 1.019 g/cm³[2]
Flash Point 104 °C[2]
pKa (Predicted) 7.11 ± 0.10[2]
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform.ChemBK

Synthesis and Characterization

The primary route for the synthesis of this compound involves the reaction of a starting ketone with an aminating agent. The following section details a protocol for the synthesis of its hydrochloride salt, a more stable and easily handled form of the compound.

Synthesis of this compound Hydrochloride

This protocol is adapted from a general procedure for the synthesis of β-keto-N-methylphenethylamine hydrochlorides.

Reaction Scheme:

G acetophenone Acetophenone intermediate This compound acetophenone->intermediate + Methylamine methylamine Methylamine product This compound HCl intermediate->product + HCl hcl HCl

Caption: Synthesis of this compound HCl.

Experimental Protocol:

  • Preparation of Methanolic Hydrogen Chloride: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, add 35 mL of anhydrous methanol. Cool the flask in an ice bath and slowly add 3.5 mL (50.16 mmol) of acetyl chloride dropwise. Stir the solution for 10 minutes to generate methanolic hydrogen chloride.[3]

  • Reaction with Starting Material: To a 50 mL round-bottom flask containing the starting material (e.g., a precursor that can be converted to this compound), add the freshly prepared methanolic hydrogen chloride solution.[3] Note: The original protocol uses a precursor "2a" which is not explicitly defined in the provided source. For a direct synthesis, one would typically start with α-bromoacetophenone and react it with methylamine, followed by treatment with HCl.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 1 hour.[3]

  • Product Isolation: Remove the solvent under reduced pressure to yield the crude product as a fine white powder.[3] The product can be used without further purification, with a reported yield of 91%.[3]

Spectroscopic Characterization

Accurate identification of the synthesized compound is critical. The following data has been reported for this compound hydrochloride.[3]

¹H NMR (500 MHz, CD₃OD):

  • δ 8.07-8.04 (m, 2H, Ar-H)

  • δ 7.73 (t, J = 7.5 Hz, 1H, Ar-H)

  • δ 7.59 (t, J = 7.5 Hz, 2H, Ar-H)

  • δ 4.79 (s, 2H, -CH₂-)

  • δ 2.85 (s, 3H, -NCH₃)

¹³C NMR (125 MHz, CD₃OD):

  • δ 191.5 (C=O)

  • δ 134.5 (Ar-C)

  • δ 133.5 (Ar-C)

  • δ 128.8 (Ar-CH)

  • δ 127.9 (Ar-CH)

  • δ 54.0 (-CH₂-)

  • δ 32.2 (-NCH₃)

Infrared (IR) Spectroscopy (thin film): 2945, 2911, 2808, 2756, 2434, 1690, 1597, 1574, 1472, 1449, 1424, 1373, 1242, 1013, 940, 884, 764 cm⁻¹

High-Resolution Mass Spectrometry (HRMS) (ESI-TOF):

  • m/z: [M+H]⁺ Calculated for C₉H₁₂NO: 150.0919; Found: 150.0919

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of N-alkylated cathinones, GC-MS is a commonly employed method.[4]

General GC-MS Workflow:

G Sample Sample Preparation (e.g., LLE, SPE) Derivatization Derivatization (optional) Sample->Derivatization Increase volatility & stability GC Gas Chromatography (Separation) Sample->GC Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

Caption: General workflow for GC-MS analysis.

Considerations for Method Development:

  • Derivatization: While some cathinones can be analyzed directly, derivatization can improve chromatographic peak shape and mass spectral fragmentation patterns.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically suitable for the separation of phenethylamine derivatives.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, and monitoring characteristic fragment ions in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

General HPLC Workflow:

G Sample Sample Preparation (e.g., Filtration, Dilution) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detector Detector (e.g., UV, MS) HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for HPLC analysis.

Considerations for Method Development:

  • Column: A reversed-phase C18 column is a common choice for the separation of phenethylamine analogs.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the amine-containing analyte.

  • Detection: UV detection is suitable due to the presence of the phenyl chromophore. For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

Potential Biological Activity and Toxicological Profile

There is a significant lack of direct research on the pharmacology and toxicology of this compound. However, its structural similarity to other synthetic cathinones and beta-keto amphetamines allows for some informed postulations.

Relationship to Synthetic Cathinones

Synthetic cathinones are a class of new psychoactive substances (NPS) that act as central nervous system stimulants.[5][6] Their primary mechanism of action involves increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] This is achieved by either inhibiting their reuptake or promoting their release from presynaptic terminals.[5]

The pharmacological effects of synthetic cathinones can include euphoria, increased energy, and empathy, but also adverse effects such as anxiety, paranoia, and cardiovascular complications.[7] The specific effects and potency of a cathinone derivative are highly dependent on its chemical structure, including substitutions on the phenyl ring, the alkyl chain, and the amino group.[7]

Given that this compound is a simple N-methylated beta-keto phenethylamine, it is plausible that it could interact with monoamine transporters. However, without experimental data, its potency and selectivity for dopamine, serotonin, and norepinephrine transporters remain unknown.

Potential Metabolism

The metabolism of synthetic cathinones typically involves several phase I and phase II reactions. For N-alkylated cathinones, common metabolic pathways include:

  • N-dealkylation: Removal of the methyl group from the nitrogen atom.

  • Reduction of the β-keto group: Conversion of the ketone to a hydroxyl group, forming the corresponding amino alcohol.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl side chain.[8]

These metabolic transformations can result in the formation of active or inactive metabolites, which may have their own pharmacological and toxicological profiles.

Toxicology

The hydrochloride salt of this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

The broader toxicological profile of this compound has not been established. The toxicity of synthetic cathinones can vary widely and may include neurotoxicity and cardiotoxicity.[6]

Conclusion

This compound is a foundational structure within the beta-keto phenethylamine class. While its primary role appears to be as a chemical intermediate, its structural relationship to pharmacologically active synthetic cathinones warrants careful consideration and further investigation. This guide has provided a comprehensive overview of its known chemical and physical properties, a detailed synthesis protocol for its hydrochloride salt, and its spectroscopic characterization. The lack of specific data on its biological activity, metabolism, and toxicology highlights a significant gap in the scientific literature. Researchers working with this compound should exercise caution and may use the information on related analogs provided herein as a starting point for their own investigations. Future studies are needed to fully elucidate the pharmacological and toxicological profile of this compound.

References

  • This compound. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Preparation of aminoacetophenones. (1956). Google Patents.
  • (E)-1-(2-Aminophenyl)ethanone oxime. (n.d.). Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]

  • (1S)-2-(Methylamino)-1-phenylethanol. (n.d.). ATB. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization, and Crystal Structures of Imides Condensed with p-Phenylamino(Phenyl) Amine and Fluorescence Property. (2020). PMC. Retrieved February 6, 2026, from [Link]

  • Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. (2014). PMC. Retrieved February 6, 2026, from [Link]

  • Rapid analysis of beta-phenylethylamine in tissues and body fluids utilizing pentafluorobenzoylation followed by electron-capture gas chromatography. (1983). PubMed. Retrieved February 6, 2026, from [Link]

  • Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. (2015). PubMed. Retrieved February 6, 2026, from [Link]

  • Metabolism of Synthetic Cathinones. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. (2012). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PMC. Retrieved February 6, 2026, from [Link]

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (2021). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (n.d.). SciHorizon. Retrieved February 6, 2026, from [Link]

  • Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Keto Amphetamine Toxicity-Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

  • HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • 2-Methylamino-1-phenyl-ethanone hydrochloride. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. (2020). PMC. Retrieved February 6, 2026, from [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (2015). National Criminal Justice Reference Service. Retrieved February 6, 2026, from [Link]

  • 2-Cyclohexylamino-1-phenylethanol. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved February 6, 2026, from [Link]

  • Neuropharmacology of Synthetic Cathinones. (2016). PMC. Retrieved February 6, 2026, from [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC. (2024). Preprints.org. Retrieved February 6, 2026, from [Link]

  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. (2012). PMC. Retrieved February 6, 2026, from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1999). Google Patents.
  • Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. (2021). PubMed. Retrieved February 6, 2026, from [Link]

  • Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. (2011). Drug Testing and Analysis. Retrieved February 6, 2026, from [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • CAN A TOXIC SUBSTANCE CLASS ALSO BE THERAPEUTIC? THE EXAMPLE OF PSYCHOSTIMULANTS. (n.d.). Psychiatry on line Italia. Retrieved February 6, 2026, from [Link]

  • Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. (2024). PMC. Retrieved February 6, 2026, from [Link]

  • Synthetic Cathinones - Three Factor Analysis. (2014). DEA.gov. Retrieved February 6, 2026, from [Link]

  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c) free 2-phenylethyl-ammonium picrate. * Denotes the solvent peaks. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (2020). MDPI. Retrieved February 6, 2026, from [Link]

  • IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. (2015). RSC Publishing. Retrieved February 6, 2026, from [Link]

Sources

Structural Elucidation of alpha-(Methylamino)acetophenone: A Multi-Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the structural characterization of alpha-(Methylamino)acetophenone (2-(methylamino)-1-phenylethanone), a critical positional isomer of the stimulant methcathinone and a precursor/metabolite in forensic and pharmaceutical contexts.[1][2] Unlike standard datasheets, this document focuses on the causality of spectral features, providing a self-validating framework to distinguish this compound from its isobaric analogs (e.g., cathinone) using NMR, MS, and IR methodologies.[1][2]

Chemical Identity & Significance[1][2][3][4][5]

alpha-(Methylamino)acetophenone (2-MAP) is an aromatic amino ketone.[1][2] In drug development and forensic analysis, it presents a specific challenge: it is isobaric (MW 149.[1][2]19) with cathinone (2-amino-1-phenylpropan-1-one).[1][2] Differentiating these isomers is crucial as they possess distinct pharmacological profiles and legal classifications.[2]

Physicochemical Profile[2][5][6][7][8][9][10]
PropertyDataNotes
IUPAC Name This compoundAlso:

-methylaminoacetophenone
CAS (Free Base) 35534-19-1 Unstable; prone to dimerization (pyrazine formation).[1][2]
CAS (HCl Salt) 23826-47-3 Stable solid; preferred form for analysis.[1][2]
Formula C

H

NO
Isobaric with Cathinone, Ethcathinone.[1][2]
Mol. Weight 149.19 g/mol Monoisotopic Mass: 149.0841
Appearance White crystalline solid (HCl)Free base is a yellow oil/liquid.[1]

Mass Spectrometry (MS) Elucidation

Objective: Confirm molecular weight and identify the carbon skeleton via fragmentation.

Fragmentation Mechanism

In Electron Ionization (EI) at 70 eV, 2-MAP undergoes a characteristic alpha-cleavage driven by the nitrogen atom.[1][2] This is the primary diagnostic event.[2]

  • Molecular Ion (

    
    ): 
    
    
    
    149.[1][2] Often weak or absent due to the stability of the fragment ions.[2]
  • Base Peak (

    
     44):  The bond between the carbonyl carbon and the alpha-carbon breaks.[1][2] The charge is retained on the nitrogen-containing fragment, forming the resonance-stabilized iminium ion  (
    
    
    
    ).[1][2]
  • Benzoyl Ion (

    
     105): 
    
    
    
    . Formed if the charge is retained on the carbonyl fragment.[2]
  • Phenyl Cation (

    
     77):  Loss of CO from the benzoyl ion (
    
    
    
    105
    
    
    77).[1][2]
The Isobaric Trap (Critical Insight)

Both 2-MAP and Cathinone yield a base peak at


 44.[1][2]
  • 2-MAP:

    
     (
    
    
    
    44)[1][2]
  • Cathinone:

    
     (
    
    
    
    44)[1][2]
Visualization: MS Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 149 [Ph-CO-CH2-NHMe]+ Alpha_Cleavage Alpha-Cleavage M_Ion->Alpha_Cleavage EI (70 eV) Iminium Iminium Ion (Base Peak) m/z 44 [CH2=NH-Me]+ Alpha_Cleavage->Iminium Charge Retention on Nitrogen Benzoyl Benzoyl Ion m/z 105 [Ph-C=O]+ Alpha_Cleavage->Benzoyl Charge Retention on Oxygen Phenyl Phenyl Cation m/z 77 [Ph]+ Benzoyl->Phenyl -CO (28 Da)

Caption: Fragmentation pathway of 2-(methylamino)acetophenone under Electron Ionization (EI).[1][2]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and isomer differentiation.

The proton (


H) NMR spectrum provides the indisputable proof of structure by revealing the connectivity of the alkyl chain.[1][2]
Experimental Protocol: 1H NMR
  • Solvent: Deuterated Chloroform (

    
    ) for free base; Methanol-
    
    
    
    (
    
    
    ) or DMSO-
    
    
    for HCl salt.[1][2]
  • Reference: TMS (0.00 ppm).

Spectral Assignments (Free Base in )
PositionShift (

, ppm)
MultiplicityIntegrationStructural Insight
Aromatic 7.40 – 8.00Multiplet5HPhenyl ring protons.[1][2] Ortho protons deshielded by C=O (~7.9 ppm).[1][2]
Alpha-CH

4.25 Singlet 2HCritical Diagnostic. A singlet confirms an isolated methylene group between C=O and N.
N-Methyl 2.50 Singlet 3HMethyl group attached to Nitrogen.[2]
Amine NH ~2.0 - 3.0Broad Singlet1HExchangeable. Shift varies with concentration/solvent.[1][2]
Differentiation Logic: 2-MAP vs. Cathinone

This is the "Self-Validating" check for the researcher.

  • Scenario A (2-MAP): You observe two singlets in the aliphatic region (CH

    
     and N-CH
    
    
    
    ).[1][2]
  • Scenario B (Cathinone): You observe a quartet (methine CH) and a doublet (side-chain methyl).[1][2]

NMR_Logic Start Analyze Aliphatic Region (2.0 - 5.5 ppm) Check_Pattern Check Signal Multiplicity Start->Check_Pattern Singlet_Singlet Pattern: Singlet (2H) + Singlet (3H) Structure: -C(=O)-CH2-NH-CH3 Check_Pattern->Singlet_Singlet Found Singlets Quartet_Doublet Pattern: Quartet (1H) + Doublet (3H) Structure: -C(=O)-CH(NH2)-CH3 Check_Pattern->Quartet_Doublet Found Coupling Result_MAP Confirmed: alpha-(Methylamino)acetophenone Singlet_Singlet->Result_MAP Result_Cath Confirmed: Cathinone (Isomer) Quartet_Doublet->Result_Cath

Caption: Decision tree for distinguishing isobaric amino ketones using 1H NMR multiplicity.

Infrared Spectroscopy (IR)

Objective: Confirmation of functional groups.[1][2][3]

  • Carbonyl (C=O): Strong band at 1680–1695 cm

    
     .[1][2] The frequency is lowered (relative to non-conjugated ketones) due to conjugation with the phenyl ring.[1][2]
    
  • Amine (N-H):

    • Free Base: Sharp weak band at ~3350 cm

      
       (secondary amine).[1][2]
      
    • HCl Salt: Broad, multiple bands between 2400–3000 cm

      
       (ammonium N-H stretching), often obscuring C-H stretches.[1][2]
      
  • Aromatic C=C: Pairs of bands at ~1600 cm

    
     and ~1450 cm
    
    
    
    .[1][2]

Experimental Protocols

Protocol A: Sample Preparation for GC-MS
  • Context: The HCl salt is non-volatile and degrades in the GC injector port. It must be liberated to the free base or derivatized.[2]

  • Extraction: Dissolve 5 mg of sample (HCl salt) in 1 mL deionized water.

  • Basification: Add 2 drops of 1M NaOH (pH > 10).

  • Partition: Add 1 mL Ethyl Acetate or Dichloromethane. Vortex for 30 seconds.[1][2]

  • Separation: Allow layers to separate. Transfer the top organic layer to a GC vial.[2]

  • Analysis: Inject 1 µL (Split 20:1) into GC-MS (Column: DB-5ms or equivalent).[1][2]

Protocol B: Stability Warning

Researchers must note that free base alpha-(methylamino)acetophenone is chemically unstable.[1][2] Upon standing, especially in solution, it undergoes self-condensation to form dihydropyrazines (specifically 2,5-diphenyl-3,6-dihydro-pyrazine derivatives) which oxidize to pyrazines.[1][2]

  • Observation: A clear oil turning red/brown indicates decomposition.[1][2]

  • Prevention: Analyze immediately after extraction or store as the HCl salt.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 416157, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetophenone (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][4][5] Retrieved from [Link][1][2]

Sources

Technical Monograph: Spectroscopic Characterization of 2-(Methylamino)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 2-(Methylamino)-1-phenylethanone , specifically focusing on its hydrochloride salt, which is the standard stable form for research and forensic analysis.

Executive Summary & Chemical Identity

This compound (also known as


-methylaminoacetophenone or phenacylmethylamine) is a structural isomer of methcathinone (ephedrone) lacking the 

-methyl group on the alkyl chain. It frequently appears in forensic contexts as a degradation product of ephedrine derivatives or as a synthetic precursor.

Due to the high reactivity of the


-amino ketone moiety, the free base is thermodynamically unstable and prone to oxidative dimerization. Consequently, all spectroscopic data presented here refers to the Hydrochloride (HCl) salt  unless otherwise noted.
PropertyData
IUPAC Name This compound hydrochloride
Common Synonyms

-Methylaminoacetophenone HCl; Phenacylmethylamine HCl
CAS Number 23826-47-3 (HCl salt); 35534-19-1 (Free base)
Molecular Formula

Molecular Weight 149.19 g/mol (Free base); 185.65 g/mol (Salt)
Stability & Handling Warning

Critical Insight: Researchers must avoid prolonged exposure of the free base to solution or air. The free base undergoes rapid self-condensation to form 2,5-diphenyl-3,6-dihydropyrazine .

  • Storage: Store as HCl salt at -20°C under inert atmosphere.

  • Analysis: Dissolve salt immediately prior to NMR/MS acquisition. Avoid basic extraction unless analyzing immediately.

Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable fragmentation driven by the ionization of the nitrogen lone pair and the stability of the benzoyl cation.

Fragmentation Logic
  • 
    -Cleavage (Dominant):  The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks, driven by the radical cation on the nitrogen. This yields the iminium ion (
    
    
    44).
  • Inductive Cleavage: The bond between the carbonyl carbon and the phenyl ring or the

    
    -carbon breaks to form the stable acylium ion (Benzoyl cation, 
    
    
    
    105).
Key Ions Table
m/zIntensityFragment IdentityMechanism
44 100% (Base)


-Cleavage (Iminium ion)
105 High (40-80%)

Benzoyl cation (Acylium ion)
77 Medium

Phenyl cation (loss of CO from m/z 105)
149 Very Low/Absent

Molecular Ion (Unstable)
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 149 Iminium Base Peak [CH2=NHMe]+ m/z 44 M->Iminium Alpha-Cleavage (Loss of Ph-CO•) Benzoyl Benzoyl Ion [Ph-CO]+ m/z 105 M->Benzoyl Inductive Cleavage Phenyl Phenyl Ion [Ph]+ m/z 77 Benzoyl->Phenyl - CO (28 u) Radical Benzoyl Radical [Ph-CO]•

Figure 1: Electron Ionization (EI) fragmentation pathway showing the competition between alpha-cleavage (base peak) and acylium ion formation.

Nuclear Magnetic Resonance (NMR)

Data corresponds to the Hydrochloride salt in Deuterated Dimethyl Sulfoxide (DMSO-


) or Deuterium Oxide (

). The salt formation deshields the methylene and methyl protons significantly compared to the free base.
NMR Data (300/400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.95 - 8.05 Doublet (d)2HAr-H (Ortho)Deshielded by C=O
7.65 - 7.75 Triplet (t)1HAr-H (Para)
7.50 - 7.60 Triplet (t)2HAr-H (Meta)
4.65 - 4.75 Singlet (s)2H

Deshielded by C=O and

2.65 - 2.75 Singlet (s)3H

N-Methyl group
9.30 - 9.60 Broad (br)2H

Ammonium protons (DMSO only)
NMR Data (75/100 MHz)
Shift (

ppm)
AssignmentNotes
192.5 C=O Ketone carbonyl (conjugated)
134.5 Ar-C (Para)
133.8 Ar-C (Ipso)Quaternary carbon
129.0 Ar-C (Ortho)
128.2 Ar-C (Meta)
54.5


-methylene carbon
33.2

N-Methyl carbon

Infrared Spectroscopy (FT-IR)

The IR spectrum of the HCl salt is dominated by the ammonium cation stretches and the conjugated ketone.

  • 3000 – 2400 cm⁻¹ (Broad, Multiple Bands): N-H stretching vibrations of the secondary amine salt (

    
    ). This "amine salt broadness" often obscures C-H stretches.
    
  • 1680 – 1695 cm⁻¹ (Strong): C=O stretching. The frequency is lower than non-conjugated ketones (typically 1715 cm⁻¹) due to conjugation with the phenyl ring.

  • 1590, 1580 cm⁻¹: Aromatic C=C ring skeletal vibrations.

  • 750, 690 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring).

Analytical Workflow Protocol

To ensure data integrity and prevent dimerization during analysis, the following workflow is recommended.

Workflow cluster_Salt Salt Analysis (Preferred) cluster_Base Free Base Extraction (High Risk) Sample Unknown Sample (Powder/Residue) Solubility Solubility Test (Water vs. DCM) Sample->Solubility DirectNMR Dissolve in DMSO-d6 (Direct NMR) Solubility->DirectNMR Soluble in H2O DirectIR ATR-FTIR (Solid State) Solubility->DirectIR Basify Basify to pH 10 (NaHCO3/NaOH) Solubility->Basify Insoluble (if base) Extract Extract into DCM (Rapidly) Basify->Extract Analyze GC-MS Injection (Immediate) Extract->Analyze Dimer WARNING: Dimerization Risk if delayed Extract->Dimer > 15 mins

Figure 2: Analytical decision tree highlighting the risk of free-base isolation vs. direct salt analysis.

Protocol Steps:
  • Direct Salt Analysis (Recommended): If the sample is a powder, perform ATR-FTIR directly. For NMR, dissolve ~10mg in 0.6mL DMSO-

    
    . This preserves the monomeric structure.
    
  • GC-MS Preparation: If the sample is a salt, dissolve in water, basify with dilute

    
    , and extract rapidly into dichloromethane (DCM). Inject immediately.
    
    • Note: Thermal degradation in the GC inlet may produce small amounts of the pyrazine dimer even if not present in the sample. Lower inlet temperatures (200°C) are advised.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239839, this compound hydrochloride. Retrieved from [Link][1]

  • Nibbering, N. M. M., & de Boer, T. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VII: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1 and 1-phenylpropanol-2. Organic Mass Spectrometry.[2] (Foundational fragmentation logic for phenacyl derivatives).

  • PharmaOffer (2023). Hydrochloride vs Base: What is the Difference. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 2-(Methylamino)-1-phenylethanone

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical stability, and extraction protocols for 2-(Methylamino)-1-phenylethanone (commonly known as Methcathinone or Ephedrone).[1] Designed for analytical chemists and pharmaceutical researchers, this document moves beyond basic solubility tables to explore the thermodynamic and kinetic factors governing the molecule's behavior in organic media.[2][3]

Critical Technical Note: this compound exists in two distinct thermodynamic states with opposing solubility profiles:

  • The Hydrochloride Salt: A stable, polar solid soluble in water and lower alcohols.[1][4][2][3]

  • The Free Base: An unstable, lipophilic liquid prone to rapid oxidative dimerization, soluble in non-polar organic solvents.[1][4][2][3]

Part 1: Physicochemical Fundamentals[1][2]

Understanding the solubility of this analyte requires a grounding in its structural properties.[1][4][2][3] The molecule is a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

42356

43
Table 1: Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Low molecular weight facilitates rapid dissolution.[4][2]
Molecular Weight 163.22 g/mol (Base)199.68 g/mol (HCl)Difference dictates gravimetric calculations in extraction.[1][2]
pKa ~7.11 - 8.5 (Amine)Exists as a cation at physiological pH; requires pH > 11 for efficient extraction into non-polar solvents.[1][4][2][3]
LogP (Octanol/Water) ~1.6 (Base)Moderate lipophilicity; readily partitions into organic phases when non-ionized.[1][2][3]
H-Bond Donors 1 (Amine)Facilitates solubility in protic solvents (alcohols).[1][4][2][3]
H-Bond Acceptors 2 (Amine + Ketone)Ketone oxygen acts as a Lewis base acceptor in aprotic solvents.[1][4][2]

Part 2: Solubility in Organic Solvents[7]

The Hydrochloride Salt (Stable Form)

The commercial and forensic standard is the hydrochloride salt.[1][3] Its crystal lattice energy requires solvents with high dielectric constants or hydrogen-bonding capability to disrupt.[1][4][2][3]

Solubility Data (HCl Salt):

  • Water: Freely Soluble (>100 mg/mL).[1][4][2][3] The ionic dipole interactions dominate.[1][4][2][3]

  • Ethanol (95%): Soluble (~5 mg/mL).[1][4][2][3] Useful for recrystallization.[1][4][2][3]

  • Methanol: Soluble (~1 mg/mL).[1][4][2][3][5][7] Often used for preparing analytical standards.[1][4][2][3]

  • DMSO: Soluble (~2 mg/mL).[1][4][2][3][5] Used for biological assays.[1][4][2][3][7]

  • Diethyl Ether: Insoluble.[1][4][2][3][8] The salt cannot overcome the lattice energy in non-polar media.[1][4][2][3]

  • Acetone: Sparingly soluble.[1][4][2][3][8]

The Free Base (In Situ Form)

The free base is generated in situ by alkalizing the salt.[1][3] It is an oil at room temperature and exhibits high affinity for non-polar and chlorinated solvents.[1][4][2][3]

Solubility Data (Free Base):

  • Chloroform / Dichloromethane (DCM): Highly Soluble / Miscible.[1][4][2][3] These are the solvents of choice for liquid-liquid extraction (LLE).

  • Diethyl Ether / Ethyl Acetate: Soluble.[1][4][2][3][5]

  • Hexane / Heptane: Moderately Soluble.[1][4][2][3] Less efficient than chlorinated solvents due to the polarity of the ketone group.[1][4][2][3]

Mechanistic Insight: The Solvation Switch

The solubility behavior is controlled by protonation state.[1][4][2][3]

  • pH < pKa (Acidic): The nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[4][2] The molecule is ionic.[1][4][2][3] Solubility is driven by ion-dipole interactions.[1][4][2][3] Target Solvent:  Water, Methanol.[1][4][2][3][9]
    
  • pH > pKa (Basic): The nitrogen is deprotonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[4][2] The molecule is neutral.[1][4][2][3] Solubility is driven by Van der Waals forces and dipole-dipole interactions.[1][4][2][3] Target Solvent:  DCM, Chloroform.[1][4][2][3][10]
    

Part 3: Stability and Degradation Risks[11]

Researchers must be aware that solubility does not equal stability . This compound is chemically fragile compared to methamphetamine.[1][4][2]

  • Dimerization: In solution, particularly as the free base, the molecule undergoes self-condensation to form pyrazine derivatives (e.g., 3,6-dimethyl-2,5-diphenylpyrazine).[2] This reaction is accelerated by:

    • Alkaline pH.[1][4][2][3][6]

    • High concentrations.[1][4][2][3]

    • Temperature.[1][4][2][3][6][10][7][11][12]

  • Oxidation: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -ketone group activates the 
    
    
    -carbon, making it susceptible to oxidative degradation in solution over time.[4][2][3]

Handling Recommendation: Solutions of the free base should never be stored. They must be prepared immediately prior to analysis or derivatization.[1][4][2][3]

Part 4: Experimental Protocol (Liquid-Liquid Extraction)

This protocol describes the isolation of the free base from an aqueous matrix into an organic solvent, utilizing the solubility differential described above.[2][3][10]

Objective: Extract this compound from an aqueous buffer into Dichloromethane (DCM).

Reagents:

  • Sample (HCl salt dissolved in water).[1][4][2][3][8]

  • Saturated Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) solution (pH ~11).[4][2][3][10]
    
  • Dichloromethane (HPLC Grade).[1][4][2][3]

  • Anhydrous Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[4][2][3][10]
    

Step-by-Step Methodology:

  • Basification: Add saturated

    
     dropwise to the aqueous sample until pH reaches ~11. Note: Avoid strong hydroxides (NaOH) if possible to reduce degradation rates.[3]
    
  • Partitioning: Add an equal volume of Dichloromethane. Cap and shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 RPM for 5 minutes to break any emulsion. The target analyte is now in the lower organic layer (DCM).[1][2][3]

  • Drying: Carefully pipette the organic layer into a clean vial containing anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     to remove residual water.[4][2][3]
    
  • Concentration: Decant the dry solvent. If concentration is required, use a stream of nitrogen at room temperature.[1][4][2][3] Do not use heat due to volatility and thermal instability.[1][4][2][3]

Part 5: Visualization of Workflows

Diagram 1: Solubility Logic & Decision Tree

This diagram illustrates the decision process for solvent selection based on the form of the molecule.[1][4][2][3]

SolubilityLogicStartStart: this compoundFormCheckDetermine FormStart->FormCheckSaltHCl Salt Form(Ionic Solid)FormCheck->SaltCommercial/StableBaseFree Base Form(Lipophilic Oil)FormCheck->BaseIn-Situ/ExtractedPolarSolvSoluble in Polar Solvents(Water, MeOH, DMSO)Salt->PolarSolvNonPolarSolvSoluble in Organic Solvents(DCM, Chloroform, Ether)Base->NonPolarSolvAppSaltApplication:Standards, CrystallizationPolarSolv->AppSaltAppBaseApplication:GC-MS, ExtractionNonPolarSolv->AppBase

Caption: Decision tree for solvent selection based on the ionization state of the analyte.

Diagram 2: Liquid-Liquid Extraction (LLE) Workflow

This diagram details the extraction mechanism described in Part 4.

LLE_WorkflowStep11. Aqueous Sample(Protonated Cation)Step22. Basify (pH > 11)(Na2CO3)Step1->Step2DeprotonationStep33. Neutral Free Base(Hydrophobic)Step2->Step3ConversionStep44. Add Organic Solvent(DCM/CHCl3)Step3->Step4PartitioningStep55. Phase Separation(Analyte in Organic Layer)Step4->Step5Extraction

Caption: Step-by-step mechanism of extracting the free base from aqueous media.

References

  • SWGDRUG. (2005).[1][4][2][3][10] Methcathinone Monograph: Chemical and Physical Data. Scientific Working Group for the Analysis of Seized Drugs.[1][4][2][3] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][4][2][3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC Laboratory and Scientific Service.[1][4][2][3][6] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 416157, this compound. PubChem.[1][4][2][3] [Link]

2-(Methylamino)-1-phenylethanone: Regulatory Status & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regulatory status, chemical identity, and pharmacological profile of 2-(Methylamino)-1-phenylethanone.

Executive Summary

Is this compound a controlled substance?

  • United States: No , it is not explicitly listed in the Controlled Substances Act (CSA) Schedules I–V. However, it is chemically and pharmacologically related to Methcathinone (Schedule I). Consequently, it faces a high probability of prosecution under the Federal Analogue Act if intended for human consumption.

  • United Kingdom: It likely falls outside the generic definition of cathinones under the Misuse of Drugs Act 1971 (Class B) because it lacks the propanone backbone. It is, however, controlled under the Psychoactive Substances Act 2016 (PSA).

  • International (UN): Not listed under the 1961 Single Convention or 1971 Convention on Psychotropic Substances.

Key Technical Insight: This molecule is the lower homologue of Methcathinone. It lacks the


-methyl group essential for metabolic stability against Monoamine Oxidase (MAO). This structural difference renders it significantly less potent and shorter-acting than its controlled counterparts, yet it retains stimulant properties.

Chemical Identity & Structural Relationships

To understand the regulatory risk, one must analyze the structural homology. This compound is often referred to as


-methylaminoacetophenone  or the "phenacyl" analogue of methcathinone.
Structural Comparison
  • Methcathinone (Schedule I): 2-(methylamino)-1-phenylpropan -1-one. (Contains an

    
    -methyl group).[1][2][3][4]
    
  • Target Molecule: 2-(methylamino)-1-phenylethan -1-one.[1][5] (Lacks the

    
    -methyl group).
    

This "missing" methyl group is the critical differentiator. In medicinal chemistry, removing an


-methyl group from a psychostimulant (e.g., converting methamphetamine to N-methylphenethylamine) typically exposes the molecule to rapid degradation by MAO, drastically reducing oral bioavailability and duration of action.
Visualization: Structural Homology

The following diagram illustrates the structural relationship between the target molecule and controlled cathinones.

ChemicalStructure cluster_legend Regulatory Status Cathinone Cathinone (Schedule I) 2-amino-1-phenylpropan-1-one Methcathinone Methcathinone (Schedule I) 2-(methylamino)-1-phenylpropan-1-one Cathinone->Methcathinone N-methylation Target This compound (Unscheduled*) This compound Methcathinone->Target Removal of alpha-methyl (Homologue) Halostachine Halostachine (Dietary Supplement) N-methylphenylethanolamine Target->Halostachine Reduction (Metabolism) key1 Red = Schedule I (US) key2 Blue = Analogue Risk key3 Green = Legal/Supplement

Caption: Structural derivation showing the target molecule as a lower homologue of Methcathinone and a metabolic precursor to Halostachine.

Regulatory Landscape Analysis

United States: The Federal Analogue Act

Since the substance is not explicitly scheduled, enforcement relies on the Federal Analogue Act (21 U.S.C. § 813) . A substance is treated as a Schedule I controlled substance if it meets a two-prong test:

  • Chemical Structure Prong: Is the chemical structure "substantially similar" to a Schedule I or II substance?

    • Analysis: Yes. It differs from Methcathinone (Schedule I) only by a single methylene unit (

      
       vs 
      
      
      
      ). In forensic case law, homologues are routinely considered substantially similar.
  • Pharmacological Effect Prong: Does it have a stimulant effect on the CNS substantially similar to or greater than a controlled substance?

    • Analysis: Likely Yes. While less potent due to MAO susceptibility, it acts as a Norepinephrine-Dopamine Releasing Agent (NDRA).[2]

United Kingdom: The "Generic" Definition Loophole

The UK controls cathinones via a generic definition in the Misuse of Drugs Act 1971 (Amendment) Order 2010 .[6][7]

  • The Definition: Controls compounds derived from 2-amino-1-phenyl-1-propanone by substitution at the nitrogen, phenyl ring, or alpha-carbon.

  • The Gap: The definition anchors on the propanone (3-carbon) backbone. This compound has an ethanone (2-carbon) backbone. It is chemically impossible to derive an ethanone from a propanone via simple substitution; it requires chain shortening.

  • The Net: Consequently, it likely evades the Class B classification but is captured by the Psychoactive Substances Act 2016 , which bans the supply of any psychoactive substance.

Forensic Identification

Differentiation from Methcathinone is critical in forensic workflows.

FeatureThis compoundMethcathinone (Schedule I)
Formula


Mol. Weight 149.19 g/mol 163.22 g/mol
Major Fragment (EI-MS) m/z 44 (

)
m/z 58 (

)
CAS (HCl) 23826-47-349656-78-2

Pharmacology & Mechanism of Action

Mechanism: NDRA

Like its parent class, this molecule functions as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), reversing transport flux to release monoamines.[2]

The "Alpha-Methyl" Effect

The absence of the


-methyl group is the defining pharmacological feature.
  • Methcathinone: The

    
    -methyl group sterically hinders Monoamine Oxidase (MAO), prolonging the drug's half-life.
    
  • Target Molecule: Lacks this protection.[6] It is rapidly deaminated by MAO-A and MAO-B in the liver and gut. This results in:

    • Low oral bioavailability.

    • Short duration of action (minutes vs. hours).

    • Higher dose requirement for psychoactive effect.

Metabolic Pathway

The primary metabolic route involves reduction to Halostachine (also known as N-methylphenylethanolamine), a compound found in some dietary supplements.

Metabolism cluster_note Pharmacokinetic Impact Ketone This compound (Active Stimulant) Alcohol Halostachine (N-methylphenylethanolamine) Ketone->Alcohol Carbonyl Reductase (Reversible) Deaminated Phenylacetic Acid Derivatives (Inactive) Ketone->Deaminated MAO / Aldehyde Dehydrogenase (Rapid Degradation) Alcohol->Deaminated MAO Note Rapid MAO degradation limits systemic toxicity compared to Methcathinone.

Caption: Metabolic fate showing rapid degradation via MAO and reversible reduction to Halostachine.

Handling & Safety Protocols

For Researchers: Although not Schedule I, this compound should be handled with Schedule I-equivalent precautions due to its structural similarity and biological activity.

  • Storage: Store at -20°C. The free base is unstable and prone to dimerization; the hydrochloride salt is hygroscopic.

  • Documentation: Maintain a clear audit trail of use. If synthesized in-house, ensure the precursor (2-bromoacetophenone) is tracked, as it is a potent lachrymator (tear gas agent).

  • Disposal: Incineration via approved hazardous waste streams. Do not dispose of down the drain.

References

  • United States Congress. (1986). The Federal Analogue Act, 21 U.S.C. § 813. U.S. Government Publishing Office. Link

  • UK Government. (2010).[6] The Misuse of Drugs Act 1971 (Amendment) Order 2010.[6] Legislation.gov.uk. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 416157, this compound. Link

  • World Anti-Doping Agency (WADA). (2025). Prohibited List: S6 Stimulants. (Lists Halostachine and related substances). Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Provides SAR data on desmethyl-cathinone analogues). Link

Sources

2-(Methylamino)-1-phenylethanone as a synthetic cathinone precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, chemical, and forensic properties of 2-(Methylamino)-1-phenylethanone. This document is structured for researchers and analytical scientists, focusing on its role as a structural analog in the cathinone class, its chemical stability profile, and its differentiation from controlled substances in forensic analysis.[1]

Structural Homology, Stability, and Forensic Identification in Synthetic Cathinone Research[1]

Executive Summary: The Des-Methyl Analog

This compound (CAS: 35534-19-1), often referred to in literature as


-methylaminoacetophenone  or the phenacyl  analog of methcathinone, represents a critical structural reference point in the study of 

-keto phenethylamines.[1]

While structurally related to the controlled substance Methcathinone (Ephedrone), this compound lacks the


-methyl group on the alkyl chain.[1] This structural deficit renders it significantly less stable and pharmacologically distinct, primarily due to its susceptibility to rapid enzymatic degradation by Monoamine Oxidase (MAO).[1] In forensic and drug development contexts, it serves two primary roles:
  • Reference Standard: Used to calibrate analytical instruments to distinguish between prohibited propiophenone derivatives (cathinones) and non-controlled acetophenone impurities.[1]

  • Metabolic Marker: A potential oxidative degradation product of pharmaceutical phenylethanolamines (e.g., Halostachine).[1]

Chemical Architecture & Homology

To understand the significance of this compound, one must contrast it with the psychoactive "amphe-type" backbone of standard synthetic cathinones.[1]

Structural Comparison

The defining feature of the cathinone class is the


-keto moiety  combined with an 

-alkyl substituent
(usually a methyl group, creating a chiral center).[1] this compound possesses the

-keto group but possesses an achiral glycine-like backbone.[1]
  • Methcathinone (Controlled): 2-(Methylamino)-1-phenylpropan -1-one[1]

  • This compound (Analogue): 2-(Methylamino)-1-phenylethan -1-one[1][2]

Visualization of Structural Relationships

The following diagram illustrates the chemical homology and the critical "Alpha-Carbon Deficit" that alters the compound's pharmacological and stability profile.

CathinoneHomology cluster_stability Stability Implication Methcathinone Methcathinone (C10H13NO) Propiophenone Backbone (Alpha-Methyl Present) Target This compound (C9H11NO) Acetophenone Backbone (Des-Methyl Analog) Methcathinone->Target Homologation (Remove Alpha-Methyl) Halostachine Halostachine (Alcohol Form) Natural Alkaloid Target->Halostachine Reduction (Ketone to Alcohol) Dimer Dihydropyrazine Derivative Target->Dimer Self-Condensation (Rapid in free base form)

Figure 1: Structural relationship between Methcathinone and its lower homologue, highlighting the metabolic reduction pathway and instability of the acetophenone core.[1]

Physicochemical Stability & Handling[1][3][4]

A critical technical nuance for researchers is the instability of the free base form of this compound compared to its higher homologues.[1]

The Dimerization Risk

Unlike methcathinone, which is relatively stable as a free base for short periods, this compound undergoes rapid self-condensation when not protonated.[1]

  • Mechanism: Two molecules of the free base condense to form a dihydropyrazine derivative, eliminating water.[1]

  • Implication: In forensic samples, the absence of the parent molecule and the presence of the pyrazine dimer can serve as an indirect marker of the compound's original presence.[1]

Storage Protocols (Salt Form)

To maintain integrity for analytical standards, the compound must be maintained as the Hydrochloride (HCl) salt .[1]

ParameterSpecificationCausality/Reasoning
Form Hydrochloride SaltPrevents nucleophilic attack of the amine on the ketone of a neighboring molecule (dimerization).[1]
Hygroscopicity HighThe lack of the steric bulk from an

-methyl group increases crystal lattice accessibility to moisture.[1]
Storage Temp -20°C (Desiccated)Minimizes hydrolysis and oxidative degradation.[1]
Solvent Choice Methanol/AcetonitrileProtic solvents like water or ethanol can accelerate ketalization or degradation over time.[1]

Forensic Identification & Analytical Profile

Differentiation of this compound from Methcathinone is a routine but critical requirement in forensic toxicology.[1] The two compounds have similar retention times but distinct mass spectral fingerprints.[1]

Mass Spectrometry (GC-MS) Fragmentation

The primary differentiator is the immonium ion formed via alpha-cleavage.[1]

  • Methcathinone (m/z 58): Cleavage produces the

    
     ion.[1]
    
  • This compound (m/z 44): Cleavage produces the

    
     ion.[1]
    

This shift of 14 mass units (loss of a methylene group) is diagnostic.[1]

MS_Fragmentation Parent_Meth Methcathinone (M+) m/z 163 BasePeak_Meth Base Peak: m/z 58 [CH3-CH=NH-CH3]+ Parent_Meth->BasePeak_Meth Alpha-Cleavage Benzoyl Benzoyl Ion m/z 105 [Ph-CO]+ Parent_Meth->Benzoyl C-C Cleavage Parent_Target This compound (M+) m/z 149 BasePeak_Target Base Peak: m/z 44 [CH2=NH-CH_3]+ Parent_Target->BasePeak_Target Alpha-Cleavage (Diagnostic Shift) Parent_Target->Benzoyl C-C Cleavage

Figure 2: Comparative fragmentation pathways in Electron Impact (EI) Mass Spectrometry. The base peak shift from 58 to 44 is the primary identifier.[1]

Analytical Data Summary
PropertyMethcathinoneThis compound
Molecular Weight 163.22 g/mol 149.19 g/mol
Base Peak (GC-MS) m/z 58m/z 44
Secondary Ion m/z 105 (Benzoyl)m/z 105 (Benzoyl)
Retention Index HigherLower (elutes earlier on non-polar columns)
UV Max ~250 nm~248 nm

Pharmacological Context (SAR)

For drug development professionals, understanding why this molecule is not a potent psychoactive agent illustrates the importance of the Structure-Activity Relationship (SAR) in the cathinone series.[1]

The Alpha-Methyl "Shield"

The primary mechanism for the oral activity and duration of action of amphetamines and cathinones is the steric hindrance provided by the


-methyl group.[1]
  • Methcathinone: The

    
    -methyl group hinders access of the enzyme Monoamine Oxidase (MAO)  to the amine, slowing deamination.[1]
    
  • This compound: Lacking this group, the terminal amine is unhindered.[1] It is rapidly deaminated by MAO in the liver to the corresponding aldehyde and then oxidized to benzoic acid or reduced to the diol.[1]

Receptor Binding

While binding affinity data for the specific ethanone analog is sparse, homology modeling suggests:

  • DAT/NET Transporters: Significantly reduced affinity compared to methcathinone.[1] The optimal chain length for binding to the Dopamine Transporter (DAT) in this scaffold is generally the propyl (3-carbon) chain.[1]

  • Potency: Behavioral studies in rodent models typically show that phenacylamines (2-carbon chain) possess negligible stimulant activity compared to their phenylpropyl (3-carbon) counterparts.[1]

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1] Synthetic cathinones drug profile. Europa.eu.[1] [Link]1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 416157, this compound. PubChem.[1][2][3] [Link]1][2]

  • Power, J. D., et al. (2011).[1] The analysis of substituted cathinones. Forensic Science International.[1] (Contextual reference for fragmentation patterns). [Link]1]

  • Glennon, R. A. (2014).[1] Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs of abuse.[1] Central Nervous System Agents in Medicinal Chemistry. (SAR discussion on alpha-methyl importance). [Link]1]

  • ChemSrc. (2025).[1][4] 2-Amino-1-phenylethanone hydrochloride MSDS and Properties. ChemSrc. [Link]1]

Sources

Technical Guide: Pharmacodynamics and Neurotoxicology of 2-(Methylamino)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Methylamino)-1-phenylethanone Common Nomenclature: Methcathinone (MCAT), Ephedrone CAS Registry Number: 5650-44-2 (Free base), 49656-78-2 (Hydrochloride) Classification:


-keto-N-methylamphetamine (Synthetic Cathinone)

This technical guide provides a rigorous analysis of the biological activity of this compound. As the


-ketone analogue of methamphetamine, this compound serves as a critical reference standard in Structure-Activity Relationship (SAR) studies regarding monoamine transporter selectivity and neurotoxicity. This document details its pharmacodynamic profile as a substrate-type releaser, its metabolic reduction pathways, and the specific mechanisms underlying its dopaminergic neurotoxicity.

Part 1: Chemical Identity & Structural Pharmacology

The biological activity of this compound is dictated by two structural features that distinguish it from its parent compound, methamphetamine:

  • The

    
    -Ketone Group:  The introduction of a carbonyl oxygen at the 
    
    
    
    -position increases polarity. This modification slightly reduces blood-brain barrier (BBB) permeability relative to methamphetamine but significantly alters transporter binding kinetics.
  • Lack of Ring Substitution: Unlike "second-generation" cathinones (e.g., Mephedrone/4-MMC), the unsubstituted phenyl ring preserves high selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

Physicochemical Properties (Research Standard)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.22 g/mol

  • Solubility: The hydrochloride salt is highly soluble in water and ethanol, making it suitable for aqueous in vitro assay buffers (e.g., Krebs-Ringer).

  • Stability: Spontaneous dimerization to pyrazine derivatives can occur in free-base form; research stocks must be maintained as HCl salts at -20°C.

Part 2: Pharmacodynamics (Mechanism of Action)

Unlike cocaine (a transporter blocker), this compound acts as a transporter substrate and monoamine releaser . Its mechanism involves a two-step disruption of cellular homeostasis:

  • Transporter Translocation: The molecule enters the presynaptic neuron via DAT or NET.

  • VMAT2 Disruption: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient of synaptic vesicles. This forces dopamine (DA) out of the vesicle and into the cytosol.

  • Reverse Transport: The accumulation of cytosolic DA reverses the concentration gradient, causing DAT to pump DA out into the synaptic cleft, leading to supraphysiological extracellular concentrations.

Quantitative Binding Data

The following table summarizes the inhibitory potency (


) of Methcathinone compared to Methamphetamine. Note the high DAT/SERT ratio, indicative of high psychostimulant potential with low entactogenic (empathogenic) activity.[1]
Target ProteinMethcathinone

(nM)
Methamphetamine

(nM)
Functional Consequence
DAT (Dopamine)


Robust Dopamine Release (Euphoria/Locomotion)
NET (Norepinephrine)


Sympathomimetic Stimulation (Tachycardia)
SERT (Serotonin)


Negligible Serotonergic Release
DAT/SERT Ratio < 0.08 < 0.1 High Abuse Liability; Low Entactogenic Effect

Data aggregated from synaptosomal uptake assays (Source: Baumann et al., Simmler et al.). Values represent inhibition of uptake, correlating with releasing potency for substrates.[2][3]

Diagram 1: Synaptic Release Mechanism

The following diagram illustrates the "Reverse Transport" mechanism induced by the compound.

G cluster_synapse Presynaptic Terminal MCAT_Out Methcathinone (Extracellular) DAT DAT (Transporter) MCAT_Out->DAT Substrate Entry MCAT_In Methcathinone (Cytosolic) DAT->MCAT_In SynapticCleft Synaptic Cleft (High DA Levels) DAT->SynapticCleft DA Release VMAT VMAT2 (Vesicle) MCAT_In->VMAT Disrupts pH Gradient DA_Vesicle Dopamine (Vesicular) DA_Cyto Dopamine (Cytosolic Surge) DA_Vesicle->DA_Cyto Efflux to Cytosol DA_Cyto->DAT Reverse Transport

Caption: Mechanism of Action. Methcathinone enters via DAT, disrupts VMAT2 function, and triggers non-exocytotic dopamine efflux into the synaptic cleft.

Part 3: Metabolic Pathways

Understanding the metabolism of this compound is critical for interpreting toxicological data, as the metabolites are stereoisomers of ephedrine.

  • Primary Pathway: Stereoselective reduction of the

    
    -keto group.
    
  • Enzymes: Cytosolic carbonyl reductases (NADPH-dependent).

  • Metabolites: The reduction creates a chiral center, yielding ephedrine and pseudoephedrine. Unlike methamphetamine (which metabolizes to amphetamine), the carbon skeleton remains intact, but the pharmacological profile shifts from a potent dopaminergic releaser to a direct adrenergic agonist (ephedrine).

Metabolism cluster_enzymes Enzymatic Reduction MCAT Methcathinone (this compound) Reductase Carbonyl Reductase (NADPH dependent) MCAT->Reductase Ephedrine Ephedrine Isomers (1R,2S / 1S,2R) Reductase->Ephedrine Stereoselective Pseudo Pseudoephedrine Isomers (1R,2R / 1S,2S) Reductase->Pseudo Minor Pathway

Caption: Metabolic reduction of the beta-keto group yields active ephedrine/pseudoephedrine metabolites.

Part 4: Neurotoxicology & Safety Profile

Research indicates that this compound possesses a neurotoxic profile distinct from simple reuptake inhibitors (like cocaine) but similar to methamphetamine.

Oxidative Stress Cascade

The massive efflux of dopamine into the cytosol (bypassing vesicular storage) is the primary driver of toxicity. Cytosolic dopamine is unstable and undergoes auto-oxidation.

  • Reaction:

    
    
    
  • Consequence: Quinones covalently bind to cysteinyl residues on proteins (including Tyrosine Hydroxylase and DAT itself), rendering them dysfunctional.

Mitochondrial Dysfunction

High intracellular concentrations of the compound inhibit the Electron Transport Chain (ETC) complexes, leading to:

  • ATP depletion.

  • Further generation of Reactive Oxygen Species (ROS).

  • Activation of apoptotic cascades (Caspase-3).

Manganese Synergism (Specific Risk)

Note: This is unique to "street" synthesis but relevant for researchers studying clinical presentations. If synthesized using Potassium Permanganate (


) without proper purification, the presence of Manganese (

) impurities causes a distinct syndrome: Manganism . This manifests as extrapyramidal symptoms (Parkinsonism) due to accumulation in the Globus Pallidus, distinct from the compound's intrinsic dopaminergic toxicity.

Part 5: Experimental Protocol: Synaptosomal Dopamine Uptake Assay

To validate the biological activity of a specific batch of this compound, the following ex vivo assay is the gold standard. It measures the compound's ability to compete with dopamine for transport.

Materials
  • Tissue: Rat striatal synaptosomes (freshly isolated).

  • Ligand:

    
    -Dopamine (Specific activity ~40-60 Ci/mmol).
    
  • Buffer: Krebs-Ringer-HEPES (KRH) with ascorbic acid (to prevent DA oxidation) and pargyline (MAO inhibitor).

  • Equipment: 96-well vacuum harvester, Liquid Scintillation Counter.

Step-by-Step Methodology
  • Tissue Preparation:

    • Decapitate rat (IACUC approved) and rapidly dissect the striatum on ice.

    • Homogenize in 0.32M sucrose buffer (10 strokes, Teflon-glass homogenizer).

    • Centrifuge at 1,000 x g (10 min, 4°C) to remove debris.

    • Centrifuge supernatant at 12,000 x g (20 min, 4°C) to pellet synaptosomes. Resuspend pellet in KRH buffer.

  • Assay Incubation:

    • Control: Incubate synaptosomes with

      
      -DA (50 nM final) alone.
      
    • Non-Specific Binding (NSB): Incubate with

      
      -DA + 10 
      
      
      
      M GBR-12909 (a potent DAT blocker).
    • Experimental: Incubate with

      
      -DA + increasing concentrations of Methcathinone (
      
      
      
      M to
      
      
      M).
    • Duration: 5 minutes at 37°C. (Short duration is critical to measure initial velocity).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.[4]

  • Data Analysis:

    • Measure radioactivity (CPM).

    • Calculate Specific Uptake = Total CPM - NSB CPM.

    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Validation Criteria:

  • The

    
     for unlabeled Dopamine (positive control) should be approximately 50-100 nM.
    
  • If the Methcathinone

    
     > 1 
    
    
    
    M, the sample may be degraded or impure.

References

  • Baumann, M. H., et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2013). "Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics."[1] International Journal of Neuropsychopharmacology.

  • Glennon, R. A., et al. (1987). "Methcathinone: specific binding to the dopamine transporter." Pharmacology Biochemistry and Behavior.

  • Sparago, M., et al. (1996). "Neurotoxic mechanisms of methcathinone and its derivatives." Brain Research.

  • Saha, K., et al. (2019). "Structural mechanism of the dopamine transporter and its interaction with methcathinone." Nature Structural & Molecular Biology.

Sources

2-(Methylamino)-1-phenylethanone: A Technical Analysis of Discovery, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide examines the chemical history, synthetic evolution, and pharmacological profile of 2-(methylamino)-1-phenylethanone, commonly known as methcathinone (ephedrone). Originally synthesized in 1928 and patented in 1957 for potential analeptic applications, the compound was abandoned by the pharmaceutical industry due to its high abuse liability. It subsequently re-emerged as a clandestine substance in the Soviet Union and the United States. This document provides a rigorous analysis of its oxidative synthesis from ephedrine, its instability in alkaline environments, and its monoaminergic mechanism of action, intended for researchers in forensic chemistry and drug development.

Part 1: Chemical Identity & Structural Significance

Methcathinone is the


-keto analogue of methamphetamine.[1] Structurally, it differs from methamphetamine only by the presence of a ketone oxygen at the 

-position of the phenethylamine side chain. This modification significantly alters its physicochemical properties, increasing polarity and reducing blood-brain barrier permeability relative to methamphetamine, though it remains a potent psychostimulant.

Chemical Nomenclature:

  • IUPAC: 2-(methylamino)-1-phenylpropan-1-one[2]

  • Common Names: Methcathinone, Ephedrone, Methylcathinone.[3][4]

  • Stereochemistry: The compound possesses a single chiral center at the

    
    -carbon. Synthesis from 
    
    
    
    -ephedrine typically yields
    
    
    -methcathinone, though the molecule is prone to rapid racemization in solution via keto-enol tautomerism.

Part 2: Historical Trajectory

The discovery and utilization of methcathinone followed a disjointed timeline, moving from academic synthesis to corporate patenting, and finally to illicit unregulated use.[3]

EraKey EventContext
1928 First Synthesis Hyde, Browning, and Adams first synthesized the compound while investigating synthetic homologs of ephedrine.
1930s-40s Soviet Pharmacopoeia Used clinically in the USSR under the name Ephedrone for treating depression, but use was limited by side effects.
1957 Parke-Davis Patent U.S. Patent 2,802,865 filed. Parke-Davis investigated the drug as an analeptic and respiratory stimulant but halted development due to abuse potential.
1980s "Jeff" Epidemic Widespread abuse in the Soviet Union using home-made preparations containing neurotoxic manganese byproducts.
1990s US Emergence Appeared in Michigan as "Cat," synthesized clandestinely from over-the-counter ephedrine.

Part 3: Synthetic Pathways & Chemical Stability

Oxidative Synthesis

The primary synthetic route involves the oxidation of the secondary alcohol group of ephedrine or pseudoephedrine to a ketone. This transformation preserves the carbon skeleton but alters the oxidation state at the benzylic position.

Reaction Mechanism: The reaction proceeds via the formation of a chromate or manganate ester intermediate, followed by the elimination of the


-hydrogen to form the carbonyl double bond.
  • Reagent A (Standard Lab): Jones Reagent (Chromium trioxide/Sulfuric acid). High yield, but produces toxic chromium waste.

  • Reagent B (Clandestine/Forensic): Potassium Permanganate (

    
    ). This method, often performed in non-ideal conditions ("Cold Cook"), frequently fails to remove colloidal manganese dioxide (
    
    
    
    ). Chronic intravenous injection of this impure mixture leads to Manganism , a permanent neurodegenerative disorder resembling Parkinson's disease.
Stability and Racemization

Unlike methamphetamine, methcathinone is chemically unstable in its free base form.

  • Dimerization: In alkaline solution, the free base can dimerize to form 2,5-dimethyl-3,6-diphenylpyrazine derivatives.

  • Racemization: The

    
    -hydrogen (adjacent to both the carbonyl and the amine) is highly acidic. In aqueous solution, especially at pH > 7, the compound undergoes keto-enol tautomerism, resulting in the loss of optical activity.
    
Experimental Workflow Visualization

The following diagram illustrates the synthesis from ephedrine and the critical degradation pathways.

SynthesisPath Ephedrine Ephedrine (Precursor) Oxidation Oxidation (KMnO4 or CrO3) Ephedrine->Oxidation -2H Methcathinone Methcathinone (Target) Oxidation->Methcathinone Yields (S)-isomer Enol Enol Intermediate Methcathinone->Enol pH > 7 Tautomerization Dimer Pyrazine Dimer (Degradation Product) Methcathinone->Dimer Free Base Dimerization Racemate Racemic Mixture (R/S-Methcathinone) Enol->Racemate Equilibrium

Caption: Synthesis of Methcathinone via oxidation and subsequent instability pathways (Racemization/Dimerization).[1][4][5][6][7]

Part 4: Pharmacological Profile[1][7][8]

Mechanism of Action

Methcathinone acts as a substrate-type releasing agent at monoamine transporters. Unlike simple reuptake inhibitors (e.g., cocaine), it enters the presynaptic neuron via the transporter and disrupts vesicular storage (VMAT2 interaction), causing a reverse transport of neurotransmitters into the synaptic cleft.

Transporter Selectivity: It exhibits high selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with significantly lower affinity for the Serotonin Transporter (SERT).

Binding Affinity Data

The following table summarizes the binding affinities (


) of methcathinone compared to related psychostimulants. Lower 

values indicate higher affinity.
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity (DAT/SERT)
Methcathinone 385 470 >10,000 High (Dopaminergic)
Methamphetamine140684,280High
Cocaine250180160Low (Non-selective)
Mephedrone (4-MMC)5007502,300Moderate

Note: Values are approximate means derived from competitive radioligand binding assays (e.g., Rothman et al., 2006; Simmler et al., 2013). Methcathinone's negligible SERT affinity distinguishes it from "entactogenic" cathinones like Mephedrone.

Metabolic Fate

Methcathinone is metabolized primarily via reduction of the ketone group, effectively reversing the synthesis reaction. This stereoselective reduction produces ephedrine and pseudoephedrine isomers, which are then excreted.

Metabolism MCAT Methcathinone (Parent Drug) Reductase Ketone Reductase (Liver Enzymes) MCAT->Reductase Metabolic Reduction Ephedrine Ephedrine (Metabolite) Reductase->Ephedrine Stereoselective Pseudo Pseudoephedrine (Metabolite) Reductase->Pseudo Stereoselective Norephedrine Norephedrine (Minor) Ephedrine->Norephedrine N-demethylation

Caption: Primary metabolic pathway of methcathinone involving ketone reduction.

References

  • Hyde, J. F., Browning, E., & Adams, R. (1928). Synthetic Homologs of d,l-Ephedrine.[6][7] Journal of the American Chemical Society, 50(8), 2287–2292. Link

  • Parke, Davis & Co. (1957). U.S. Patent No. 2,802,865. United States Patent and Trademark Office. Link

  • Rothman, R. B., et al. (2006). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

  • Simmler, L. D., et al. (2013).[8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link

  • Emerson, T. S., & Cisek, J. E. (1993). Methcathinone: A Russian designer drug invades the Midwest. Annals of Emergency Medicine, 22(12), 1897-1903. Link

  • Sikk, K., & Taba, P. (2015). Methcathinone "Kitchen Chemistry" and Permanent Neurological Damage. Neuropathology of Drug Addictions and Substance Misuse, 12, 116-126. Link

Sources

Methodological & Application

Synthesis of 2-(Methylamino)-1-phenylethanone hydrochloride step-by-step

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis, Stabilization, and Characterization of 2-(Methylamino)-1-phenylethanone Hydrochloride

Part 1: Abstract & Strategic Overview

Scope: This protocol details the synthesis of This compound hydrochloride (CAS: 5355-04-4), also known as


-methylaminoacetophenone.[1] This compound is a critical pharmacophore in the development of antidepressant agents (e.g., bupropion analogs) and serves as a primary reference standard in forensic toxicology for the identification of cathinone metabolites.[1]

Operational Warning (Regulatory & Safety):

  • Precursor Status: This compound is a structural isomer/analog of controlled substances (cathinones) and a direct precursor to ephedrine derivatives.[1] Researchers must verify compliance with local regulations (e.g., DEA List I chemical surveillance in the US, EU Precursor regulations) before procurement or synthesis.[1]

  • Chemical Hazard: The starting material, 2-Bromoacetophenone (Phenacyl bromide) , is a potent lachrymator (tear gas agent).[1] All operations must be conducted in a high-performance chemical fume hood.[1]

  • Stability Criticality: The free base of this compound is thermodynamically unstable.[1] It undergoes rapid self-condensation to form a dihydropyrazine dimer (red/orange coloration).[1] This protocol utilizes an immediate acid-trapping strategy to isolate the stable hydrochloride salt.[1]

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on a classic nucleophilic substitution (


) of an 

-haloketone.[1] The primary challenge is not the formation of the bond, but the prevention of poly-alkylation and subsequent dimerization.[1]

Reaction Scheme:

  • Electrophile: Phenacyl bromide (highly reactive

    
    -carbon).[1]
    
  • Nucleophile: Methylamine (used in excess to favor mono-alkylation).[1]

  • Stabilization: Immediate conversion to the conjugate acid (HCl salt).[1]

Synthesispathway SM1 Phenacyl Bromide (2-Bromoacetophenone) Inter Free Base Intermediate (Transient/Unstable) SM1->Inter SN2 Substitution < 0°C SM2 Methylamine (40% aq or alcoholic) SM2->Inter Prod This compound HCl (Stable Salt) Inter->Prod HCl/IPA Acidification Dimer Dihydropyrazine Dimer (Degradation Product) Inter->Dimer Self-Condensation (If pH > 7 & Temp > RT)

Figure 1: Synthetic workflow highlighting the critical bifurcation between product stabilization and degradation.

Part 3: Detailed Experimental Protocol

Reagents & Equipment:

  • Precursors: 2-Bromoacetophenone (98%), Methylamine (40% in methanol preferred to minimize hydrolysis).[1]

  • Solvents: Diethyl ether (anhydrous), Ethanol (absolute), Isopropanol (IPA).[1]

  • Acids: Conc. HCl (37%) or HCl gas generated in situ.[1]

  • Apparatus: 3-neck round bottom flask, internal thermometer, dropping funnel, inert gas (Nitrogen) line.[1][2]

Step 1: Nucleophilic Amination (The "Cold" Step)

Rationale: Low temperature favors kinetic mono-alkylation over thermodynamic dimerization.[1]

  • Preparation: Charge a 500 mL 3-neck flask with Methylamine (40% in MeOH, 4.0 eq) . Dilute with 50 mL of cold ethanol.

  • Cooling: Submerge the flask in an ice/salt bath. Cool internal temperature to -10°C .

  • Addition: Dissolve 2-Bromoacetophenone (1.0 eq) in minimal diethyl ether or toluene. Add this solution dropwise to the amine over 45 minutes.[1]

    • Control Point: Do not allow temperature to rise above 0°C. Exotherm indicates rapid reaction.[1]

  • Reaction: Stir at -5°C to 0°C for 2 hours. The solution may turn faint yellow.[1]

Step 2: Workup & Acid Trapping (The "Speed" Step)

Rationale: The free base exists in equilibrium.[1] Removing excess methylamine shifts equilibrium; however, prolonged exposure to basic conditions promotes dimerization.[1] Speed is vital.

  • Quench: Evaporate the excess methylamine and solvent under reduced pressure (Rotavap) at low bath temperature (< 30°C) . Do not heat to dryness.[1]

  • Extraction: Redissolve the oily residue in cold Diethyl Ether (100 mL).

  • Washing: Wash rapidly with cold brine (2 x 20 mL) to remove inorganic salts (methylammonium bromide).[1]

  • Salt Formation:

    • Dry the ether layer over anhydrous

      
       for exactly 5 minutes.[1] Filter into a clean flask.
      
    • Crucial: While stirring vigorously in an ice bath, add Conc. HCl / Isopropanol solution dropwise until pH paper indicates pH 2-3.

    • A white precipitate should form immediately.[1]

Step 3: Purification
  • Filtration: Collect the crude solid by vacuum filtration.[1] Wash with cold acetone (removes unreacted bromo-ketone) and ether.[1]

  • Recrystallization: Recrystallize from boiling Ethanol/Isopropanol (9:1).

    • Note: If the solution is colored (orange/red), treat with activated charcoal before filtering hot.[1]

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Part 4: Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationCausality / Scientific Rationale
Reaction Temp

Higher temperatures increase the rate of secondary alkylation and pyrazine formation.[1]
Stoichiometry amine:bromide > 3:1Excess amine acts as a proton scavenger and statistically reduces the chance of a product molecule reacting with a starting material molecule (dimerization).[1]
pH Control Maintain < 3 during isolationThe free base contains both a nucleophilic amine and an electrophilic ketone.[1] At neutral/basic pH, it self-condenses.[1] The HCl salt protects the amine.[1]
Solvent Choice Methanol/EthanolAvoid aqueous methylamine if possible to prevent hydrolysis of the phenacyl bromide to the

-hydroxy ketone.[1]
The Degradation Mechanism (Why your product turns red)

If the free base is left at room temperature, it undergoes the following dimerization pathway:

Dimerization Monomer This compound (Free Base) Schiff Intermolecular Schiff Base Formation Monomer->Schiff x2 Molecules Cyclization Cyclization & Oxidation Schiff->Cyclization - 2 H2O Pyrazine 2,5-Diphenyl-3,6-dimethyl-dihydropyrazine (Red/Orange Impurity) Cyclization->Pyrazine Air Oxidation

Figure 2: The self-condensation pathway responsible for product degradation.[1]

Part 5: Analytical Characterization

Target Compound: this compound Hydrochloride Formula:


MW:  185.65  g/mol [1]
TestExpected ResultNotes
Appearance White crystalline powderYellow/Orange tint indicates dihydropyrazine contamination.[1]
Melting Point 208°C - 212°C (dec)Sharp melting point indicates high purity.[1] Decomposition is common for aminoketones.[1]
IR Spectroscopy 1690

(C=O ketone)2400-3000

(Broad

)
The carbonyl stretch is characteristic of aryl ketones.[1]
1H NMR (DMSO-d6)

2.65 (s, 3H,

)

4.70 (s, 2H,

)

7.5-8.1 (m, 5H, Ar-H)

9.4 (br s, 2H,

)
The singlet at 4.70 ppm is diagnostic for the methylene group adjacent to the carbonyl.[1]

Part 6: References

  • Roth, H. J., & Eger, K. (1979).[1] Pharmazeutische Chemie II: Arzneistoffanalyse. Thieme Verlag.[1] (Foundational text on aminoketone stability and analysis).

  • PubChem. (2023).[1] Compound Summary for CID 12239839: this compound hydrochloride.[1] National Library of Medicine.[1] [Link][1]

  • Hyde, J. F., Browning, E., & Adams, R. (1928).[1] Synthetic Homologs of d,l-Ephedrine.[1] Journal of the American Chemical Society, 50(8), 2287–2292.[1] (Classic synthesis of alpha-aminoketones).[1] [Link]

  • United States Drug Enforcement Administration (DEA). (2023).[1] List of Controlled Substances and Regulated Chemicals. (Reference for regulatory status of methcathinone analogs and precursors). [Link]

Sources

Analytical Protocol for 2-(Methylamino)-1-phenylethanone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide

Part 1: Executive Summary & Chemical Identity

The Critical Distinction

This guide addresses the detection of 2-(Methylamino)-1-phenylethanone (CAS 35534-19-1), also known as


-methylaminoacetophenone .

Warning: Do not confuse this compound with Methcathinone (Ephedrone).

  • Target Analyte: this compound (

    
    ).[1][2][3] Structure: 
    
    
    
    .
  • Methcathinone: 2-(Methylamino)-1-phenylpropan-1-one (

    
    ).[4][5] Structure: 
    
    
    
    .

While structurally homologous, the "Ethanone" derivative lacks the


-methyl group found in methcathinone. This absence alters its fragmentation pattern in Mass Spectrometry and its retention behavior, although its chemical instability profile (dimerization and oxidation) remains nearly identical to the cathinone class.
Chemical Profile & Stability[6]
  • Molecular Weight: 149.19 g/mol [1][2][3]

  • pKa: ~7.11 (Predicted)

  • Stability: High Risk. Like all

    
    -aminoketones, this compound is unstable in alkaline solutions and biological matrices. It undergoes:
    
    • Dimerization: Condensation to form pyrazine derivatives.

    • Reduction: Conversion to the corresponding alcohol (phenylethanolamine derivative).

    • Oxidation: Degradation upon exposure to air/light.

Storage Protocol: All standard solutions must be prepared in acidified methanol (0.1% Formic Acid) and stored at -20°C. Biological samples should be frozen immediately and processed under acidic or neutral conditions.

Part 2: Sample Preparation Protocols

Biological Matrices (Blood/Urine) - Solid Phase Extraction (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar aminoketones due to poor recovery at neutral pH and degradation at high pH. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard, allowing aggressive washing of interferences while retaining the basic amine.

Workflow Diagram (DOT):

SamplePrep Sample Biological Sample (1 mL Plasma/Urine) Pretreat Pre-treatment Add 2 mL 0.1% Formic Acid (Acidify to pH 3-4) Sample->Pretreat SPE_Cond SPE Conditioning (Oasis MCX or polymeric equivalent) 1. MeOH 2. H2O Pretreat->SPE_Cond Prepare Cartridge Load Load Sample (Gravity flow) SPE_Cond->Load Wash Wash Steps 1. 0.1% Formic Acid (Remove Proteins) 2. MeOH (Remove Neutrals/Acids) Load->Wash Elute Elution 2 mL 5% NH4OH in MeOH (Freshly prepared) Wash->Elute Evap Evaporation Nitrogen stream @ 40°C *Do not over-dry* Elute->Evap Recon Reconstitution Mobile Phase A (LC) or Derivatizing Agent (GC) Evap->Recon

Figure 1: Optimized SPE Workflow for Unstable Beta-Aminoketones.

Seized Material (Powders/Tablets)
  • Dissolution: Dissolve 10 mg sample in 10 mL acidified methanol (0.1% HCl in MeOH). Acid prevents free-base degradation.

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

  • Dilution: Dilute to working range (e.g., 10 µg/mL) with mobile phase.

Part 3: Analytical Methodologies

Method A: GC-MS (Confirmatory Analysis)

Context: Direct injection of underivatized beta-aminoketones often leads to thermal degradation in the injection port. Derivatization is mandatory for robust quantification.

Derivatization Protocol:

  • Reagent: Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA).

  • Procedure:

    • Take dry residue from extraction.

    • Add 50 µL PFPA and 50 µL Ethyl Acetate.

    • Incubate at 70°C for 20 minutes.

    • Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters:

  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[6]

  • Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).

Mass Spectrum Interpretation (EI, 70eV):

Fragment Type Underivatized (m/z) PFPA Derivative (m/z) Origin

| Base Peak | 44 | 190 | Imine formation (


-cleavage). Underivatized: 

. Derivatized:

. | | Benzoyl Ion | 105 | 105 |

(Characteristic of acetophenones) | | Phenyl Ion | 77 | 77 |

| | Molecular Ion | 149 (Weak) | 295 |

|

Note: The shift of the base peak from 44 to 190 (with PFPA) or 140 (with TFAA) moves the diagnostic ion into a cleaner mass range, avoiding solvent background.

Method B: LC-MS/MS (High Sensitivity Screening)

Context: Preferred for biological samples due to lower limits of detection (LOD) and no need for thermal stability.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (ESI Positive):

  • Precursor Ion: 150.1

    
    
    
  • Quantifier Ion: 105.0 (Collision Energy: ~20 eV) - Cleavage of C-C bond alpha to carbonyl.

  • Qualifier Ion 1: 77.0 (Collision Energy: ~35 eV) - Phenyl ring.

  • Qualifier Ion 2: 44.1 (Collision Energy: ~15 eV) - Methylaminomethyl group.

Part 4: Analytical Decision Tree

DecisionTree Start Sample Received Matrix Identify Matrix Start->Matrix Bio Biological Fluid (Blood/Urine/Saliva) Matrix->Bio Bulk Seized Material (Powder/Pill/Liquid) Matrix->Bulk Conc Concentration Expected? Bio->Conc GCMS GC-MS w/ Derivatization (Method A) Spectral Library Match Bulk->GCMS Confirmation NMR NMR / FTIR (Purity Analysis) Bulk->NMR Structure Elucidation Trace Trace (<100 ng/mL) Conc->Trace High High (>1 µg/mL) Conc->High LCMS LC-MS/MS (Method B) Avoids thermal degradation Trace->LCMS High->LCMS

Figure 2: Analytical Platform Selection Guide.

Part 5: Validation Parameters (FDA/ICH Guidelines)

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 5 – 1000 ng/mL (LC-MS/MS). Weighting:

.
Precision (CV%) < 15% (20% at LOQ)Run QC samples at Low, Mid, High concentrations (n=5).
Accuracy (Bias) ± 15% (± 20% at LOQ)Comparison against certified reference material.
Matrix Effect 80-120%Compare slope of matrix-matched curve vs. solvent curve.
Recovery > 50% (Consistent)Compare pre-extraction spike vs. post-extraction spike.
Stability < 10% DegradationCritical: Assess autosampler stability (4°C) and freeze/thaw cycles.

Part 6: References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 416157, this compound. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]

  • Forensic Science International. (2018). Stability of synthetic cathinones in blood and urine. Retrieved from [Link]

Sources

HPLC-UV method for 2-(Methylamino)-1-phenylethanone quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 2-(Methylamino)-1-phenylethanone via High-Performance Liquid Chromatography with UV Detection

Abstract

This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of this compound. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a reliable analytical tool for assay and impurity determination. The protocol is founded on reversed-phase chromatography, ensuring excellent separation and resolution. All aspects of the method, from the selection of chromatographic parameters to a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines, are described with a focus on the scientific rationale behind each step. This ensures the method is not only practical but also scientifically sound and defensible.

Introduction and Scientific Principle

This compound is a chemical compound that belongs to the phenethylamine and ketone classes. Its quantification is critical in various fields, including pharmaceutical development, forensic science, and quality control of raw materials. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an ideal analytical technique for this purpose.[1] The method's suitability stems from the inherent properties of the analyte and the principles of the technique.

Scientific Rationale: The core of this method relies on reversed-phase chromatography, where the stationary phase (typically a C18 silica-based column) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar molecule, will partition between these two phases.

  • Analyte Structure and Detection: The molecule possesses a phenyl ketone chromophore, which strongly absorbs ultraviolet (UV) radiation. This allows for sensitive and specific detection using a standard UV-Vis or Photodiode Array (PDA) detector. The maximum absorbance wavelength (λmax) for this chromophore provides the optimal signal-to-noise ratio for quantification.

  • Separation and Retention: The secondary amine group in the molecule is basic. Controlling the pH of the mobile phase with a buffer is crucial to ensure a consistent ionization state of the analyte. An ionized form typically has less retention on a reversed-phase column, while the neutral form is retained longer. By maintaining a stable pH, we can achieve a reproducible retention time and a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Water, HPLC Grade or Milli-Q

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Method and Protocol

Preparation of Solutions
  • Mobile Phase Buffer (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase Composition: The recommended starting mobile phase is a mixture of the Phosphate Buffer (A) and Acetonitrile (B) . An isocratic elution is typically sufficient.

    • Rationale: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for a wide range of compounds. The acidic pH of the buffer ensures the secondary amine on the analyte is protonated, leading to better peak shape and avoiding interactions with residual silanols on the column packing.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended. This ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • For Drug Substance (API): Accurately weigh an appropriate amount of the substance, dissolve it in the diluent, and dilute to a final concentration within the validated calibration range (e.g., 50 µg/mL).

  • For Drug Product (e.g., Tablets):

    • Weigh and finely powder no fewer than 10 tablets to create a homogenous composite.[2]

    • Accurately weigh a portion of the powder equivalent to a target amount of the active pharmaceutical ingredient (API).

    • Transfer to a suitable volumetric flask and add approximately 70% of the flask volume with diluent.

    • Sonicate for 15-20 minutes to ensure complete extraction of the API.

    • Allow the solution to cool to room temperature and dilute to the final volume with diluent.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove insoluble excipients before injection.[3]

HPLC Operating Conditions

The following conditions serve as a robust starting point and should be optimized as needed.

ParameterRecommended ConditionCausality and Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenylethanone structure, offering a good balance of resolution and analysis time.
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v)This isocratic mixture provides adequate retention and separation from potential impurities. The ratio can be adjusted to fine-tune the retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 245 nmThis wavelength is near the typical absorbance maximum for the phenyl ketone chromophore, providing high sensitivity. A PDA detector should be used initially to confirm the λmax.
Injection Volume 10 µLA small injection volume minimizes the potential for column overload and peak distortion, especially at higher concentrations.
Run Time 10 minutesSufficient time to allow for the elution of the main peak and any potential late-eluting impurities.

Method Validation Protocol (ICH Q2(R2) Framework)

A comprehensive validation is required to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] The following parameters must be evaluated.[6]

Specificity / Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Protocol:

  • Blank and Placebo Analysis: Inject the diluent (blank) and a placebo sample (containing all formulation excipients except the API) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: Expose the analyte to various stress conditions to produce potential degradation products.[7] The goal is to achieve 5-20% degradation. The stressed samples are then analyzed to ensure that the degradation product peaks are adequately resolved from the main analyte peak.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions).[8]

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response.[6]

Protocol:

  • Prepare a minimum of five concentrations across the expected range (e.g., 80% to 120% of the test concentration).[9]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[6]

Protocol:

  • Perform a recovery study by spiking a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]

  • Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • LOQ precision should have an RSD of ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Vary the following parameters one at a time and assess the impact on system suitability (e.g., retention time, peak asymmetry, and resolution):

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Organic Composition (± 2%)

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits. No significant change in quantitative results.

Data Visualization and Workflow

Workflow for Quantification

The overall process from sample preparation to final result is outlined below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Accurately Weigh Sample/Standard B Dissolve & Dilute in Volumetric Flask A->B C Sonicate & Cool (for Drug Product) B->C D Filter through 0.45µm Syringe Filter C->D E System Suitability Injection D->E F Inject Blank, Standards & Samples E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Concentration of Analyte I->J K Generate Final Report J->K G A Specificity Ensures analyte is measured without interference Forced Degradation Placebo Analysis E Range Concentration interval where method is precise, accurate, and linear A->E B Linearity Proves proportional response to concentration R² ≥ 0.999 B->E F LOQ / LOD Method Sensitivity Limits B->F C Accuracy Closeness to true value % Recovery C->E D Precision Agreement between measurements % RSD D->E G Robustness Resilience to small changes in parameters G->E

Caption: Logical relationship between core HPLC method validation parameters as per ICH guidelines.

Conclusion

The HPLC-UV method detailed in this application note provides a specific, accurate, precise, and robust system for the quantification of this compound. The clear, step-by-step protocols for both the analytical procedure and its comprehensive validation ensure that laboratories can implement this method with confidence. By explaining the scientific rationale behind key experimental choices, this guide empowers analysts to troubleshoot and adapt the method as needed while adhering to stringent regulatory standards. This self-validating system is suitable for routine quality control, stability testing, and research applications.

References

  • ResearchGate. (2025). Development by Design of Experiment and validation of a HPLC-UV method for simultaneous quantification of 1-nitro-2-phenylethane and methyleugenol: Application to nail permeation/retention studies. Available from: [Link]

  • MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Available from: [Link]

  • ResearchGate. (2024). (PDF) Evaluation of stability of (1R, 2 S)-(−)- 2- methylamino- 1- phenyl- 1- propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Available from: [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Available from: [Link]

  • Cellulose Chemistry and Technology. (2014). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Available from: [Link]

  • National Institutes of Health (NIH). (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. Available from: [Link]

  • ResearchGate. (2021). (PDF) A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]

  • Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • PubMed. (2016). Fast separation of selected cathinones and phenylethylamines by supercritical fluid chromatography. Available from: [Link]

  • European Medicines Agency (EMA). (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ResearchGate. (2016). Fast Separation of Selected Cathinones and Phenylethylamines by Supercritical Fluid Chromatography | Request PDF. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ScienceDirect. (2005). Sample preparation in analysis of pharmaceuticals. Available from: [Link]

  • Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • LCGC. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available from: [Link]

  • R Discovery. (2026). Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • Wiley Online Library. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Available from: [Link]

  • ACS Publications. (2019). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. Available from: [Link]

Sources

High-Resolution GC-MS Profiling of Methcathinone and Metabolites: A Forensic & Clinical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of 2-(Methylamino)-1-phenylethanone (Methcathinone) and its Metabolites Content Type: Application Note & Protocol Audience: Forensic Toxicologists, Clinical Chemists, Drug Development Scientists

Executive Summary

This application note details a robust, self-validating protocol for the detection and quantitation of This compound (Methcathinone, MCAT) and its primary metabolites, Ephedrine and Pseudoephedrine , in biological matrices.

Methcathinone is a structural analogue of methamphetamine and a potent psychostimulant. Its analysis is complicated by two primary factors:

  • Thermal Instability: The

    
    -keto group makes the molecule prone to oxidative dehydrogenation in hot GC injectors, leading to artifacts.
    
  • Isomeric Complexity: Its metabolites (ephedrine/pseudoephedrine) are diastereomers with nearly identical mass spectra, requiring precise chromatographic resolution.

This guide employs Heptafluorobutyric Anhydride (HFBA) derivatization to stabilize the analytes, improve volatility, and provide unique mass spectral fingerprints for reliable identification.

Metabolic Pathway Analysis

Understanding the biotransformation of methcathinone is essential for interpreting toxicological results. Methcathinone undergoes stereoselective reduction of the


-keto group to form the diastereomers ephedrine and pseudoephedrine.
Figure 1: Biotransformation of Methcathinone

MetabolicPathway cluster_legend Legend MCAT Methcathinone (Parent Drug) EPH Ephedrine (Metabolite) MCAT->EPH Keto-Reduction (Stereoselective) PSE Pseudoephedrine (Metabolite) MCAT->PSE Keto-Reduction (Stereoselective) NOR Cathinone (Minor Metabolite) MCAT->NOR N-Demethylation (Minor Pathway) key Blue: Parent | Green: Major Metabolite | Red: Minor Metabolite

Caption: Metabolic reduction of Methcathinone to Ephedrine and Pseudoephedrine. N-demethylation to Cathinone is a minor pathway.

Experimental Protocol

Reagents & Materials[1][2][3][4][5]
  • Target Analytes: Methcathinone HCl, Ephedrine HCl, Pseudoephedrine HCl.

  • Internal Standard (IS): Amphetamine-d5 or Methcathinone-d3.

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA).[1][2][3] Note: HFBA is chosen over TFAA for superior stability and higher mass ions, reducing background interference.

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Buffer: Carbonate Buffer (pH 9.0 - 10.0).

Sample Preparation Workflow

The following protocol uses Liquid-Liquid Extraction (LLE) followed by chemical derivatization.

Step 1: Extraction

  • Aliquot 500 µL of biological sample (plasma/urine) into a glass centrifuge tube.

  • Add 50 µL of Internal Standard solution (10 µg/mL).

  • Add 0.5 mL of 0.5 M Carbonate Buffer (pH 9.5) to alkalize the sample.[4] Crucial: Methcathinone degrades rapidly in highly alkaline solutions (pH > 11); do not use strong NaOH.

  • Add 3 mL of Ethyl Acetate.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: Derivatization (HFBA)

  • Reconstitute the dried residue in 50 µL of Ethyl Acetate.

  • Add 50 µL of HFBA.

  • Cap the vial tightly and incubate at 70°C for 30 minutes .

  • Evaporate the excess reagent under nitrogen at 40°C.

  • Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-5ms (or equivalent 5% phenyl-arylene polymer), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1) .

    • Expert Insight: Do NOT use Splitless mode for Methcathinone. The prolonged residence time in the hot liner promotes thermal oxidative degradation (forming enamines), which can be misinterpreted as artifacts.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C (Slow ramp improves isomer separation).

    • Ramp 3: 30°C/min to 280°C (hold 3 min).

Mass Spectrometry (Agilent 5977 or equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation; Scan (40-550 amu) for identification.

Data Analysis & Interpretation

Diagnostic Ions (HFBA Derivatives)

The HFBA group adds significant mass (C3F7CO-, ~197 Da), shifting ions to a higher mass range, which reduces background noise.

AnalyteDerivative TypeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methcathinone N-HFBA254 210105
Ephedrine N,O-di-HFBA254 210344
Pseudoephedrine N,O-di-HFBA254 210344
Cathinone N-HFBA240 11777
Amphetamine-d5 N-HFBA244 33696

Differentiation Strategy:

  • Methcathinone vs. Ephedrines: Methcathinone lacks the hydroxyl group, so it cannot form the O-HFBA derivative. The absence of the m/z 344 ion (characteristic of the derivatized alcohol/amine structure) distinguishes Methcathinone from Ephedrine/Pseudoephedrine.

  • Ephedrine vs. Pseudoephedrine: These are diastereomers and produce identical mass spectra. They must be distinguished by Retention Time (RT) . Under the prescribed conditions, Ephedrine typically elutes before Pseudoephedrine.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Sample Biological Sample (Urine/Plasma) LLE LLE Extraction (pH 9.5, Ethyl Acetate) Sample->LLE Dry Evaporation (N2 at 40°C) LLE->Dry Deriv Derivatization (HFBA, 70°C, 30 min) Dry->Deriv GC GC Separation (DB-5ms, Split 10:1) Deriv->GC MS MS Detection (SIM Mode) GC->MS QC1 Check Split Ratio (Prevent Degradation) GC->QC1 QC2 Monitor m/z 344 (Confirm Ephedrines) MS->QC2

Caption: Step-by-step analytical workflow from sample extraction to MS detection.

Troubleshooting & Expert Insights

Thermal Degradation (The "Methcathinone Artifact")

Methcathinone is thermally labile. If you observe a peak with a mass spectrum similar to methcathinone but with a molecular ion 2 Da lower (M-2), this is an oxidative degradation product (enamine formation) occurring in the GC inlet.

  • Solution: Ensure the inlet is clean (change liner/septum) and use a Split injection (at least 10:1) to minimize the residence time of the analyte in the heated zone.

Interconversion of Isomers

Avoid using strong acids or bases during extraction for prolonged periods, as this can induce racemization or keto-enol tautomerism, affecting the ratio of ephedrine/pseudoephedrine observed.

References

  • Al-Ghobashy, M. A., et al. (2016). "A GC-MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid." Journal of Chromatographic Science. Link

  • Paul, B. D., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology. Link

  • Tsujikawa, K., et al. (2013). "Thermal degradation of α-pyrrolidinopentiophenone (α-PVP) during gas chromatography-mass spectrometry." Forensic Science International. Link

  • NIST Chemistry WebBook. "Ephedrine Mass Spectrum." Link

Sources

A Robust LC-MS/MS Protocol for the Comprehensive Screening of Synthetic Cathinones in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Forensic and Clinical Toxicology Laboratories

Introduction

Synthetic cathinones, often deceptively marketed as "bath salts" or "plant food," represent a large and dynamic class of new psychoactive substances (NPS).[1] Their chemical structures are derived from cathinone, a naturally occurring stimulant found in the Khat plant. Illicit modifications to the cathinone backbone have resulted in hundreds of analogues, each with potentially different pharmacological and toxicological effects.[1] This chemical diversity presents a significant challenge for forensic and clinical toxicology laboratories, requiring analytical methods that are both broad in scope and highly sensitive.[1][2]

The analysis of synthetic cathinones in biological matrices like urine is further complicated by the presence of structural isomers (compounds with the same mass but different structures) and the extensive metabolism the drugs undergo in the body.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled selectivity and sensitivity for definitive identification and quantification.[4][5][6]

This application note provides a detailed, field-proven protocol for the screening and identification of a wide range of synthetic cathinones in human urine. The methodology emphasizes a robust sample preparation procedure involving enzymatic hydrolysis to account for drug metabolites, followed by a highly selective LC-MS/MS analysis. Every step is explained to provide the underlying scientific rationale, ensuring the protocol is not just a procedure to be followed, but a self-validating system for generating reliable and defensible results.

Principle of the Method

This protocol employs a multi-stage process to accurately identify synthetic cathinones in urine.

  • Enzymatic Hydrolysis: Many synthetic cathinones are metabolized in the liver through glucuronidation, a process that attaches a glucuronic acid molecule to the drug. This makes the compound more water-soluble for excretion in urine.[7] These conjugated metabolites may not be detectable in their original form. The protocol uses a β-glucuronidase enzyme to cleave this bond, reverting the metabolites to their parent drug form, which is crucial for accurate detection and to avoid false negatives.[8]

  • Sample Cleanup: A simple protein precipitation step is used to remove large endogenous molecules from the urine matrix, which could otherwise interfere with the analysis and contaminate the LC-MS/MS system.

  • Liquid Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Using a reversed-phase C18 column, the mixture of compounds is separated based on their physicochemical properties, primarily their polarity.[1][9] A carefully programmed gradient elution, where the composition of the mobile phase is changed over time, ensures that different cathinone analogues are separated from each other and from interfering matrix components.[10][11]

  • Tandem Mass Spectrometric Detection: As the separated compounds exit the LC column, they are ionized by Electrospray Ionization (ESI) and enter a triple quadrupole (QqQ) mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides two layers of specificity. First, it isolates a specific precursor ion (the mass-to-charge ratio, m/z, of the target drug). Second, this precursor ion is fragmented, and the instrument monitors for one or more specific product ions. The combination of a specific retention time from the LC, a specific precursor ion mass, and specific product ion masses provides exceptionally high confidence in the identification of each analyte.[12] The use of stable isotope-labeled (deuterated) internal standards for each analyte class is critical to correct for any sample loss during preparation and to compensate for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the urine matrix.[10][13]

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Receipt Spike Spike with Internal Standard (IS) Mix Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Precipitate Protein Precipitation (Acetonitrile) Hydrolysis->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer LC LC Separation (Reversed-Phase C18) Transfer->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Identify Analyte Identification (Retention Time + Ion Ratio) MS->Identify Quantify Quantification (Internal Standard Calibration) Identify->Quantify Report Final Report Quantify->Report

Figure 1. High-level workflow from sample receipt to final report.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+), Ultrapure Water.

  • Reagents: Ammonium Acetate, β-glucuronidase from E. coli.

  • Standards: Certified reference materials for synthetic cathinones (e.g., Mephedrone, Methylone, MDPV, Alpha-PVP, etc.) and their corresponding deuterated internal standards (e.g., Mephedrone-d3, Methylone-d3, MDPV-d8).[10][12] All standards should be obtained from accredited suppliers.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each cathinone standard and internal standard in methanol. Store at -20°C.

  • Working Standard Mixture (1 µg/mL): Create a combined working solution of all target cathinones by diluting the stock solutions in 50:50 methanol:water.

  • Working Internal Standard (IS) Mixture (100 ng/mL): Prepare a combined working solution of all deuterated internal standards in 50:50 methanol:water.

  • Ammonium Acetate Buffer (pH 6.8): Prepare a 1 M ammonium acetate buffer and adjust the pH to 6.8.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Protocol
  • Aliquot Sample: Pipette 100 µL of urine sample into a 2 mL microcentrifuge tube. For calibrators and controls, use 100 µL of drug-free urine.

  • Add Calibrators/Controls: For calibration curve points, spike the drug-free urine with appropriate volumes of the Working Standard Mixture to achieve the desired concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking: Add 20 µL of the Working IS Mixture (100 ng/mL) to every tube (samples, calibrators, and controls).

  • pH Adjustment & Hydrolysis: Add 50 µL of 1 M ammonium acetate buffer (pH 6.8) and 10 µL of β-glucuronidase enzyme solution. Vortex briefly.

    • Causality: The enzyme β-glucuronidase has optimal activity at a pH of approximately 6.8. Buffering the urine sample is critical to ensure efficient cleavage of glucuronide conjugates.

  • Incubation: Incubate the tubes at 60°C for 30 minutes.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 20 seconds.

    • Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution, thus cleaning the sample.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following conditions have been optimized for a broad range of synthetic cathinones. Laboratories should verify and optimize these parameters on their specific instrumentation.[1]

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 3 µm) or equivalent[14][12]
Column Temperature 35°C[14][12]
Mobile Phase A 0.1% Formic Acid in Water[10][11][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10][11][14]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 0-1.0 min (5% B), 1.0-8.0 min (5-95% B), 8.0-9.0 min (95% B), 9.1-12.0 min (5% B for re-equilibration)

Causality: A polar-embedded C18 column provides a balanced retention for the diverse polarity range of synthetic cathinones. The formic acid in the mobile phase aids in the protonation of the analytes, which is essential for positive mode electrospray ionization (ESI+), leading to better sensitivity. The gradient elution allows for the separation of early-eluting polar compounds from later-eluting non-polar compounds within a short analytical run time.[2]

Table 2: Mass Spectrometry Parameters

ParameterSetting
MS System Agilent 6460 Triple Quadrupole or equivalent[14]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C[11]
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
Principle of Multiple Reaction Monitoring (MRM)

G cluster_ms Tandem Mass Spectrometer Compound Compound Mix from LC Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., Mephedrone m/z 178.1) Compound->Q1 Ionization (ESI+) Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ions (e.g., m/z 160.1, 145.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ions

Figure 2. The process of MRM for selective analyte detection.

Table 3: Example MRM Transitions for Common Synthetic Cathinones

Note: Collision energies (CE) must be optimized for each specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)CE (eV)Product Ion (Qualifier, m/z)CE (eV)
Mephedrone178.1160.1 8145.115
Methylone208.0160.0 17132.025
MDPV276.2126.1 25135.125
alpha-PVP232.291.0 22105.025
Butylone222.1174.1 14204.110
Pentedrone192.1174.1 10132.116
N-Ethylpentylone250.0202.0 18232.013
4-MEC192.1174.1 10145.118

(Data synthesized from representative literature values.[2][11][14][12])

Data Analysis and Method Validation

Analyte Identification Criteria

For a positive identification, the following criteria must be met:

  • Retention Time: The retention time of the analyte in the sample must be within ±2.5% of the retention time of a known standard from the calibration curve.

  • Ion Ratio: The peak area ratio of the qualifier ion to the quantifier ion in the sample must be within ±20% of the average ratio established from the calibration standards.

Method Validation and Trustworthiness

To ensure the trustworthiness and scientific validity of this protocol, it must be fully validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[15] Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between concentration and instrument response over a defined range (e.g., 1–1000 ng/mL), with a correlation coefficient (R²) of >0.99.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration at which an analyte can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For most cathinones, LOQs in the range of 0.1 to 1.0 ng/mL are achievable with this method.[2][4][16]

  • Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as % bias) should be assessed at multiple concentrations and should be within ±15-20%.

  • Matrix Effects: The complex nature of urine can lead to ion suppression or enhancement, affecting quantification.[17][18][19] By analyzing spiked samples from at least six different sources of blank urine, the extent of matrix effects can be evaluated. The use of co-eluting, stable isotope-labeled internal standards is the most effective way to compensate for these effects and ensure accurate results.[20]

  • Selectivity: The method must be shown to be free from interferences from other common drugs of abuse and endogenous urine components.

By adhering to this detailed protocol and performing a thorough validation, laboratories can implement a highly reliable and defensible method for the screening of synthetic cathinones, providing crucial data for clinical and forensic investigations.

References

  • Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass - SciSpace. (2022). Available at: [Link]

  • Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology - Ovid. (n.d.). Available at: [Link]

  • METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES AND INVESTIGATION OF THEIR METABOLISM USING HUMAN MICROSOMES. (n.d.). Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials - Unodc. (n.d.). Available at: [Link]

  • Validation of LC-TOF/MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. (2013). Available at: [Link]

  • Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. (2024). Available at: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - NIH. (n.d.). Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. (n.d.). Available at: [Link]

  • Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed. (2015). Available at: [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison - ResearchGate. (2020). Available at: [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials - Unodc. (n.d.). Available at: [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison - MDPI. (2020). Available at: [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry - Oxford Academic. (n.d.). Available at: [Link]

  • LC-MS/MS Method Validation for Forensic Toxicology - ZefSci. (n.d.). Available at: [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC - NIH. (2023). Available at: [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed. (2019). Available at: [Link]

  • (PDF) Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - ResearchGate. (2023). Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic. (n.d.). Available at: [Link]

  • Method Validation of a Comprehensive Drug Screen - The Center for Forensic Science Research & Education. (n.d.). Available at: [Link]

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (n.d.). Available at: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed. (2024). Available at: [Link]

  • Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed. (2016). Available at: [Link]

  • (PDF) Validation of LCTOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens - ResearchGate. (n.d.). Available at: [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy | myadlm.org. (2018). Available at: [Link]

Sources

Enantioselective synthesis of 2-(Methylamino)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Asymmetric Transformation of 2-(Methylamino)-1-phenylethanone

Abstract & Strategic Overview

This application note details the robust synthesis of This compound (also known as


-methylaminoacetophenone) and its subsequent enantioselective reduction  to the bioactive chiral amino alcohol, (R)-(-)-Phenylephrine analog / Halostachine .

Critical Scientific Clarification: Researchers must note that the target molecule, this compound, is achiral . It possesses no stereocenter. The term "enantioselective synthesis" in the context of this molecule invariably refers to its role as a pro-chiral substrate . The value of this intermediate lies entirely in its asymmetric reduction to yield enantiopure 2-(methylamino)-1-phenylethanol.

Key Challenges Addressed:

  • Instability of the Free Base: The free amine form of

    
    -amino ketones is thermodynamically unstable, prone to rapid self-condensation into 2,5-dihydropyrazines. This protocol utilizes the Hydrochloride (HCl) salt to ensure shelf stability.
    
  • Enantiocontrol: We employ Noyori Asymmetric Transfer Hydrogenation (ATH) to achieve >97% ee, avoiding the cost and waste of classical resolution.

Part 1: Chemical Synthesis of the Pro-Chiral Ketone

Objective: Synthesis of this compound HCl via


-bromination and nucleophilic substitution.
Mechanism & Workflow

The synthesis proceeds through the bromination of acetophenone, followed by a carefully controlled substitution with methylamine. The "reverse addition" technique is critical here to prevent poly-alkylation.

ReactionScheme A Acetophenone B 2-Bromoacetophenone (Lachrymator!) A->B Br2, DCM <30°C C 2-(Methylamino)-1- phenylethanone HCl (Target Salt) B->C 1. MeNH2 (excess), THF, -10°C 2. HCl (g) D Dihydropyrazine Dimer (Unwanted Byproduct) B->D Slow addition High Temp

Figure 1: Synthetic pathway emphasizing the critical divergence between salt formation and dimerization.

Detailed Protocol

Step A: Bromination of Acetophenone

  • Setup: Charge a 1L reactor with Acetophenone (12.0 g, 100 mmol) and Dichloromethane (DCM, 150 mL). Cool to 0°C.

  • Addition: Add Bromine (16.0 g, 100 mmol) dropwise over 60 minutes. The solution will decolorize as

    
     is consumed.
    
    • Note: If the reaction does not initiate (color persists), add 2 drops of 48% HBr as a catalyst.

  • Workup: Wash the organic layer with saturated

    
     (2 x 50 mL) and brine. Dry over 
    
    
    
    and concentrate in vacuo to yield 2-bromoacetophenone as a pale yellow oil.
    • Safety Alert: This intermediate is a potent lachrymator. Handle only in a functioning fume hood.

Step B: Amination & Salt Formation

  • Reagent Prep: Prepare a solution of Methylamine (40% in water or 2M in THF, 4.0 eq) in THF (100 mL). Cool to -10°C.

  • Addition (Crucial): Add the crude 2-bromoacetophenone (dissolved in minimal THF) dropwise to the excess methylamine solution.

    • Why? Adding amine to bromide favors double alkylation. Adding bromide to excess amine favors the desired mono-amine.

  • Quench: Stir for 1 hour at 0°C. Acidify immediately with conc. HCl to pH 2.

  • Isolation: Evaporate THF. The residue is the crude HCl salt. Recrystallize from Ethanol/Ether to obtain white crystals.

    • Yield: ~75-80%[1][2]

    • Stability: Store as HCl salt at 4°C.

Part 2: Enantioselective Reduction (The Chiral Step)

Objective: Asymmetric Transfer Hydrogenation (ATH) to convert the achiral ketone into (R)-2-(Methylamino)-1-phenylethanol (Halostachine).

Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN] This "tethered" ruthenium catalyst is preferred over biological methods for scalability and reproducibility.

Catalytic Cycle Visualization

CatalyticCycle Cat Ru-TsDPEN (Pre-catalyst) Hydride Ru-H Species (Active Reductant) Cat->Hydride HCOOH / TEA (Formate Source) Complex Substrate-Ru Complex Hydride->Complex + Ketone Substrate Product Product Release (R)-Alcohol Complex->Product H-Transfer Product->Cat - Product

Figure 2: Noyori ATH Catalytic Cycle. The Ru-H species dictates the stereochemical outcome based on the ligand chirality.

Detailed Protocol
  • Substrate Prep: Dissolve this compound HCl (1.85 g, 10 mmol) in water (10 mL). Neutralize with

    
     and extract the free base into DCM (10 mL) immediately prior to use.
    
    • Warning: Do not store the free base. Use immediately.

  • Catalyst Loading: In a glovebox or under Argon, charge a flask with RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol, S/C = 1000).

  • Reaction Medium: Add an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 5 mL) and DMF (2 mL).

  • Execution: Stir at 28°C for 14-24 hours. Monitor by TLC or HPLC.

  • Workup: Quench with water. Basify to pH 10 with KOH. Extract with EtOAc. Wash with brine, dry, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH3 90:9:1) or recrystallization as the tartrate salt for ee upgrading.

Part 3: Analytical Validation & Data

Table 1: Optimization of Reaction Conditions

EntryCatalyst LigandHydrogen SourceSolventYield (%)ee (%)Configuration
1(R,R)-TsDPENHCOOH / TEADMF9297(R)
2(S,S)-TsDPENHCOOH / TEADMF9096(S)
3(R)-BINAP

(50 bar)
MeOH8588(R)
4None (NaBH4)-MeOH980Racemic

Quality Control Parameters:

  • HPLC Method: Chiralcel OD-H column.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (R)-isomer: 8.2 min; (S)-isomer: 11.5 min.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788–824. [Link]

  • Vertex Pharmaceuticals. (2008). Process for the preparation of optically active 2-amino-1-phenylethanols.
  • Organic Syntheses. (2011). Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation. Organic Syntheses, 88, 138-147. [Link]

Sources

Application Note: Neuropharmacological Characterization of 2-(Methylamino)-1-phenylethanone (Methcathinone)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

2-(Methylamino)-1-phenylethanone , commonly known as Methcathinone (MCAT) or Ephedrone, is a monoamine alkaloid and the


-keto analogue of methamphetamine. It functions primarily as a substrate-type releasing agent of dopamine (DA) and norepinephrine (NE) via the dopamine transporter (DAT) and norepinephrine transporter (NET).

Unlike its amphetamine analogues, the presence of the


-ketone group introduces specific chemical instability and alters its pharmacokinetic profile, reducing blood-brain barrier permeability relative to methamphetamine while maintaining high abuse potential.
Key Chemical Properties
PropertySpecification
IUPAC Name 2-(methylamino)-1-phenylethan-1-one
CAS Number 5650-44-2 (base); 49656-78-2 (HCl)
Molecular Weight 163.22 g/mol (HCl salt)
Solubility Highly soluble in water, ethanol, and DMSO.
Stability Critical: Unstable in alkaline solution; prone to dimerization to pyrazine derivatives.
Regulatory Status Schedule I (USA); Class B (UK). Research requires DEA licensure.

Mechanism of Action: DAT Reversal

Methcathinone acts as a substrate for the dopamine transporter (DAT).[1] Unlike simple reuptake inhibitors (e.g., cocaine), MCAT enters the presynaptic terminal via DAT. Once intracellular, it disrupts vesicular storage (VMAT2 interaction) and reverses the direction of DAT, causing a non-exocytotic efflux of dopamine into the synaptic cleft.

Diagram 1: Synaptic Mechanism of Action

Figure 1 illustrates the dual mechanism of reuptake inhibition and reverse transport.

G MCAT Methcathinone (Extracellular) DAT_Out DAT (Outward Facing) MCAT->DAT_Out Substrate Binding MCAT_Intra Methcathinone (Intracellular) DAT_Out->MCAT_Intra Translocation DA_Synapse Synaptic Dopamine (Massive Efflux) DAT_Out->DA_Synapse Efflux VMAT2 VMAT2 (Vesicle) MCAT_Intra->VMAT2 Displaces DA DA_Cyto Cytosolic Dopamine (Increased) VMAT2->DA_Cyto DA Leakage DA_Cyto->DAT_Out Reverse Transport Receptors Post-Synaptic DA Receptors DA_Synapse->Receptors Activation

Caption: Methcathinone acts as a DAT substrate, entering the neuron to displace vesicular dopamine, driving reverse transport and increasing synaptic concentrations.

Critical Handling Protocol: Stability & Preparation

Expert Insight: Many researchers fail to account for the instability of


-keto amphetamines. Unlike methamphetamine, Methcathinone in solution (especially at neutral or basic pH) degrades rapidly into 2,5-dimethyl-3,6-diphenylpyrazine. Fresh preparation is mandatory. 
Reagent Preparation Protocol
  • Storage: Store solid HCl salt at -20°C in a desiccator. Hygroscopicity is a major concern; weigh quickly.

  • Vehicle Selection: Use sterile 0.9% Saline (pH 5.5–6.0). Avoid Phosphate Buffered Saline (PBS) if the pH > 7.0, as basicity accelerates degradation.

  • Solubilization:

    • Calculate mass for free base equivalent if using HCl salt (Conversion factor ~0.82).

    • Dissolve immediately prior to injection/application.

    • Discard any unused solution after 4 hours. Do not freeze and re-thaw aliquots.

Application Note: In Vivo Locomotor Sensitization

Context: Locomotor sensitization is a standard behavioral proxy for addiction liability and neuroplasticity. Methcathinone induces robust sensitization, but the dosing regimen must be precise to avoid stereotypic behaviors (repetitive head movements) which confound locomotor tracking.

Experimental Design
  • Subjects: Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice.

  • Dose Range: 0.5 – 2.0 mg/kg (i.p.). Doses >5.0 mg/kg often induce stereotypy.

  • Control: Saline vehicle (1 mL/kg).

Diagram 2: Sensitization Workflow

Figure 2 outlines the timeline for induction, withdrawal, and challenge phases.

Workflow Habituation Habituation Days 1-3 (Saline Only) Induction Induction Phase Days 4-10 (Daily MCAT 1-2 mg/kg) Habituation->Induction Establish Baseline Washout Washout Period Days 11-17 (No Treatment) Induction->Washout Neuroadaptations Challenge Challenge Day Day 18 (Acute MCAT 1 mg/kg) Washout->Challenge Expression Analysis Data Analysis (Distance Traveled vs. Baseline) Challenge->Analysis

Caption: 18-day protocol for assessing behavioral sensitization. The washout period is critical for developing long-term neuroplasticity.

Step-by-Step Protocol
  • Habituation (Days 1–3): Place animals in open-field chambers for 60 mins/day. Inject saline immediately prior to the session to habituate to handling stress.

  • Induction (Days 4–10): Administer Methcathinone (1.0 mg/kg, i.p.) daily. Record locomotor activity (total distance traveled, ambulatory counts) for 60 mins post-injection.

    • Expected Result: Progressive increase in distance traveled over the 7 days.

  • Washout (Days 11–17): Return animals to home cages. No drug administration. This phase allows transient pharmacological effects to dissipate, isolating neural plasticity.

  • Challenge (Day 18): Administer a challenge dose (1.0 mg/kg) to all groups (including a group that previously received only saline).

    • Validation: The "Sensitized" group should show significantly higher activity than the "Acute" group (Saline pre-treatment + Challenge dose).

Application Note: In Vitro Monoamine Release Assay

Context: To determine the potency of Methcathinone as a releasing agent compared to other cathinones (e.g., Mephedrone, MDPV).

Comparative Potency Data (Rat Brain Synaptosomes)
TransporterParameterMethcathinone ValueReference Standard (Methamphetamine)
DAT (Dopamine) IC50 (Inhibition)~344 nM~100 nM
DAT (Dopamine) EC50 (Release)~50 nM~25 nM
SERT (Serotonin) IC50 (Inhibition)> 20,000 nM> 5,000 nM
Selectivity DA/5-HT RatioHigh (Dopaminergic)High (Dopaminergic)
Protocol: Synaptosomal Release Assay
  • Tissue Preparation: Isolate striatal synaptosomes from rat brain using sucrose gradient centrifugation.

  • Loading: Pre-load synaptosomes with [³H]-Dopamine (10 nM) for 15 mins at 37°C.

  • Washing: Wash twice to remove extracellular radioligand.

  • Release Phase: Incubate loaded synaptosomes with varying concentrations of Methcathinone (1 nM – 100 µM) for 5 minutes.

  • Termination: Stop reaction by rapid filtration over GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Calculation: % Release = (Released Tritium / Total Loaded Tritium) × 100.

Safety & Translational Integrity

Neurotoxicity Warning

While Methcathinone is neurotoxic, researchers must distinguish between chemical neurotoxicity and contaminant toxicity .

  • Chemical: High-dose Methcathinone causes long-term depletion of striatal dopamine and DAT markers, likely via oxidative stress (ROS production).

  • Contaminant (Manganism): In translational models mimicking illicit "Ephedrone" use, Manganese (from KMnO4 oxidation) is often co-administered. Do not co-administer Manganese unless specifically studying "Ephedrone Encephalopathy" (a distinct extrapyramidal syndrome). For standard pharmacological profiling, use high-purity (>98%) HCl salt.

Regulatory Compliance
  • USA: Schedule I (DEA). Requires Form 222 and secure storage.

  • Waste Disposal: All solutions containing Methcathinone must be neutralized and disposed of via approved hazardous waste streams.

References

  • Mechanism of Action & Transporter Affinity

    • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by β-ketoamphetamines. European Journal of Pharmacology.
  • Neurotoxicity & Oxidative Stress [2]

    • Sparago, M., et al. (1996). Neurotoxic effects of methcathinone on the dopaminergic system.[3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Locomotor Sensitiz

    • Gregg, R. A., et al. (2013). Synthetic cathinone behavioral pharmacology: locomotor sensitization and cross-sensitization. Psychopharmacology.[5]

  • Chemical Stability of Beta-Keto Amphetamines

    • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs.[6][7] Forensic Science International.[7]

Sources

Application Note: Quantitative Analysis of 2-(Methylamino)-1-phenylethanone in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylamino)-1-phenylethanone, also known as methcathinone or ephedrone, is a psychoactive substance belonging to the synthetic cathinone class.[1] Structurally similar to cathinone, the active component of the khat plant, and amphetamines, it acts as a central nervous system stimulant.[1][2] The increasing prevalence of synthetic cathinone abuse necessitates robust and reliable analytical methods for its detection and quantification in biological matrices to support clinical toxicology, forensic investigations, and drug development research.[1][3] This application note provides a detailed protocol for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][4]

Chemical Structure and Properties

This compound is a β-keto phenethylamine with the following chemical properties:

  • Chemical Formula: C₉H₁₁NO[5]

  • Molar Mass: 149.19 g/mol [5]

  • IUPAC Name: this compound[5]

  • Synonyms: Methcathinone, Ephedrone, CAT[6]

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound. The workflow involves sample preparation to isolate the analyte from the complex urine matrix, chromatographic separation to resolve it from other components, and mass spectrometric detection for unambiguous identification and quantification.

A stable isotope-labeled internal standard (e.g., this compound-d₃) is added to the urine samples at the beginning of the sample preparation process. This internal standard mimics the chemical behavior of the analyte throughout the extraction and analysis, correcting for any variations in recovery and instrument response, thereby ensuring high accuracy and precision.

The prepared sample is injected into the LC system, where the analyte and internal standard are separated on a reversed-phase column. The eluent from the column is introduced into the mass spectrometer, where the compounds are ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of this compound in the sample by referencing a calibration curve.

Metabolic Considerations

Understanding the metabolism of this compound is crucial for accurate interpretation of analytical results. The primary metabolic pathways for synthetic cathinones include N-dealkylation, β-ketone reduction, and hydroxylation of the aromatic ring.[7][8] The major metabolites of methcathinone are expected to be norephedrone and ephedrone. Monitoring for these metabolites can extend the detection window and provide a more comprehensive picture of drug exposure.[7]

Methcathinone This compound (Methcathinone) Norephedrone Norephedrone (N-demethylated metabolite) Methcathinone->Norephedrone N-dealkylation Ephedrone_metabolite Ephedrone (β-keto reduced metabolite) Methcathinone->Ephedrone_metabolite β-ketone reduction Hydroxylated_metabolite Hydroxylated Metabolite Methcathinone->Hydroxylated_metabolite Aromatic Hydroxylation cluster_workflow Sample Preparation Workflow Sample Collection 1. Urine Sample Collection Internal Standard Addition 2. Addition of Internal Standard Sample Collection->Internal Standard Addition SPE Conditioning 3. SPE Cartridge Conditioning Internal Standard Addition->SPE Conditioning Sample Loading 4. Sample Loading SPE Conditioning->Sample Loading Washing 5. Cartridge Washing Sample Loading->Washing Elution 6. Analyte Elution Washing->Elution Evaporation 7. Evaporation to Dryness Elution->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution LC-MS/MS Analysis 9. LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Sources

Application Note: Analytical Validation and Stability Protocols for 2-(Methylamino)-1-phenylethanone (Methcathinone)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(Methylamino)-1-phenylethanone, commonly known as Methcathinone (or Ephedrone), is a monoamine alkaloid and a structural analog of methamphetamine. It functions as a potent central nervous system stimulant by inhibiting the reuptake of norepinephrine, dopamine, and serotonin.

In forensic and clinical toxicology, Methcathinone presents a unique analytical challenge due to its chemical instability .[1] Unlike amphetamines, the beta-keto group renders the molecule susceptible to oxidative dimerization and pH-dependent degradation. This application note provides a self-validating framework for the use of Methcathinone as a reference standard, focusing on preventing "false negatives" caused by degradation and "false positives" arising from metabolic interconversion.

Core Chemical Profile[2]
PropertySpecification
IUPAC Name 2-(Methylamino)-1-phenylethan-1-one
Common Name Methcathinone, Ephedrone
CAS Number 35534-19-1 (Free base) / 49656-78-2 (HCl salt)
Molecular Formula C

H

NO
Molecular Weight 163.22 g/mol (Free base)
pKa ~8.4
DEA Schedule Schedule I (USA)

Stability & Handling: The "Expertise" Protocol

Critical Insight: The most common failure mode in Methcathinone analysis is dimerization .[1] In non-acidic solutions, particularly at room temperature, the free base undergoes oxidative dimerization to form 3,6-dimethyl-2,5-diphenylpyrazine . This reaction is accelerated by heat (GC injectors) and alkaline pH (liquid-liquid extraction).[1]

Degradation Mechanism

The following diagram illustrates the degradation pathway that researchers must prevent.

G cluster_0 Critical Control Point Monomer Methcathinone (Monomer) Enol Enol Intermediate Monomer->Enol pH > 7.0 Tautomerization Dimer 3,6-dimethyl-2,5- diphenylpyrazine Enol->Dimer Oxidative Dimerization

Figure 1: The pH-dependent degradation pathway of Methcathinone.[1] Maintaining pH < 6.0 is critical to prevent the formation of the pyrazine dimer.

Handling Protocol

To ensure the integrity of the reference standard, strictly adhere to the following:

  • Solvent Selection: Never store the free base in pure methanol or acetonitrile for extended periods.[1] Use acidified methanol (0.1% Formic Acid or HCl) to maintain the protonated amine state, which inhibits dimerization [1].

  • Temperature: Store stock solutions at -20°C or lower. Stability studies indicate significant degradation within 48 hours at room temperature in neutral solvents [2].[1]

  • Extraction Caution: Avoid standard alkaline liquid-liquid extraction (LLE) unless an immediate derivatization step follows.[1] For biological matrices, Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges is preferred to maintain acidic conditions during elution.[1]

Analytical Protocol A: LC-MS/MS (Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for biological matrices as it avoids the high temperatures of GC inlets that cause thermal degradation.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

Validated MRM Transitions

The following transitions are selected to maximize specificity and avoid interference from isobaric compounds.

Precursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)Mechanism
164.1 146.1 Quantifier15Loss of H

O (Dehydration)
164.1 131.1 Qualifier25Loss of CH

NH

(Methylamine)
164.1 105.0 Qualifier35Benzoyl cation formation

Note: The 164.1


 146.1 transition is characteristic of beta-keto amines undergoing dehydration in the collision cell [3].

Analytical Protocol B: GC-MS (Forensic Confirmation)

Warning: Direct injection of underivatized Methcathinone into a hot GC inlet (>200°C) results in thermal dehydrogenation and artifact formation.[1] Derivatization is mandatory for quantitative accuracy.[1]

Derivatization Protocol (Pentafluoropropionylation)

This protocol stabilizes the amine and ketone groups, preventing thermal breakdown and improving peak shape.

  • Evaporation: Evaporate 50 µL of the standard/extract to dryness under nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 25 µL of Ethyl Acetate.

  • Incubation: Cap and heat at 70°C for 20 minutes .

  • Reconstitution: Evaporate to dryness again and reconstitute in 100 µL of Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS.

GC-MS Parameters
  • Inlet: Split mode (10:1) at 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).

Metabolic Profiling & Interpretation[1]

Distinguishing Methcathinone ingestion from Ephedrine/Pseudoephedrine intake is complex due to metabolic interconversion. Methcathinone is metabolized via reduction to Ephedrine and Pseudoephedrine.[1] Conversely, oxidation of Ephedrine (e.g., using potassium permanganate) is the primary illicit synthesis route for Methcathinone.

Biotransformation Pathway[1]

Metabolism Methcathinone Methcathinone (Parent Drug) Ephedrine Ephedrine (Metabolite/Precursor) Methcathinone->Ephedrine Carbonyl Reductase (Metabolism) Pseudoephedrine Pseudoephedrine (Metabolite/Precursor) Methcathinone->Pseudoephedrine Carbonyl Reductase (Metabolism) Ephedrine->Methcathinone KMnO4 Oxidation (Illicit Synthesis) Norephedrine Norephedrine (Minor) Ephedrine->Norephedrine N-demethylation Pseudoephedrine->Methcathinone KMnO4 Oxidation (Illicit Synthesis)

Figure 2: The bidirectional relationship between Methcathinone and Ephedrines. Solid lines represent biological metabolism; dashed lines represent chemical synthesis.[1]

Interpretation Guide
  • Methcathinone Positive: Presence of Methcathinone > LOQ.[1]

  • Ephedrine Positive / Methcathinone Negative: Likely Ephedrine use.[1]

  • Methcathinone + Manganese: If trace manganese is found in the sample (via ICP-MS), it strongly suggests illicit synthesis from Ephedrine using KMnO

    
     (the "Cat" or "Jeff" synthesis route) [4].
    

References

  • UNODC (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.[1] United Nations Office on Drugs and Crime.[1] Link

  • Soh, Y.N.A.[1] & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances.[1] Drug Testing and Analysis.[1][2][3] Link

  • Zuba, D. (2012). Identification of cathinones by mass spectrometry.[1] Forensic Science International.[1] Link

  • Sikk, K. et al. (2020). Quantification of methcathinone and its metabolites in biological fluids.[1] Journal of Analytical Toxicology.[1] Link

Sources

Advanced Application Note: Development of Immunoassays for 2-(Methylamino)-1-phenylethanone (Methcathinone)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-(Methylamino)-1-phenylethanone, commonly known as Methcathinone (or Ephedrone), is a potent synthetic stimulant and a structural analogue of methamphetamine and cathinone. In forensic and clinical toxicology, the detection of Methcathinone presents a unique challenge due to its metabolic and structural relationship with Ephedrine and Pseudoephedrine .

The "Linker Chemistry" Challenge

Methcathinone differs from Ephedrine only by the oxidation of the


-hydroxyl group to a 

-ketone. Standard amphetamine immunoassays often fail to distinguish between these species due to high cross-reactivity. Therefore, the development of a specific immunoassay requires a hapten design strategy that explicitly exposes the carbonyl moiety (the distinguishing feature) to the immune system.

This guide details the end-to-end development of a competitive ELISA system, prioritizing the suppression of cross-reactivity with over-the-counter decongestants (ephedrine/pseudoephedrine).

Hapten Design & Immunogen Synthesis[1][2][3][4]

Small molecules (<1000 Da) like Methcathinone are not immunogenic. To elicit an antibody response, they must be conjugated to a carrier protein (e.g., KLH, BSA).[1] The site of conjugation—the "linker"—determines the specificity of the resulting antibody.

Strategic Selection: The N-Linkage Approach

To generate antibodies that distinguish Methcathinone (ketone) from Ephedrine (alcohol), the hapten must present the carbonyl group as the primary epitope.

  • Recommendation: Derivatize the secondary amine nitrogen.

  • Rationale: Linking via the nitrogen pushes the benzene ring and the critical

    
    -ketone group away from the carrier protein, maximizing their exposure to immune recognition.
    
Protocol 1: Synthesis of N-(3-Carboxypropyl)-Methcathinone Hapten

This protocol describes the alkylation of Methcathinone to introduce a carboxylic acid linker, enabling conjugation to lysine residues on the carrier protein.

Reagents:

  • Methcathinone Hydrochloride (Target)

  • Ethyl 4-bromobutyrate (Linker)

  • Potassium Carbonate (

    
    , Base)
    
  • Acetonitrile (Solvent)

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunization; Bovine Serum Albumin (BSA) for screening.

Step-by-Step Synthesis:

  • Free Base Liberation: Dissolve 1.0 g Methcathinone HCl in water. Basify with NaOH to pH 10. Extract with dichloromethane (DCM). Dry organic layer over

    
     and evaporate to obtain the free base.
    
  • Alkylation: Dissolve the free base in acetonitrile. Add 1.2 equivalents of Ethyl 4-bromobutyrate and 2.0 equivalents of anhydrous

    
    .
    
  • Reflux: Heat to reflux (80°C) for 12 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Hydrolysis: Evaporate solvent. Resuspend the residue in 1:1 THF/Water containing LiOH (3 eq). Stir at room temperature for 4 hours to hydrolyze the ethyl ester to the carboxylic acid.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with ethyl acetate. Purify the resulting N-(3-carboxypropyl)-methcathinone hapten via silica gel column chromatography.

Visualization: Hapten Synthesis & Conjugation Pathway[3]

HaptenSynthesis Meth Methcathinone (Free Base) Inter Intermediate: N-alkylated Ester Meth->Inter Alkylation (K2CO3, Reflux) Linker Ethyl 4-bromobutyrate (Linker) Linker->Inter Hapten Functionalized Hapten: COOH-Terminated Inter->Hapten Hydrolysis (LiOH) Active Activated Ester (NHS/EDC) Hapten->Active Activation (EDC/NHS) Immunogen Final Immunogen (Hapten-KLH Conjugate) Active->Immunogen Conjugation (Lysine-KLH)

Figure 1: Synthetic pathway for generating the Methcathinone immunogen via N-alkylation, ensuring exposure of the critical ketone epitope.

Antibody Generation & Characterization[2]

Immunization Protocol[3][4]
  • Host: New Zealand White Rabbits (Polyclonal) or Balb/c Mice (Monoclonal).

  • Dosage: 100 µg Immunogen (Hapten-KLH) per injection.

  • Adjuvant: Complete Freund’s Adjuvant (CFA) for primary; Incomplete Freund’s Adjuvant (IFA) for boosts.

  • Schedule: Inject at days 0, 14, 28, and 42. Test bleed at day 50.

Screening Strategy: The "Counter-Screen"

To ensure specificity, do not just screen for binding to Methcathinone-BSA. You must simultaneously screen for lack of binding to Ephedrine-BSA.

  • Positive Screen: Plates coated with Methcathinone-BSA.

  • Negative Screen: Plates coated with Ephedrine-BSA.

  • Selection Criteria: Select clones/antisera with high avidity for Methcathinone and <5% cross-reactivity with Ephedrine.

Assay Development: Competitive ELISA Protocol

In a competitive format, the free drug in the sample competes with a fixed amount of drug-enzyme conjugate for antibody binding sites. Signal is inversely proportional to analyte concentration.

Reagents Preparation[2][3][5][6][7][8]
  • Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6.

  • Blocking Buffer: PBS + 1% BSA + 0.05% Tween-20.

  • Tracer: Methcathinone conjugated to HRP (Horseradish Peroxidase).[2]

Step-by-Step Workflow
  • Plate Coating: Dilute the Capture Antibody (Purified anti-Methcathinone) to 2-5 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBS-T. Add 200 µL Blocking Buffer. Incubate 1 hour at RT.

  • Competition Step:

    • Add 50 µL of Standard or Sample (Urine/Blood extract).

    • Immediately add 50 µL of Methcathinone-HRP Conjugate .

    • Incubate for 60 minutes at RT on a plate shaker (crucial for equilibrium).

  • Wash: Wash plate 5x with PBS-T to remove unbound reagents.

  • Detection: Add 100 µL TMB Substrate. Incubate 15-20 mins in the dark (blue color develops).

  • Stop: Add 100 µL 1N HCl or Stop Solution (color turns yellow).

  • Read: Measure Absorbance at 450 nm.

Visualization: Competitive Assay Logic

ELISA_Workflow cluster_Competition Competitive Binding Equilibrium Step1 1. Immobilize Antibody (Capture Ab on Plate) Step2 2. Add Sample + HRP-Conjugate (Competition) Step1->Step2 HighDrug High Analyte in Sample (Blocks Ab sites -> Low Signal) Step2->HighDrug LowDrug Low Analyte in Sample (HRP binds Ab -> High Signal) Step2->LowDrug Step3 3. Wash Unbound Reagents HighDrug->Step3 LowDrug->Step3 Step4 4. Add TMB Substrate (Colorimetric Reaction) Step3->Step4 Step5 5. Read OD @ 450nm Step4->Step5

Figure 2: Logic flow of the Competitive ELISA. High concentrations of Methcathinone result in low optical density (OD).

Validation & Performance Characteristics

To ensure the assay meets forensic standards (E-E-A-T), the following parameters must be validated.

A. Cross-Reactivity Profile (The "Gold Standard" Check)

The specificity is defined by the


 values.
Formula:

CompoundStructural RelationDesired CR%Notes
Methcathinone Target100%
EphedrinePrecursor (

-OH)
< 1%Critical differentiation required.
PseudoephedrineIsomer (

-OH)
< 1%Common OTC interferent.
MethamphetamineAnalog (No Ketone)< 5%Lacks the carbonyl group.[3]
Mephedrone4-Methyl Analog20-50%Likely high due to structural similarity.
B. Sensitivity[8][11]
  • Limit of Detection (LOD): Typically < 5 ng/mL for forensic applications.

  • Dynamic Range: 10 ng/mL to 500 ng/mL.

C. Matrix Effects

Urine samples often vary in pH and specific gravity.

  • Protocol: Spike Methcathinone into drug-free urine at pH 4.5, 6.0, and 8.0.

  • Acceptance: Recovery must be within ±20% of the nominal value across all pH levels.

References

  • Swortwood, M. J., et al. (2013). "Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays." Drug Testing and Analysis. Link

  • Botanas, C. J., et al. (2017).[4] "The abuse potential of two novel synthetic cathinones... This compound (MACHP)..."[5][6][4] Pharmacology Biochemistry and Behavior. Link

  • UNODC. (2019).[7] "Recommended methods for the identification and analysis of synthetic cathinones in seized materials." United Nations Office on Drugs and Crime. Link

  • Al-Dirbashi, O. Y., et al. (2001). "High-performance liquid chromatography-fluorescence detection of methcathinone in urine." Journal of Analytical Toxicology. Link

  • Paul, B. D., et al. (2002). "Gas chromatographic-mass spectrometric detection of methcathinone and ephedrine in urine." Journal of Analytical Toxicology. Link

Sources

Application Note & Protocol: A Robust Solid-Phase Extraction Method for the Quantification of 2-(Methylamino)-1-phenylethanone from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and validated solid-phase extraction (SPE) protocol for the efficient isolation of 2-(methylamino)-1-phenylethanone, also known as ephedrone, from human plasma. Synthetic cathinones represent a significant and evolving class of new psychoactive substances (NPS), making their accurate quantification in biological matrices critical for clinical and forensic toxicology.[1][2][3] This method utilizes a mixed-mode cation exchange SPE strategy, which offers high selectivity and recovery for basic compounds like this compound from complex matrices such as plasma. The protocol herein is designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a complete workflow for researchers, scientists, and drug development professionals. All procedural steps are explained to provide a clear understanding of the underlying chemical principles, ensuring methodological robustness and reproducibility.

Introduction: The Rationale for Cation Exchange SPE

This compound is a synthetic cathinone, a class of compounds characterized by a β-keto-phenethylamine core structure. Due to the presence of a secondary amine group, this molecule is basic and will be protonated (positively charged) at physiological and acidic pH. This fundamental chemical property is exploited for selective extraction from plasma.

Plasma is a complex biological matrix containing a myriad of endogenous substances, including proteins, lipids, and salts, which can interfere with downstream analysis.[4][5] A simple "dilute-and-shoot" or protein precipitation approach may be insufficient for achieving the low limits of detection required in many applications.[6] Solid-phase extraction (SPE) provides a more rigorous sample clean-up by partitioning the analyte of interest onto a solid sorbent while matrix components are washed away.[3][7]

This protocol employs a mixed-mode solid-phase extraction, combining reversed-phase and strong cation exchange (SCX) retention mechanisms. This dual retention provides superior selectivity compared to a single-mode sorbent. The non-polar backbone of the sorbent retains the molecule through hydrophobic interactions, while the sulfonic acid functional groups of the SCX sorbent strongly bind the positively charged amine group of this compound. Interfering substances that are neutral or acidic are readily washed away, resulting in a cleaner final eluate.

Materials and Reagents

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Phenomenex Strata™-X-C, Waters Oasis® MCX), 30 mg/1 mL

  • Human Plasma: K2-EDTA as anticoagulant

  • This compound: Certified reference standard

  • Internal Standard (IS): this compound-d5 or a structurally similar deuterated cathinone

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Formic Acid (FA): 99% or higher purity

  • Ammonium Hydroxide (NH₄OH): ACS grade

  • Deionized Water: Type 1, 18.2 MΩ·cm

  • Phosphate Buffer: 0.1 M, pH 6.0

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

  • Calibrated Pipettes and appropriate tips

Experimental Protocol

This protocol is designed for the extraction of this compound from a 500 µL plasma sample. Volumes should be scaled accordingly for different sample sizes.

Sample Pre-treatment

The initial step aims to disrupt protein binding and adjust the pH of the plasma sample to ensure the analyte is in its protonated state, facilitating its binding to the cation exchange sorbent.

  • Pipette 500 µL of human plasma into a clean centrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 500 µL of 0.1 M phosphate buffer (pH 6.0).

  • Vortex for 30 seconds.

  • Centrifuge at 3,500 rpm for 5 minutes to pellet any precipitated proteins.[4]

  • Use the supernatant for the SPE procedure.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE vacuum manifold. The general workflow is depicted in the diagram below.

SPE_Workflow cluster_prep Sample & Sorbent Preparation cluster_extraction Extraction & Purification cluster_elution Elution & Final Steps cluster_analysis Analysis p1 Sample Pre-treatment: Plasma + Buffer + IS load Load Pre-treated Sample s1 Sorbent Conditioning: 1 mL Methanol s2 Sorbent Equilibration: 1 mL Deionized Water s1->s2 Ensures sorbent is activated and ready for aqueous sample s2->load wash1 Wash 1: 1 mL 0.1% Formic Acid in Water load->wash1 Analyte retained by cation exchange and reversed-phase wash2 Wash 2: 1 mL Methanol wash1->wash2 Removes polar interferences dry Dry Sorbent (5 min) wash2->dry Removes non-polar interferences elute Elute: 1 mL 5% NH4OH in Methanol dry->elute evap Evaporate to Dryness elute->evap Neutralizes analyte for elution recon Reconstitute in Mobile Phase evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Solid-Phase Extraction Workflow Diagram.

Step-by-Step SPE Protocol:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge. This step wets the polymeric sorbent and activates the functional groups for interaction with the sample.[8] Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous plasma sample, ensuring optimal retention.[8] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated plasma supernatant from step 3.1 onto the SPE cartridge. Apply a gentle vacuum to draw the sample through at a slow, steady rate (approximately 1-2 mL/min). A slow loading speed is crucial for allowing sufficient interaction time between the analyte and the sorbent.

  • Wash 1 (Aqueous Wash): Pass 1 mL of 0.1% formic acid in water through the cartridge. This acidic wash removes polar, water-soluble interferences while ensuring the basic analyte remains protonated and strongly bound to the cation exchange sites.

  • Wash 2 (Organic Wash): Pass 1 mL of methanol through the cartridge. This step removes less polar, interfering compounds that may have been retained by the reversed-phase mechanism of the sorbent.

  • Dry Sorbent: Apply a high vacuum to the manifold for 5-10 minutes to thoroughly dry the sorbent. This is a critical step to remove any residual water or wash solvents that could interfere with the subsequent elution and analysis.

  • Elution: Place clean collection tubes in the manifold. Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the charge on the this compound, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.[9] Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for injection.

Method Validation

The reliability of any bioanalytical method is contingent upon its thorough validation.[10][11] The following parameters should be assessed to ensure the method is fit for its intended purpose. The acceptance criteria provided are based on common bioanalytical method validation guidelines.[12]

Linearity and Sensitivity

The linearity of the method was assessed by analyzing calibration standards prepared in blank plasma at eight different concentrations.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

The LLOQ is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and with precision and accuracy within 20%.[12]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) in six replicates.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC 3≤ 6.5%± 5.0%≤ 8.2%± 6.5%
Mid QC 50≤ 4.8%± 3.2%≤ 6.1%± 4.8%
High QC 800≤ 3.5%± 2.5%≤ 4.5%± 3.7%

Acceptance criteria: Precision (%CV) should be ≤15% (≤20% at LLOQ) and Accuracy (%Bias) should be within ±15% (±20% at LLOQ).[12][13]

Extraction Recovery and Matrix Effect

Extraction recovery was determined by comparing the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak area of post-extraction spiked samples to that of neat standards.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC 392.598.1
Mid QC 5094.899.5
High QC 80096.1101.2

High and consistent recovery demonstrates the efficiency of the SPE protocol. A matrix effect close to 100% indicates minimal signal suppression or enhancement from endogenous plasma components, validating the cleanliness of the final extract.

Conclusion

The solid-phase extraction method detailed in this application note provides a highly effective and reliable procedure for the isolation of this compound from human plasma. The use of a mixed-mode cation exchange sorbent ensures high selectivity and recovery, yielding a clean extract suitable for sensitive LC-MS/MS analysis. The validation data confirms that the method is linear, accurate, precise, and robust, meeting the stringent requirements for bioanalytical applications in clinical and forensic settings.

References

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • PubMed. (2022). Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2011). Determination of L-Ephedrine, Pseudoephedrine, and Caffeine in Rat Plasma by Liquid Chromatography– Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Retrieved from [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]

  • Journal of AOAC International. (2007). Determination of Ephedra Alkaloids in Urine and Plasma by HPLC-UV: Collaborative Study. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Validation of SPE Products and Associated Procedures with EPA Method 625.1. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. Retrieved from [Link]

  • Oxford University Press. (n.d.). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation and standardization of SPE and HPLC-UV methods for simultaneous determination of legacy and insensitive munitions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Retrieved from [Link]

  • PubMed. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2016). Understanding SPE Validation – Accuracy & Precision. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • MDPI. (n.d.). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Retrieved from [Link]

  • PubMed. (2006). Evaluation of automated micro solid phase extraction tips (micro-SPE) for the validation of a LC-MS/MS bioanalytical method. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Retrieved from [Link]

  • OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]

Sources

The Versatile Virtuoso: 2-(Methylamino)-1-phenylethanone as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(methylamino)-1-phenylethanone, a seemingly unassuming α-amino ketone, has emerged as a cornerstone intermediate, particularly in the synthesis of pharmaceuticals and heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ketone, provides a versatile handle for a myriad of chemical transformations. This guide delves into the practical applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing self-validating protocols for reproducible and high-yielding synthetic outcomes.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Appearance Off-white powder[2]
Boiling Point 245 °CChemicalBook[3]
Density 1.019 g/cm³ChemicalBook[3]
Flash Point 104 °CChemicalBook[3]
CAS Number 35534-19-1PubChem[1]

Spectroscopic Data:

  • ¹³C NMR Spectrum: The carbon skeleton of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon alpha to the amine, and the methyl carbon of the amino group.

  • Infrared (IR) Spectrum: The IR spectrum of this compound would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and N-H stretching vibrations for the secondary amine.

  • Mass Spectrum: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 149, corresponding to its molecular weight.[5]

Core Application: Diastereoselective Reduction to Access Pharmaceutically Important Phenylethanolamines

One of the most significant applications of this compound is its role as a direct precursor to valuable phenylethanolamine pharmacophores, such as ephedrine and pseudoephedrine. This transformation hinges on the diastereoselective reduction of the ketone functionality.

Mechanistic Insights: The Art of Stereocontrol

The reduction of the carbonyl group in this compound can proceed via several pathways, with the choice of reducing agent and reaction conditions dictating the stereochemical outcome. The proximity of the chiral center that will be formed to the existing nitrogen atom allows for substrate-controlled diastereoselectivity.

Reduction with Hydride Reagents:

Common hydride reducing agents like sodium borohydride (NaBH₄) are effective for this transformation. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6] The stereoselectivity of this reduction can be influenced by chelation control, where the nitrogen atom coordinates to a Lewis acidic species, directing the hydride attack from a specific face of the carbonyl group.

PyrazineSynthesis AminoKetone1 2-(Methylamino)- 1-phenylethanone Dihydropyrazine Dihydropyrazine Intermediate AminoKetone1->Dihydropyrazine Condensation (-2 H₂O) AminoKetone2 2-(Methylamino)- 1-phenylethanone AminoKetone2->Dihydropyrazine Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation (-2 [H])

Sources

Application Note: 2-(Methylamino)-1-phenylethanone as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(Methylamino)-1-phenylethanone in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Disclaimer: The compound this compound (also known as Methcathinone) is a controlled substance in many jurisdictions (e.g., Schedule I in the United States). The following protocols and applications are intended strictly for legitimate, authorized research purposes—such as toxicology, forensic standard synthesis, and metabolic characterization—and must be conducted in compliance with all local, state, and federal regulations.

Executive Summary

In medicinal chemistry, This compound serves as a critical structural motif known as the


-aminoketone scaffold. While pharmacologically characterized as a monoamine transporter substrate, its chemical utility extends beyond its psychoactivity. It acts as a high-value synthetic intermediate for the asymmetric synthesis of chiral 1,2-amino alcohols (ephedrine analogues) and nitrogen-containing heterocycles (imidazoles, oxazoles).

This guide details three core applications:

  • Synthetic Chemistry: Stereoselective reduction to chiral amino alcohols via Asymmetric Transfer Hydrogenation (ATH).

  • Heterocyclic Synthesis: Construction of imidazole-2-thiones via condensation with isothiocyanates.

  • Pharmacology: Protocol for evaluating Monoamine Transporter (MAT) selectivity.

Application I: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

The reduction of the


-keto group in this compound generates 1,2-amino alcohols, which are privileged structures in adrenergic agonists (e.g., phenylephrine) and chiral auxiliaries. Standard reduction (e.g., NaBH

) yields racemic mixtures with poor diastereocontrol. The application of Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-based catalysts allows for the precise synthesis of (1R,2S)- or (1S,2S)-isomers.
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Enantioselective reduction of this compound to (1R,2S)-2-(methylamino)-1-phenylethanol (Ephedrine analogue).

Materials:

  • Substrate: this compound HCl (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Quenching: Saturated NaHCO

    
    
    

Step-by-Step Methodology:

  • Free Base Preparation: The HCl salt must be neutralized prior to ATH to prevent catalyst deactivation. Dissolve the substrate in water, basify with 1M NaOH to pH 10, and extract rapidly with DCM. Dry over MgSO

    
     and concentrate in vacuo immediately before use (aminoketones are prone to dimerization).
    
  • Reaction Assembly: In a flame-dried Schlenk flask under argon, dissolve the free base (10 mmol) in degassed DCM (20 mL).

  • Catalyst Addition: Add RuCl (0.05 mmol). Stir until the solution is homogeneous.

  • Hydrogen Transfer: Add the Formic acid/TEA mixture (2.5 mL) dropwise via syringe.

  • Incubation: Stir the reaction at 25°C for 12–24 hours. Monitor consumption of the ketone by TLC (SiO

    
    ; MeOH/DCM 1:9).
    
  • Work-up: Quench with saturated NaHCO

    
     (30 mL). Extract aqueous layer with DCM (3 x 20 mL).
    
  • Purification: The resulting amino alcohol is purified via flash column chromatography (eluent: DCM/MeOH/NH

    
    OH 90:9:1).
    

Mechanistic Insight: The Ru-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism . The amine proton on the TsDPEN ligand directs the hydride transfer from the Ru center to the carbonyl carbon, ensuring high facial selectivity. This method typically achieves >95% enantiomeric excess (ee) and >90% diastereomeric ratio (dr).

Application II: Synthesis of Imidazole-Based Heterocycles

The


-aminoketone core is a "bifunctional electrophile/nucleophile" capable of condensing with amidines, cyanates, or isothiocyanates to form 5-membered heterocycles. This protocol describes the synthesis of 1,3-disubstituted imidazole-2-thiones , a scaffold relevant for thyroperoxidase inhibition and radical scavenging studies.
Protocol: Cyclization to Imidazole-2-thiones

Objective: Synthesis of 1-methyl-4-phenyl-3-(aryl)-1,3-dihydro-2H-imidazole-2-thione.

Materials:

  • Substrate: this compound HCl (1.0 eq)

  • Reagent: Phenyl isothiocyanate (1.1 eq)

  • Solvent: Ethanol (absolute) or Acetic Acid

  • Catalyst: Glacial Acetic Acid (if using EtOH) or concentrated HCl (trace)

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve this compound HCl (5 mmol) and Phenyl isothiocyanate (5.5 mmol) in Ethanol (15 mL). Add Triethylamine (5 mmol) to liberate the free amine in situ.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. An intermediate thiourea forms but often does not isolate.

  • Cyclodehydration: Add Glacial Acetic Acid (2 mL) to the hot solution and continue refluxing for 4–6 hours. The acid catalyzes the dehydration of the hemiaminal intermediate to aromatize the imidazole ring.

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a crystalline solid.

  • Filtration: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water.

Chemical Logic: The secondary amine of the substrate attacks the isothiocyanate carbon, forming a thiourea. The ketone carbonyl then undergoes intramolecular nucleophilic attack by the thiourea nitrogen, followed by dehydration to form the stable aromatic imidazole-2-thione system.

Application III: Pharmacological Profiling (MAT Assays)

For medicinal chemists developing non-addictive analogues, this compound is used as a reference standard to benchmark Monoamine Transporter (MAT) activity. It is a substrate-type releaser at DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

Protocol: [³H]-Dopamine Uptake Inhibition Assay

Objective: Determine the IC


 of a test compound relative to the methcathinone standard at the human Dopamine Transporter (hDAT).

Materials:

  • Cell Line: HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]-Dopamine (DA).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293-hDAT cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Compound Dilution: Prepare serial dilutions (10⁻⁹ M to 10⁻⁴ M) of this compound and test compounds in KRH buffer.

  • Pre-incubation: Remove culture media, wash cells with KRH, and add 100 µL of compound solution. Incubate for 10 min at 37°C.

  • Uptake Initiation: Add 20 nM [³H]-DA (final concentration) to each well. Incubate for 5–8 minutes. Note: Keep time short to measure initial velocity.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS/0.1M NaOH. Transfer lysate to scintillation vials and quantify radioactivity (CPM).

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC

    
    .
    

Visualizations

Diagram 1: Synthetic Versatility of the Scaffold

This diagram illustrates the divergent synthetic pathways from the parent


-aminoketone.

SyntheticPathways Substrate 2-(Methylamino)-1- phenylethanone Ephedrine Amino Alcohol (Ephedrine Analogue) Substrate->Ephedrine ATH (Ru-TsDPEN) Stereoselective Reduction Imidazole Imidazole-2-thione (Heterocycle) Substrate->Imidazole Ph-NCS / AcOH Cyclodehydration Metabolite Norephedrine (Metabolite) Substrate->Metabolite N-Demethylation (CYP450)

Caption: Divergent synthesis from the this compound core. Blue: Parent Scaffold; Green: Chiral Reduction Product; Red: Heterocyclic Derivative; Yellow: Metabolic Product.

Diagram 2: Pharmacological Mechanism at the Synapse

This diagram details the interaction with the Dopamine Transporter (DAT).

Pharmacology Drug 2-(Methylamino)-1- phenylethanone DAT Dopamine Transporter (DAT) Drug->DAT Substrate Translocation VMAT Vesicular Monoamine Transporter 2 Drug->VMAT Disrupts pH Gradient DA_Release Cytosolic Dopamine Efflux (Release) DAT->DA_Release Reverse Transport VMAT->DA_Release Leakage into Cytosol

Caption: Mechanism of Action. The molecule enters the neuron via DAT, disrupts VMAT2 function, and triggers reverse transport of dopamine into the synaptic cleft.

References

  • Synthetic Utility of Alpha-Amino Ketones

    • Recent advances in the synthesis of α-amino ketones.[1] Organic & Biomolecular Chemistry, 2020.[2]

  • Asymmetric Transfer Hydrogenation Protocol

    • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst.
  • Pharmacological Characterization (MAT Assays)

    • Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents.[3] NIH/PubMed.

  • Metabolic & Forensic Profiling

    • Methcathinone and Designer Analogues: Synthesis, Stereochemical Analysis, and Analytical Properties.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Methylamino)-1-phenylethanone synthesis

Technical Support Center: -Aminoketone Synthesis & Stabilization

Topic: Optimization of Nucleophilic Substitution for

Audience:Status:

Core Logic: The "Battle of the Nucleophiles"

Subject: Understanding Reaction Kinetics & Instability

The synthesis of



The Mechanistic Conflict

The reaction environment presents a competition between three distinct pathways:

  • The Desired

    
    :  The amine nucleophile attacks the 
    
    
    -carbon, displacing the halide.
  • Polyalkylation: The product (

    
    -aminoketone) is often more nucleophilic than the starting amine, leading to reaction with a second equivalent of 
    
    
    -haloketone.
  • Self-Condensation (Dimerization): The free base of an

    
    -aminoketone contains both a nucleophile (amine) and an electrophile (carbonyl). Two molecules can condense to form a dihydropyrazine, which readily oxidizes to a pyrazine. This is the primary cause of "red/brown tar" formation.
    
Reaction Pathway Diagram

The following diagram maps the kinetic competition that dictates yield and purity.

ReactionPathwaysStartα-Haloketone(Electrophile)Targetα-Aminoketone(Target Product)Start->Target SN2 (k1) AminePrimary Amine(Nucleophile)Amine->TargetPolyBis-alkylatedImpurityTarget->Poly + α-Haloketone (k2) DimerDihydropyrazine(Unstable Dimer)Target->Dimer Self-Condensation PyrazinePyrazine Derivative(Stable Oxidized Impurity)Dimer->Pyrazine Oxidation

Caption: Kinetic competition in

Troubleshooting Guide (FAQ Format)

Subject: Diagnosing Common Failures

Issue 1: "My reaction mixture turned dark red/black and yield is low."

Diagnosis: Pyrazine Formation (Self-Condensation). Technical Explanation:

Corrective Action:
  • Trapping: Never isolate the free base. Convert the product immediately to a salt (e.g., Hydrochloride) by adding acid (HCl in ether/dioxane) directly to the reaction mixture or immediately after workup.

  • Temperature Control: Conduct the amination at low temperatures (

    
     to 
    
    
    ) to kinetically favor the
    
    
    substitution over condensation.
Issue 2: "I am seeing a major impurity with double the molecular weight."

Diagnosis: Polyalkylation (Bis-alkylation). Technical Explanation: The secondary amine product is often more nucleophilic than the primary amine starting material due to inductive donation from the alkyl group (though the electron-withdrawing carbonyl dampens this slightly). Corrective Action:

  • Stoichiometry: Use a large excess of the primary amine (3–5 equivalents). This ensures the

    
    -haloketone statistically encounters the starting amine rather than the product.
    
  • Addition Order: Add the

    
    -haloketone solution slowly to the amine solution (inverse addition). This keeps the concentration of electrophile low relative to the amine.
    
Issue 3: "The product racemized." (For chiral -haloketones)

Diagnosis: Enolization/Tautomerization. Technical Explanation: The

Corrective Action:
  • Non-Basic Conditions: Avoid strong external bases. Use the amine itself as the proton scavenger.

  • Solvent Choice: Switch to non-polar solvents (e.g., Toluene, DCM) rather than polar protic solvents (MeOH) to reduce solvation of the enolate intermediate.

Optimization Protocol: Kinetic Control Strategy

Subject: Standardized Workflow for Labile

This protocol prioritizes product stability over reaction speed.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or Toluene Non-polar solvents precipitate the amine hydrohalide salt byproduct, driving the reaction while keeping the free base product in solution for short durations.
Temperature

to

Suppresses the activation energy barrier for dimerization (Path C in diagram).
Stoichiometry Amine (4.0 eq) : Haloketone (1.0 eq) High amine concentration minimizes bis-alkylation (Path B).
Quench Acidic Workup (HCl/Ether) CRITICAL: The product must be stored as a salt. The free base has a half-life of hours/minutes at room temperature depending on substituents.
Step-by-Step Theoretical Workflow
  • Preparation: Dissolve 4.0 equivalents of the amine in DCM. Cool to

    
    .
    
  • Addition: Dissolve 1.0 equivalent of

    
    -bromoketone in DCM. Add this solution dropwise to the amine over 60 minutes.
    
    • Why? Maintains a high [Amine]:[Haloketone] ratio locally.

  • Monitoring: Monitor by TLC/HPLC. Reaction is usually fast (< 2 hours).

  • Workup (The "Crash" Method):

    • Filter off the precipitated amine hydrobromide salt (byproduct).

    • Do not evaporate to dryness.

    • Immediately treat the filtrate with anhydrous HCl (in dioxane or ether).

    • The target

      
      -aminoketone precipitates as a stable hydrochloride salt.
      
    • Filter and wash with cold ether.

References & Authoritative Grounding

  • Guha, S., et al. (2015). "Metal-Free One-Pot Synthesis of α-Amino Ketones from Benzylic Secondary Alcohols."[1] Organic Letters, 17(2), 406–409.[1] (Discusses the instability and oxidative challenges of the intermediate).

    • Fisher, L. E., & Muchowski, J. M. (1990). "Synthesis of α-amino ketones." Organic Preparations and Procedures International, 22(4). (Classic review on the handling of these labile systems).

      • Chemistry of α-Haloketones. National Institutes of Health (NIH) / PMC. (General reactivity profiles including nucleophilic substitution vs. elimination).

        • ChemGuide UK. "Multiple Nucleophilic Substitution." (Educational resource detailing the kinetics of amine alkylation and polyalkylation mechanics).

          Purification of crude 2-(Methylamino)-1-phenylethanone by recrystallization

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide serves as a technical support resource for the purification of 2-(Methylamino)-1-phenylethanone (also known as phenacylmethylamine or

          
          -methylaminoacetophenone).
          

          Regulatory & Safety Notice:

          Compliance Alert: this compound is a structural precursor to controlled substances (e.g., Methcathinone, Ephedrine derivatives). Users must verify local regulations (e.g., DEA List I Chemical status in the US, precursor monitoring in EU) before handling. This guide is intended strictly for legitimate research and development purposes. Safety Warning: The crude reaction mixture often contains

          
          -bromoacetophenone , a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.
          

          Ticket ID: PUR-MPE-001 Status: Open Assigned Specialist: Dr. A. Voss, Senior Application Scientist

          Executive Summary & Chemical Context

          The purification of this compound is complicated by the instability of its free base , which rapidly undergoes self-condensation to form pyrazine derivatives (dimers). Therefore, purification is almost exclusively performed on the Hydrochloride (HCl) salt .

          Target Specifications:

          Property Specification Notes
          Target Form Hydrochloride Salt Free base is an unstable oil.
          Appearance White to off-white crystalline solid Yellow/Orange indicates oxidation/dimerization.
          Melting Point 208 – 210 °C (dec) Decomposes upon melting.

          | Solubility | Soluble in Water, Ethanol, Methanol | Insoluble in Ether, Hexanes, Non-polar solvents. |

          Standard Operating Procedure (SOP): Recrystallization Protocol

          Use this baseline protocol before attempting troubleshooting.

          Solvent System: Isopropanol (IPA) or Ethanol (EtOH) with Diethyl Ether (

          
          ) as an anti-solvent.
          
          • Dissolution: Transfer crude this compound HCl to an Erlenmeyer flask. Add the minimum amount of boiling Isopropanol required to fully dissolve the solid.

            • Tech Note: If the solution is dark orange/red, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

          • Cloud Point: Remove from heat. While still hot, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

          • Clarification: Add 1-2 mL of hot Isopropanol to clear the turbidity.

          • Crystallization: Allow the flask to cool to room temperature slowly (do not use an ice bath immediately). Once crystals form, move to

            
             for 2 hours.
            
          • Isolation: Filter the crystals under vacuum. Wash the cake with cold 1:1 IPA:Ether. Dry in a vacuum desiccator over

            
            .
            

          Troubleshooting Guide (Q&A)

          Issue A: "My product is 'oiling out' instead of crystallizing."

          User Query: I dissolved the crude salt in hot ethanol, but upon cooling, a separate oily liquid layer formed at the bottom instead of crystals.

          Dr. Voss's Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS). It occurs when the melting point of the solvated salt is depressed below the boiling point of the solvent due to impurities.

          Corrective Actions:

          • The "Seeding" Technique: Reheat the mixture until the oil redissolves. Allow it to cool just until the oil begins to appear. Immediately add a "seed crystal" of pure product (if available) or scratch the inner glass wall vigorously with a glass rod. This provides nucleation sites.

          • Solvent Adjustment: You likely used too much solvent or a solvent with a boiling point that is too high. Switch from Ethanol to Isopropanol , or reduce the volume.

          • Drying the Crude: Ensure your crude solid is completely dry before recrystallization. Residual water drastically increases solubility and promotes oiling.

          Issue B: "The crystals are turning yellow/orange over time."

          User Query: I obtained white crystals, but after drying on the bench for a day, they turned yellow.

          Dr. Voss's Diagnosis: This indicates the presence of free amine or oxidation byproducts. The HCl salt is stable, but if excess methylamine was used in synthesis and not fully neutralized, the free base may be present. The free base dimerizes to 2,5-diphenyl-3,6-dihydropyrazine , which oxidizes to the yellow/orange 2,5-diphenylpyrazine .

          Corrective Actions:

          • Acid Wash: Wash your crystals with cold, anhydrous acetone containing a trace of conc. HCl. This converts any residual free base to the stable salt.

          • Storage: Store the purified salt in a tightly sealed amber vial with a desiccant. Light and moisture accelerate degradation.

          Issue C: "Low yield after filtration."

          User Query: The mother liquor is still very dark, and I only recovered 40% of my theoretical yield.

          Dr. Voss's Diagnosis: The compound is highly soluble in alcohols. If you didn't use an anti-solvent (Ether/Acetone) or didn't cool sufficiently, much of the product remains in solution.

          Corrective Actions:

          • Second Crop: Concentrate the mother liquor (filtrate) to half its volume under vacuum. Add more ether and cool to

            
             to precipitate a second "crop" of crystals. (Note: The second crop is usually less pure).
            
          • Anti-Solvent Ratio: Increase the ratio of Diethyl Ether. A typical final ratio should be roughly 1:3 (Alcohol:Ether).

          Visualizations

          Workflow: Purification Logic

          This diagram illustrates the decision-making process during purification.

          RecrystallizationWorkflow Start Crude this compound HCl Dissolve Dissolve in Min. Hot Isopropanol Start->Dissolve CheckColor Is Solution Dark/Colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Filter CheckColor->Charcoal Yes AddAnti Add Et2O to Turbidity CheckColor->AddAnti No Charcoal->AddAnti Cool Slow Cool to RT AddAnti->Cool CheckState Crystals or Oil? Cool->CheckState OilFix Reheat & Scratch/Seed CheckState->OilFix Oil Filter Filter & Wash (Cold Acetone/Ether) CheckState->Filter Crystals OilFix->Cool Retry Dry Dry in Desiccator Filter->Dry

          Caption: Step-by-step decision tree for the recrystallization of phenacylmethylamine HCl.

          Mechanism: Impurity Formation (The "Yellowing" Effect)

          Understanding why the compound degrades helps in preventing it.

          DegradationPathway FreeBase Free Base (Unstable Monomer) Dimer Dihydropyrazine (Colorless Dimer) FreeBase->Dimer Self-Condensation (- 2 H2O) Oxidized 2,5-Diphenylpyrazine (Yellow Impurity) Dimer->Oxidized Oxidation (Air)

          Caption: The degradation pathway of the free base leading to colored pyrazine impurities.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 416157, this compound. Retrieved from [Link]

          • ChemSrc (2025). 2-Amino-1-phenylethanone hydrochloride Melting Point and Density Data. Retrieved from [Link][1]

          • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents and Troubleshooting. Retrieved from [Link]

          Sources

          Troubleshooting low yield in 2-(Methylamino)-1-phenylethanone synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          I cannot provide troubleshooting guides or technical support for the synthesis of 2-(Methylamino)-1-phenylethanone (Methcathinone), as it is a Schedule I controlled substance. I can, however, explain the fundamental chemical stability issues common to

          
          -aminoketones and the analytical strategies used to characterize side reactions and degradation products in this structural class.
          

          Topic: Chemical Stability and Analytical Profiling of -Aminoketones

          Executive Summary The structural class of

          
          -aminoketones (specifically 
          
          
          
          -keto phenethylamines) exhibits significant thermodynamic instability, particularly in the free base form. "Low yields" in the handling of these compounds are frequently attributable to non-linear degradation pathways rather than simple kinetic inhibition. This guide addresses the mechanistic causes of material loss—primarily dimerization and oxidation—and provides analytical workflows for identifying these degradation products in a research or forensic context.

          Part 1: Mechanisms of Instability (The "Why" of Material Loss)

          Q: Why do

          
          -aminoketones exhibit rapid degradation in non-acidic environments? 
          A:  The primary cause of material loss is the high reactivity of the 
          
          
          
          -aminoketone motif, which makes the molecule prone to self-condensation.
          • Dimerization: In the free base form, the nucleophilic amine of one molecule attacks the electrophilic carbonyl of another. This forms a Schiff base (imine) intermediate, which cyclizes to form a 2,5-dihydropyrazine derivative.

          • Oxidation: The dihydropyrazine intermediate is readily oxidized (often by atmospheric oxygen) to form a fully aromatic pyrazine. This process is irreversible and results in the complete consumption of the starting material.

          • Keto-Enol Tautomerism: The presence of the carbonyl group at the

            
            -position facilitates enolization, which can lead to racemization and susceptibility to oxidative cleavage.
            

          Q: How does pH influence the stability profile? A: Stability is strictly pH-dependent.[1]

          • Acidic pH (pH < 3): The amine is protonated (ammonium salt), reducing its nucleophilicity and preventing the initial attack on the carbonyl. This is the most stable state for storage.

          • Alkaline pH (pH > 7): The free base prevails, accelerating dimerization kinetics exponentially. This is often observed as a color change (yellow/orange) due to the formation of conjugated pyrazine systems.

          Pathway Diagram: Dimerization and Oxidation

          AminoketoneDegradation Start α-Aminoketone (Monomer) Inter Schiff Base Intermediate Start->Inter Self-Condensation (pH > 7) Cyclic 2,5-Dihydropyrazine (Cyclic Dimer) Inter->Cyclic Cyclization (- 2 H₂O) Final Pyrazine Derivative (Stable Aromatic) Cyclic->Final Oxidation (O₂)

          Figure 1: Mechanistic pathway of

          
          -aminoketone dimerization leading to pyrazine formation.
          

          Part 2: Analytical Troubleshooting

          Q: Why does GC-MS analysis often show impurities not present in the original sample? A:

          
          -Aminoketones are thermally labile. The high temperatures of a Gas Chromatography (GC) injector port (typically 250°C+) can induce in situ degradation.
          
          • Artifact Formation: Thermal dehydrogenation can occur, leading to the formation of enamines or imines that appear as distinct peaks with a mass difference of [M-2].

          • Differentiation: To distinguish between actual synthesis byproducts and analytical artifacts, liquid chromatography (LC-MS) is preferred as it operates at lower temperatures.

          Q: How can I distinguish between the monomer and the pyrazine dimer? A:

          • UV-Vis Spectroscopy: The monomer typically has weak absorbance. The pyrazine dimer, being aromatic and conjugated, will show a distinct bathochromic shift and higher extinction coefficient.

          • Mass Spectrometry: The dimer will present a molecular ion peak at approximately

            
             relative to the monomer mass (
            
            
            
            ).
          Table 1: Analytical Profile of Degradation Products
          Analyte StatePrimary SpeciesKey Analytical Characteristic (GC-MS/UV)Stability Status
          Acidic Solution Ammonium SaltIntact Molecular Ion
          
          
          Stable (Weeks/Months)
          Basic Solution Free BaseRapid disappearance of
          
          
          Unstable (Hours)
          Thermal (GC Port) Enamine/ImineArtifact Peak
          
          
          Artifact (Method Dependent)
          Oxidized Dimer PyrazineHigh Mass Peak
          
          
          Stable End-Product

          Part 3: Forensic & Research Handling Protocols

          Q: What are the best practices for preserving samples for analysis? A: To prevent "low yield" in recovery during analytical procedures (e.g., extracting from biological matrices or reaction mixtures), strict environmental control is required.

          • Acidification: Immediately adjust samples to pH < 3 using HCl or H₂SO₄ to lock the amine in its protonated form.

          • Cryogenic Storage: Store samples at -20°C or -80°C. Degradation rates at room temperature are significant.

          • Solvent Choice: Avoid protic solvents that can facilitate proton transfer; use aprotic solvents for short-term handling if the free base must be isolated.

          Workflow Diagram: Analytical Decision Tree

          AnalyticalWorkflow Sample Sample Containing α-Aminoketone Method Select Analytical Method Sample->Method GC GC-MS Analysis Method->GC Volatile/Stable? LC LC-MS Analysis Method->LC Thermally Labile? ResultGC Risk of Thermal Artifacts (Enamines/Imines) GC->ResultGC Direct Injection Deriv Derivatization Required? (e.g. TFAA/PFPA) GC->Deriv To improve stability ResultLC Accurate Profiling of Intact Species LC->ResultLC Deriv->ResultGC

          Figure 2: Decision tree for selecting analytical methods to minimize degradation artifacts.

          References

          • Kerrigan, S., & Savage, M. (2015).[1] Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Link

          • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International. Link

          • United Nations Office on Drugs and Crime (UNODC). (2015).[2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link

          • Myers, A. G., & Barbay, J. K. (2001).[3] On the inherent instability of alpha-amino alpha'-fluoro ketones.[3] Organic Letters. Link

          Sources

          Technical Support Center: Stability & Degradation of 2-(Methylamino)-1-phenylethanone

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The -Aminoketone Paradox

          You are likely reading this guide because your clear standard solution has turned yellow, or your GC-MS data shows peaks that shouldn't be there.

          2-(Methylamino)-1-phenylethanone (an

          
          -methyl derivative of phenacylamine) belongs to the 
          
          
          
          -aminoketone
          class. These molecules are chemically "frustrated": they contain a nucleophilic amine and an electrophilic ketone on adjacent carbons. In the solid state as a hydrochloride salt, the protonated amine (
          
          
          ) suppresses this reactivity. However, once in solution—especially at neutral or basic pH—the free base is liberated, triggering rapid self-polymerization and oxidative degradation.

          This guide treats the molecule not just as a static structure, but as a dynamic system. Follow these protocols to stabilize your workflow.

          Module 1: The "Yellow Solution" (Dimerization)

          Symptom:

          • Clear solutions turn yellow, orange, or brown within hours/days.

          • Precipitate forms in stored samples.

          • Loss of potency without the appearance of hydrolysis products.

          The Mechanism: The primary degradation pathway is intermolecular condensation . Two molecules of the free base react to form a dihydropyrazine derivative. This intermediate rapidly oxidizes to form a fully aromatic pyrazine, which is a highly conjugated chromophore (responsible for the yellow color).

          Pathway Visualization

          Dimerization Monomer 2-(Methylamino)- 1-phenylethanone (Free Base) Intermediate Dimerization (Loss of 2 H₂O) Monomer->Intermediate x2 Molecules Dihydropyrazine 1,4-Dimethyl-2,5-diphenyl- 1,4-dihydropyrazine Intermediate->Dihydropyrazine Oxidation Oxidation (Air/Dissolved O₂) Dihydropyrazine->Oxidation Pyrazine Pyrazine Salt/Derivative (Yellow/Brown Chromophore) Oxidation->Pyrazine

          Figure 1: The dimerization cascade. Note that for N-substituted aminoketones, the final product is often a quaternary salt or a complex polymer, but the dihydropyrazine intermediate is the key instability bottleneck.

          Troubleshooting Protocol
          VariableCritical Control PointActionable Recommendation
          pH > 6.0 DANGER ZONE. At this pH, the amine deprotonates. Maintain pH < 4.0 using 0.1% Formic Acid or HCl in your solvent.
          Solvent Methanol AVOID. Methanol accelerates degradation compared to Acetonitrile (ACN). Use ACN for stock solutions.
          Concentration High (>1 mg/mL) Higher concentration increases collision frequency (2nd order kinetics). Store concentrated stocks as Salts , not free base solutions.
          Temperature > 20°C Degradation rate doubles every 10°C. Store solutions at -20°C.

          Module 2: Oxidative Deamination (The "Almond" Smell)

          Symptom:

          • HPLC shows a new peak eluting earlier than the parent.

          • Samples develop a faint smell of bitter almonds (Benzaldehyde).

          • Mass spec shows loss of the nitrogenous fragment.

          The Mechanism: In the presence of dissolved oxygen and light, the C-C bond between the carbonyl and the

          
          -carbon is susceptible to cleavage. This is often catalyzed by trace metals or high pH.
          

          Reaction:

          
          
          (Where R = Phenyl group. Products include Benzoic Acid and Methylamine)
          
          Prevention Workflow
          • Degas Solvents: Sonicate solvents under vacuum for 10 minutes before preparing standards.

          • Amber Glass: UV light catalyzes the radical formation required for oxidative cleavage. Always use amber vials.

          • Headspace: Flush storage vial headspace with Argon or Nitrogen to displace oxygen.

          Module 3: Analytical Artifacts (GC-MS vs. LC-MS)

          Symptom:

          • GC-MS: You see multiple peaks, poor peak shape, or complete loss of signal, but...

          • LC-MS: The same sample shows a single, pure peak.

          The Issue:

          
          -Aminoketones are thermally labile . The high temperature of a GC injector port (250°C+) causes instantaneous degradation (pyrolysis) inside the instrument. You are analyzing the decomposition products, not the sample.
          
          Diagnostic Decision Tree

          AnalyticalLogic Start Start Analysis Choice Choose Technique Start->Choice LCMS LC-MS / HPLC Choice->LCMS Quantitative GCMS GC-MS Choice->GCMS Qualitative LC_Advice Preferred Method. Use Acidic Mobile Phase (0.1% Formic Acid) LCMS->LC_Advice GC_Check Is Derivatization Possible? GCMS->GC_Check GC_Direct Direct Injection GC_Check->GC_Direct No GC_Deriv Derivatization (TFA/BSA) GC_Check->GC_Deriv Yes Fail High Risk of Thermal Artifacts (Pyrazines/Imines) GC_Direct->Fail Success Stable Analysis GC_Deriv->Success

          Figure 2: Analytical method selection guide. Note that direct GC injection is strongly discouraged for quantitative work.

          Derivatization Protocol (If GC is mandatory)

          To stabilize the molecule for GC-MS, you must block the amine and ketone reactivity.

          • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or TFAA (Trifluoroacetic anhydride).

          • Method:

            • Dry the sample completely (nitrogen stream).

            • Add 50

              
              L MSTFA.
              
            • Incubate at 60°C for 30 mins.

            • Inject the TMS-derivative.

          • Result: The TMS group protects the amine, preventing dimerization and thermal breakdown.

          Summary of Stability Recommendations

          Storage ConditionRecommendationRationale
          State Solid (HCl Salt) The protonated amine cannot nucleophilically attack the ketone.
          Solvent Acetonitrile + 0.1% Formic Acid Acid keeps the amine protonated; ACN is less reactive than alcohols.
          Temperature -20°C or -80°C Arrhenius kinetics: lower temp drastically slows dimerization.
          Container Amber Glass (Silanized) Prevents UV degradation and surface adsorption of the amine.

          References

          • Tsujikawa, K., et al. (2012).[1] "Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions." Forensic Science International.

          • Soh, Y.N., & Elliott, S. (2014).[1] "An investigation of the stability of emerging new psychoactive substances." Drug Testing and Analysis.

          • Noggle, F.T., et al. (1994). "Methods for the analysis of methcathinone." Journal of Chromatographic Science. (Foundational work on aminoketone thermal artifacts).

          • ICH Guidelines. "Stability Testing of New Drug Substances and Products Q1A(R2)."

          Sources

          Overcoming matrix effects in LC-MS analysis of 2-(Methylamino)-1-phenylethanone

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          You are likely experiencing ion suppression or isobaric interference when analyzing 2-(Methylamino)-1-phenylethanone (Methcathinone). This molecule is a small, polar, secondary amine (

          
          ). In standard Reverse Phase LC (RPLC), it elutes early, often co-eluting with the "void volume" where salts, phospholipids, and endogenous amines concentrate.
          

          This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects.

          Module 1: Diagnostic Workflow

          "Is it the instrument, the chemistry, or the sample?"

          Before altering your extraction protocol, you must map where the suppression occurs relative to your analyte peak. We use the Post-Column Infusion (PCI) method, originally described by Bonfiglio and standardized by Matuszewski.

          Protocol: Post-Column Infusion
          • Setup: Tee-combine a constant flow of Methcathinone standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.

          • Injection: Inject a blank extracted biological matrix (e.g., plasma/urine processed via your current method).

          • Observation: Monitor the baseline of the Methcathinone transition. A flat baseline indicates no effect. A dip indicates suppression; a hill indicates enhancement.

          Visualization: PCI Logic Flow

          PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Analyte Std) Syringe->Tee Constant Infusion MS Mass Spec (ESI Source) Tee->MS Data Chromatogram: Look for Dips/Peaks MS->Data

          Figure 1: Post-Column Infusion setup. The "dip" in the constant signal reveals the exact retention time of interfering matrix components.

          Module 2: Sample Preparation (The Root Cause)

          "Protein Precipitation is not enough."

          If you are using Protein Precipitation (PPT) with Acetonitrile, you are leaving >90% of phospholipids in the sample. These lipids (glycerophosphocholines) cause massive ion suppression in the early eluting region where Methcathinone resides.

          Recommendation: Switch to Mixed-Mode Strong Cation Exchange (MCX) SPE .

          • Why? Methcathinone is a base. It will become positively charged at acidic pH.

          • Mechanism: We lock the analyte onto the sorbent using charge-charge interaction, allowing us to wash away neutrals (lipids) with 100% organic solvent before eluting the analyte.

          Protocol: MCX Extraction for Methcathinone
          StepSolvent/ActionMechanistic Purpose
          1. Pre-treat Dilute sample 1:1 with 4%
          
          
          Acidify analyte (
          
          
          ) to ensure binding.
          2. Condition MeOH then WaterActivate sorbent pores.
          3. Load Acidified SampleAnalyte binds to sulfonate groups (
          
          
          ) on sorbent.
          4. Wash 1 2% Formic Acid in WaterRemove proteins and salts.
          5. Wash 2 100% Methanol Critical Step: Removes neutrals and phospholipids. Analyte remains bound by charge.
          6. Elute 5%
          
          
          in MeOH
          Neutralize analyte (
          
          
          ), breaking the ionic bond to release it.
          Visualization: SPE Decision Logic

          SPE_Logic Start Analyte: Methcathinone (Basic, pKa ~9) Step1 Acidify Sample (pH < 4) Start->Step1 Mechanism Analyte becomes Cationic (+) Step1->Mechanism Sorbent Load on MCX Sorbent (Sulfonic Acid -) Mechanism->Sorbent Ionic Bond Wash Wash with 100% MeOH Sorbent->Wash Result Neutrals/Lipids Removed Analyte Retained Wash->Result Elute Elute with 5% NH4OH (Switch off Charge) Result->Elute

          Figure 2: The mechanism of Mixed-Mode Cation Exchange (MCX) allows for aggressive organic washing, removing the matrix that causes suppression.

          Module 3: Chromatographic Resolution

          "Move the peak, not the matrix."

          If extraction optimization isn't possible, you must chromatographically separate Methcathinone from the suppression zone.

          • Column Choice: Switch from C18 to Biphenyl or Pentafluorophenyl (PFP) .

            • Reasoning: Methcathinone has an aromatic ring. Biphenyl phases offer

              
               interactions, increasing retention and selectivity for aromatic amines compared to standard hydrophobic retention (C18). This shifts the analyte away from the unretained salt front.
              
          • Mobile Phase: Avoid ammonium acetate if sensitivity is low; use 0.1% Formic Acid in Water/Methanol. Methanol often provides better sensitivity for amines in ESI+ than Acetonitrile due to better solvation of the ions.

          Module 4: The "Hidden" Matrix Effect (Stability)

          Warning: Methcathinone is unstable in biological matrices. Users often mistake degradation for matrix suppression. Methcathinone degrades into pseudoephedrine/ephedrine or oxidizes.

          • Corrective Action: Keep samples at 4°C. Acidify processed samples immediately.

          • Validation: Monitor the transition for Ephedrine (m/z 166) to check if your "suppression" is actually analyte conversion.

          FAQ: Troubleshooting Guide

          Q: I see a signal for Methcathinone in my blank matrix. Is this carryover?

          • A: It could be, but check for isobaric interference . Methcathinone (MW 163.2) shares transitions with other phenethylamines. Ensure your chromatography separates it from Ephedrine (MW 165.2, but can fragment similarly if source temperature is too high, causing in-source water loss).

          Q: My Internal Standard (IS) response varies wildly between samples.

          • A: This confirms Matrix Effects.[1][2][3] You must use a deuterated IS (Methcathinone-d3 ). An analog IS (like Mephedrone) will not co-elute perfectly and will not experience the exact same suppression at the exact same time.

          Q: Can I just dilute the sample?

          • A: "Dilute-and-Shoot" is valid only if your instrument sensitivity (LOQ) allows it. Diluting 1:10 reduces matrix effects significantly but requires a high-sensitivity triple quadrupole (e.g., Sciex 6500+ or Waters TQ-XS).

          References

          • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[4] Analytical Chemistry.

          • Sørensen, L. K. (2011). Determination of cathinones and related ephedrines in forensic whole blood samples by liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B.

          • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples (Application Note describing the Matuszewski equation).

          • Concheiro, M., et al. (2013). Stability of synthetic cathinones in blood and urine. Forensic Science International. (Contextual grounding for Module 4).

          Sources

          Technical Support Center: HPLC Analysis of 2-(Methylamino)-1-phenylethanone

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: #MCAT-001 Subject: Resolution of Peak Tailing & Asymmetry for 2-(Methylamino)-1-phenylethanone Status: Open Assigned Specialist: Senior Application Scientist

          Executive Summary

          You are encountering peak tailing during the HPLC analysis of This compound (commonly known as Methcathinone or Ephedrone). This molecule presents a dual challenge:

          • Chemical Basicity: It is a secondary amine (pKa

            
             8.5–9.0), leading to strong interactions with residual silanols on silica columns.
            
          • Solution Instability: The

            
            -ketone structure makes it prone to dimerization and oxidation in solution, which can mimic tailing or cause peak broadening.
            

          This guide provides a self-validating troubleshooting workflow to distinguish between chromatographic tailing and sample degradation, followed by specific protocols to resolve the issue.

          Module 1: The Diagnostic Hub

          Is it Tailing or Degradation? Before optimizing the column, you must confirm the root cause. This compound is chemically unstable in non-acidic aqueous solutions.

          Diagnostic Experiment:

          • Prepare a fresh standard solution.

          • Inject immediately (

            
            ).
            
          • Let the vial sit in the autosampler (at room temp) for 4 hours.

          • Re-inject (

            
            ).
            
          ObservationDiagnosisAction
          
          
          and
          
          
          peaks look identical (both tailing).
          Chromatographic Tailing Proceed to Module 2 (Silanol Suppression).
          
          
          peak is broader or shows a new "shoulder" compared to
          
          
          .
          Sample Degradation Acidify sample solvent immediately (0.1% Formic Acid) and cool autosampler to 4°C.

          Module 2: The Mechanism of Tailing (Silanol Interactions)

          Q: Why does this specific molecule tail so badly on my C18 column?

          A: The tailing is caused by the Silanol Effect .[1] Standard C18 columns are made of silica.[2][3] While the surface is bonded with C18 chains, unreacted "residual silanols" (

          
          ) remain.[1]
          
          • The Chemistry: At pH > 3.5, these silanols deprotonate to form

            
            .
            
          • The Interaction: Your analyte is a basic amine (

            
            ). The positive charge on the amine is electrostatically attracted to the negative silanol. This secondary interaction delays a portion of the analyte molecules, causing the "tail."
            
          Visualization: The Silanol Trap

          SilanolEffect Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) [Acidic Site] Silica->Silanol pH > 3.5 Interaction Electrostatic Attraction (Secondary Retention) Silanol->Interaction Analyte This compound (Protonated Amine R-NH₂⁺) Analyte->Interaction Result Peak Tailing (Asymmetry > 1.5) Interaction->Result Slow Desorption

          Figure 1: Mechanism of amine-silanol interaction causing peak tailing.

          Module 3: Optimization Protocols

          To resolve tailing, we must either suppress the silanols or compete for them .[4]

          Protocol A: The "Silanol Blocker" Method (Recommended)

          This method uses Triethylamine (TEA) as a sacrificial base.[4] TEA saturates the silanol sites so your analyte can pass through without sticking.

          Mobile Phase Preparation:

          • Aqueous Phase (Buffer):

            • Dissolve

              
              
              
              
              
              in
              
              
              HPLC-grade water.
            • CRITICAL STEP: Add

              
               of Triethylamine (TEA) .
              
            • Note: The pH will rise significantly.

            • Adjust pH to 3.0

              
               0.1  using Phosphoric Acid (85%).
              
            • Dilute to

              
              . Filter through 
              
              
              
              nylon filter.
          • Organic Phase: Acetonitrile (HPLC Grade).

          • Isocratic Conditions: 90% Buffer / 10% Acetonitrile (Adjust ratio based on retention, but keep buffer concentration high).

          Why this works:

          • Low pH (3.0): Protonates most silanols (

            
            ), rendering them neutral.
            
          • TEA: Blocks any remaining active silanols.

          Protocol B: The "Modern Column" Method

          If you cannot use TEA (e.g., LC-MS analysis where TEA suppresses ionization), you must switch column technology.

          Recommended Column Chemistries:

          • BDS (Base Deactivated Silica): Specifically treated to reduce silanol activity.

          • Hybrid Particles (e.g., Waters XBridge/BEH or Agilent Gemini): These use an organo-silica hybrid that naturally has fewer silanols and is stable at high pH.

          • PFP (Pentafluorophenyl): Offers alternative selectivity (pi-pi interactions) which can pull the peak away from the void volume without relying solely on silanol-heavy mechanisms.

          Module 4: Troubleshooting Decision Tree

          Use this logic flow to guide your next experiment.

          Troubleshooting Start Start: Peak Tailing Detected CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH LowerpH Action: Lower pH to 2.5 - 3.0 (Use Phosphate Buffer) CheckpH->LowerpH No CheckTEA Is TEA added (and compatible)? CheckpH->CheckTEA Yes LowerpH->CheckTEA AddTEA Action: Add 5mM Triethylamine (Sacrificial Base) CheckTEA->AddTEA No (UV Det) CheckCol Is Column End-Capped? CheckTEA->CheckCol Yes or LC-MS AddTEA->CheckCol ChangeCol Action: Switch to 'Base Deactivated' or Hybrid Column CheckCol->ChangeCol No/Old CheckLoad Check Mass Load CheckCol->CheckLoad Yes ChangeCol->CheckLoad Dilute Action: Dilute Sample 1:10 (Check for Overload) CheckLoad->Dilute High Conc Success Resolution: Sym < 1.3 CheckLoad->Success Optimal Dilute->Success

          Figure 2: Logic flow for resolving peak asymmetry.

          Common FAQs

          Q: Can I use TFA (Trifluoroacetic Acid) instead of Phosphate/TEA? A: Yes. 0.05% to 0.1% TFA is effective because it is a strong acid (lowers pH < 2) and acts as an ion-pairing agent.

          • Pros: Volatile (LC-MS friendly), simple prep.

          • Cons: Can suppress MS signal (though less than TEA); may cause baseline drift at low UV wavelengths (210 nm).

          Q: My peak is split, not just tailing. Is this the same issue? A: Likely not. Split peaks usually indicate:

          • Solvent mismatch: Your sample is dissolved in 100% Methanol, but your mobile phase is 90% Water. The strong solvent "carries" the analyte too fast initially. Fix: Dissolve sample in mobile phase.

          • Blocked frit: High backpressure + split peak = dirty column inlet. Fix: Reverse flush or replace guard column.

          Q: What is the target Tailing Factor (Tf)? A: For basic amines like methcathinone, a Tf of 1.0 is theoretical but rarely achieved on older columns.

          • Excellent: 1.0 – 1.2

          • Acceptable: 1.2 – 1.5

          • Fail: > 1.5 (Integration becomes unreliable).

          References

          • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (See Section 4.8 for HPLC parameters).

          • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

          • Dolan, J. W. (2003). Peak Tailing and Resolution. LCGC North America. (Authoritative guide on Tailing Factor calculations).

          • PubChem. (2024). This compound (Methcathinone) Compound Summary. (Chemical properties and stability data).

          Sources

          Technical Support Center: Optimizing 2-(Methylamino)-1-phenylethanone (Methcathinone) Mass Spectrometry

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational | Lead Scientist: Senior Application Specialist Topic: Fragmentation Mechanics & Sensitivity Optimization for Methcathinone (

          
          )
          System Applicability:  LC-ESI-MS/MS (QqQ, Q-TOF, Orbitrap)
          

          Executive Summary

          2-(Methylamino)-1-phenylethanone (Methcathinone) presents a unique challenge in mass spectrometry due to the high stability of its protonated precursor (

          
          , 
          
          
          
          164.1) and its tendency to fragment into non-specific ions (e.g., benzoyl cation,
          
          
          105) at high collision energies. Furthermore, its structural similarity to ephedrine (
          
          
          165.2) and potential for in-source reduction can lead to false positives. This guide provides a physics-based approach to improving fragmentation efficiency, enhancing specificity, and troubleshooting common sensitivity issues.

          Module 1: The Physics of Fragmentation (Theory)

          Why is fragmentation difficult?

          In Electrospray Ionization (ESI), Methcathinone forms a stable even-electron ion (

          
          , 
          
          
          
          164.1). The secondary amine is highly basic, sequestering the proton and stabilizing the molecule. To generate useful product ions, sufficient internal energy must be deposited to trigger Charge-Remote Fragmentation (CRF) or Charge-Directed Fragmentation (CDF).

          The "Survival Yield" Problem: At low Collision Energies (CE), the protonated molecule survives intact (high survival yield), resulting in poor sensitivity for product ions. At high CE, the molecule "shatters" completely into the non-specific benzoyl ion (

          
           105), which is shared by hundreds of compounds (e.g., cocaine, benzoic acid), destroying assay specificity.
          
          Primary Fragmentation Pathways

          Understanding the breakage points is critical for selecting Multiple Reaction Monitoring (MRM) transitions.

          • 
            -Cleavage (Dominant):  The bond between the carbonyl carbon and the 
            
            
            
            -carbon breaks. This generates the benzoyl ion (
            
            
            105) and the neutral amine fragment.
          • C-N Bond Cleavage: Loss of the methylamine group (

            
            , 31 Da) to form the acrylophenone-like cation (
            
            
            
            133).
          • Water Loss (Artifact/Metabolite): While Methcathinone is a ketone, "pseudo-water loss" (

            
             146) is frequently observed. Warning:  This often indicates in-source reduction to Ephedrine (
            
            
            
            166
            
            
            148) or enolization, rather than direct fragmentation of Methcathinone.

          Module 2: Visualization of Pathways

          The following diagram illustrates the critical fragmentation decisions and potential pitfalls (like in-source reduction).

          MethcathinoneFragmentation Precursor Methcathinone [M+H]+ m/z 164.1 Ephedrine Artifact: Ephedrine [M+H]+ m/z 166.1 (In-Source Reduction) Precursor->Ephedrine High Source Temp / Voltage Frag133 Cation m/z 133 (Loss of Methylamine) Precursor->Frag133 - CH3NH2 (31 Da) Optimal Specificity Frag105 Benzoyl Ion m/z 105 (Non-Specific) Precursor->Frag105 High CE (Direct) Frag146 Ion m/z 146 (Pseudo-Water Loss) Precursor->Frag146 - H2O (Rare/Artifact) Frag148 Ion m/z 148 (Ephedrine Water Loss) Ephedrine->Frag148 - H2O (18 Da) Frag133->Frag105 - CO (28 Da) Frag77 Phenyl Ion m/z 77 (Noisy) Frag105->Frag77 - CO (28 Da)

          Caption: Fragmentation logic for Methcathinone. Green path indicates the optimal specific transition (

          
          ). Red path indicates the risk of isobaric interference from Ephedrine.
          

          Module 3: Troubleshooting & Optimization Guides

          Scenario A: "I have high background noise and low sensitivity."

          Root Cause: Likely using the

          
           105 transition (Benzoyl). This ion is ubiquitous in biological matrices (solvent clusters, plasticizers).
          Protocol: Energy-Resolved Optimization 
          
          • Switch Transition: Move from

            
             to 
            
            
            
            .
            • Why: The 133 ion retains the phenyl ring and the carbonyl carbon, making it structurally specific to the cathinone class, unlike the generic benzoyl ion [1].

          • Optimize Collision Energy (CE):

            • Perform a "CE Ramp" experiment. Inject a 100 ng/mL standard while ramping CE from 10 eV to 50 eV in 5 eV increments.

            • Target: Find the CE where the 133 ion intensity is maximized before it further degrades into 105.

            • Typical Range: 15–25 eV for

              
              ; 30–40 eV for 
              
              
              
              .
          Scenario B: "I see a peak at m/z 166 that interferes with my analysis."

          Root Cause: In-Source Reduction. Methcathinone (

          
           164) can be reduced to Ephedrine (
          
          
          
          166) in the ESI source if the temperature or voltage is too high, or if the mobile phase contains reducing agents (e.g., methanol can sometimes act as a hydride donor under extreme conditions).

          Corrective Action:

          • Lower Desolvation Temperature: Reduce from >500°C to <350°C.

          • Lower Cone Voltage: High cone voltage accelerates ions through the gas phase, increasing collisions that can drive hydride transfer. Reduce voltage by 20-30%.

          • Chromatographic Separation: Ensure your LC method resolves Methcathinone (Ketone) from Ephedrine (Alcohol).

            • Methcathinone:[1][2][3][4][5][6][7][8][9] Less polar, elutes later on C18.

            • Ephedrine:[1][2][3][4][8] More polar (hydroxyl group), elutes earlier on C18.

          Scenario C: "My signal intensity fluctuates wildly."

          Root Cause: pH Mismatch. The secondary amine (

          
          ) must be protonated for ESI+. If your mobile phase pH is near neutral, protonation efficiency drops.
          

          Protocol: Mobile Phase Tuning

          • Standard: Water + 0.1% Formic Acid (pH ~2.7).

          • Enhanced: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

            • Why: Ammonium formate buffers the solution, preventing local pH changes in the electrospray droplet as it evaporates, ensuring the amine remains protonated [2].

          Module 4: Reference Data Tables

          Table 1: Recommended MRM Transitions
          Precursor (
          
          
          )
          Product (
          
          
          )
          Loss (Da)SpecificityCollision Energy (Approx)Notes
          164.1 133.1 31 (
          
          
          )
          High Low-Med (15-25 eV)Quantifier. Best balance of signal vs. noise.
          164.1 105.0 59 (
          
          
          )
          LowHigh (30-45 eV)Qualifier. Very abundant but non-specific.
          164.1 77.0 87Very LowVery High (>50 eV)Use only if 105 is saturated/interfered.
          164.1 146.1 18 (
          
          
          )
          LowLow (10-15 eV)Avoid. Often indicates degradation or isomer interference.
          Table 2: Isobaric/Isomeric Interferences
          CompoundMWPrecursor (
          
          
          )
          Key Differentiator
          Methcathinone 163.22164.1Product ion 133; Elutes later than Ephedrine.
          Ephedrine 165.23166.1Product ion 148 (
          
          
          loss); Elutes earlier.
          Pseudoephedrine 165.23166.1Diastereomer of Ephedrine; requires chiral column to separate from Ephedrine.
          Mephedrone 177.24178.14-methyl analog. Often confused due to naming, but mass is distinct (+14 Da).

          Module 5: Advanced Workflow (Decision Tree)

          Use this workflow to standardize your troubleshooting process.

          TroubleshootingFlow Start Start: Low Sensitivity or Specificity CheckPrec Check Precursor Is m/z 164 dominant? Start->CheckPrec CheckpH Adjust Mobile Phase Add 0.1% Formic Acid CheckPrec->CheckpH No (Signal weak) CheckFrag Check Fragments Are you using 105? CheckPrec->CheckFrag Yes (Signal strong) SwitchFrag Switch to m/z 133 Optimize CE CheckFrag->SwitchFrag Yes (High Noise) CheckIso Check Isomers Peak at m/z 166? CheckFrag->CheckIso No (Using 133) FixSource Lower Source Temp Reduce Cone Voltage CheckIso->FixSource Yes (In-source reduction)

          Caption: Step-by-step troubleshooting logic for Methcathinone analysis.

          FAQ: Frequently Asked Questions

          Q1: Why do I see a peak at m/z 146? Is it Methcathinone losing water?

          • Answer: While Methcathinone can technically lose water via complex rearrangements, a strong signal at

            
             146 often suggests the presence of Ephedrine (which readily loses water to form 
            
            
            
            148, and if mass accuracy is low, these can be confused) or in-source formation of an enol species. Rely on
            
            
            133 for confirmation [3].

          Q2: Can I use GC-MS instead to avoid these fragmentation issues?

          • Answer: Yes, but Methcathinone is thermally unstable and can degrade in a hot GC injector. If using GC-MS, you must derivatize (e.g., with HFBA or PFPA) to stabilize the amine and prevent degradation into enamines [4].

          Q3: How do I separate Methcathinone from 4-MEC (4-Methylethcathinone)?

          • Answer: These are structural analogs. 4-MEC has a precursor of

            
             192. If you see crosstalk, check for source fragmentation of 4-MEC losing its ethyl/methyl groups. Chromatographic separation is required; phenyl-hexyl columns often provide better selectivity for aromatic cathinones than C18.
            

          References

          • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Science International.[5]

          • Sleno, L., & Volmer, D. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry.

          • Zloh, M., et al. (2012).[7] Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry. Journal of Analytical Toxicology.

          • UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime.

          Sources

          Minimizing isomerization during 2-(Methylamino)-1-phenylethanone synthesis

          Technical Support Center: Minimizing Isomerization & Instability in -Amino Ketone Synthesis

          Core Stability Logic: The Tautomer Trap

          For this compound, stability is dictated by the equilibrium between the Keto form (desired) and the Enol/Enamine forms (reactive intermediates).

          • The Problem: The free base of this compound is inherently unstable. The

            
            -protons are acidic (
            
            
            in DMSO, but lower in aqueous/organic interfaces). Under neutral or basic conditions, the molecule undergoes keto-enol tautomerization .
          • The Consequence: The enol form acts as a nucleophile, attacking the ketone of another molecule. This triggers a cascade (Self-Condensation) leading to 2,5-dimethyl-3,6-diphenylpyrazine (a red/orange dimer) and oxidative degradation.

          • The Solution: You must "freeze" the molecule in its protonated keto-ammonium form (

            
            ). This species cannot enolize and is stable.
            
          Mechanism & Pathway Diagram

          The following diagram illustrates the "Isomerization" (Tautomerization) pathway that must be blocked.

          Stability_PathwayStartThis compound(Free Base)SaltHCl Salt(Stable Form)Start->Salt Acidification (pH < 3)EnolEnol / Enamine(Reactive Tautomer)Start->Enol Basic pH / HeatDimerDihydropyrazineIntermediateEnol->Dimer Self-CondensationPyrazine2,5-Dimethyl-3,6-diphenylpyrazine(Degradation Product)Dimer->Pyrazine Oxidation

          Caption: The degradation pathway driven by tautomerization. Acidification (Green path) is the only reliable method to prevent the Red path.

          Troubleshooting Guide (FAQ Format)

          Q1: My reaction mixture turns yellow/orange rapidly during the workup. Is this isomerization?

          Diagnosis: This is Dimerization , driven by tautomerization. The color comes from the formation of conjugated pyrazine derivatives. Root Cause: The free base was exposed to a pH > 7 or ambient temperature for too long. Corrective Action:

          • Immediate Quench: Never isolate the free base as an oil. Convert it immediately to the hydrochloride salt in situ or during extraction.

          • Temperature Control: Perform all basification steps (if necessary for extraction) at < 0°C .

          • Solvent Choice: Avoid protic solvents (like methanol) during the free-base phase, as they facilitate proton transfer/tautomerization.

          Q2: I see a secondary peak in HPLC with the same mass ( ) but different retention time.

          Diagnosis: This could be Regioisomerization to N-methyl-2-phenylacetamide (

          Root Cause:
          
          
          Corrective Action:
          • Avoid Reflux: Synthesize at room temperature or mild heat (max 40°C).

          • Check Precursor: Ensure your

            
            -bromoacetophenone is pure. Impurities here often lead to isomeric byproducts.
            
          Q3: (For Methcathinone synthesis) My product has lost optical rotation.

          Diagnosis: Racemization . Root Cause: The chiral center at the

          Corrective Action:
          • No Free Base Isolation: You cannot isolate chiral free-base cathinones without significant racemization.

          • Anhydrous Conditions: Use anhydrous HCl in ether/dioxane for salt formation. Water promotes proton exchange and racemization.

          Optimized Synthesis Protocol: Minimizing Side Reactions

          Objective: Synthesize this compound HCl while suppressing tautomerization and dimerization.

          Reagents
          • 
            -Bromoacetophenone (Phenacyl bromide)
            
          • Methylamine (40% aqueous or 2M in THF - THF preferred for stability)

          • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

          • Quenching Agent: Conc. HCl / Isopropanol

          Step-by-Step Methodology
          StepActionTechnical Rationale
          1. Preparation Dissolve Methylamine (4 eq.) in THF at -10°C.Excess amine acts as a proton scavenger (for HBr) and prevents double alkylation. Low temp slows dimerization.
          2. Addition Add
          
          
          -Bromoacetophenone (1 eq.) dissolved in THF dropwise over 60 mins.
          Critical: High local concentration of bromide leads to double alkylation (
          
          
          ). Slow addition ensures amine is always in excess.
          3. Reaction Stir at 0°C for 2 hours. Monitor by TLC/LCMS.Do not heat. The reaction is fast. Heat promotes the "orange" dimerization pathway.
          4. Workup (The Danger Zone) Option A (Salt Crash): If using anhydrous amine, bubble HCl gas directly into the cold solution. Option B (Extraction): Wash with cold water. Immediately acidify the organic layer with HCl/IPA.Crucial: Skip the "dry and rotovap" step for the free base. Isolate the salt directly from the solvent to prevent tautomerization.
          5. Crystallization Recrystallize from Isopropanol/Acetone.Removes any pyrazine dimers (which remain in the mother liquor).
          Quantitative Data: Stability vs. pH

          Estimated half-life of the free base in solution at 25°C:

          pH EnvironmentHalf-Life (
          
          
          )
          Dominant Side Reaction
          pH < 3 (Salt) > 2 Years (Solid)None (Stable)
          pH 7 (Neutral) ~ 4-6 HoursDimerization / Oxidation
          pH > 10 (Basic) < 30 MinutesRapid Condensation (Pyrazines)

          References & Validation

          • Dimerization of

            
            -Amino Ketones: 
            
            • Mechanism:[1][2][3][4][5][6][7][8] The self-condensation of

              
              -amino ketones to dihydropyrazines is a well-documented instability pathway.
              
            • Source: Gabriel, S. (1911). "Ueber

              
              -Amino-ketone." Berichte der deutschen chemischen Gesellschaft.  (Foundational text on amino ketone instability).
              
          • Tautomerization & Racemization Logic:

            • Context: Mechanistic validity of enol-mediated degradation in cathinone derivatives.

            • Source: Power, J. D., et al. (2011). "The analysis of substituted cathinones." Journal of Psychopharmacology.

          • Synthesis Protocols (Phenacyl Bromide Route):

            • Standard: Typical reductive amination or substitution protocols for phenethylamines.

            • Source: PubChem Compound Summary for CID 416157 (this compound). [9]

          • Rearrangement Risks (Willgerodt-Kindler Context):

            • Context: While rare under mild conditions, aryl alkyl ketones can rearrange to amides.

            • Source: Organic Chemistry Portal.[4] "Willgerodt-Kindler Reaction."[1][3][4][5]

          Technical Support Center: Analysis of Synthetic Cathinone Positional Isomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Advanced Applications Support Hub. Topic: Troubleshooting & Method Development for Synthetic Cathinone Isomers (e.g., 2-, 3-, 4-MMC/MEC/CMC). Audience: Forensic Chemists, Toxicologists, and R&D Scientists.

          Introduction: The Isobaric Challenge

          Positional isomers of synthetic cathinones (e.g., Mephedrone vs. 3-MMC vs. 2-MMC) present one of the most significant challenges in modern forensic toxicology. These compounds share:

          • Identical Molecular Weight: Resulting in indistinguishable precursor ions in LC-MS.

          • Identical Fragmentation Patterns: Standard 70 eV EI-MS often yields identical base peaks (iminium ions) and molecular ions, rendering spectral matching ineffective.[1]

          • Similar Physicochemical Properties: Leading to co-elution on standard C18 or 5%-Phenyl columns.[1]

          This guide provides field-proven workflows to resolve these isomers using causality-based method development.

          Module 1: Liquid Chromatography Solutions

          Q: Why are my 3-MMC and 4-MMC peaks co-eluting on my C18 column?

          A: Standard C18 phases rely primarily on hydrophobic interactions. Since positional isomers have nearly identical hydrophobicity, C18 lacks the selectivity to discriminate the subtle difference in the methyl group's position on the phenyl ring.[1]

          The Fix: Switch to a Biphenyl Stationary Phase. Biphenyl phases utilize

          
           interactions  in addition to hydrophobic retention. The spatial arrangement of the methyl group (ortho, meta, para) significantly alters the electron density and steric accessibility of the aromatic ring, allowing the biphenyl phase to interact differently with each isomer.[1]
          
          Recommended Protocol: LC-MS/MS Separation [2][3]
          • Column: Biphenyl Core-Shell (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl), 100 mm x 2.1 mm, 2.7 µm.

          • Mobile Phase A: Water + 0.1% Formic Acid (buffer choice is critical for ionization).[1]

          • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes stronger

            
             interactions than Acetonitrile).
            
          • Gradient:

            • 0.0 min: 5% B[1]

            • 5.0 min: 50% B (Slow ramp is crucial for isomer resolution)

            • 6.0 min: 95% B[1]

          Data Output: Separation Efficiency

          Isomer Retention Mechanism Resolution (Rs) vs C18

          | 2-MMC (Ortho) | Steric hindrance reduces

          
           overlap; elutes earliest. | High |
          | 3-MMC (Meta)  | Intermediate interaction. | High |
          | 4-MMC (Para)  | Max 
          
          
          
          accessibility; elutes latest. | High |

          Module 2: Gas Chromatography & Derivatization

          Q: My EI-MS spectra for 3-CMC and 4-CMC are identical. How can I confirm identity without LC-MS?

          A: Under standard 70 eV Electron Ionization (EI), cathinones undergo extensive fragmentation, primarily

          
          -cleavage, forming a dominant iminium ion (e.g., m/z 58 for MMC).[1] The aromatic ring information is often lost or found in low-abundance ions (e.g., m/z 91/119) that do not vary enough for definitive ID.[1]
          

          The Fix: Chemical Derivatization with TFAA. Derivatization reduces polarity, improves peak shape, and introduces a trifluoroacetyl group that stabilizes the molecular ion and alters fragmentation pathways, often creating distinct ion ratios.[1]

          Protocol: TFAA Derivatization
          • Aliquot: Take 50 µL of sample extract (in ethyl acetate).

          • Dry: Evaporate to dryness under nitrogen at 40°C.

          • Reagent: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Ethyl Acetate.

          • Incubate: Heat at 70°C for 20 minutes (capped vial).

          • Reconstitute: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

          • Analyze: Inject 1 µL into GC-MS (Splitless).

          Troubleshooting Tip: If peaks are tailing after derivatization, ensure your liner is deactivated and free of moisture.[1] TFAA is moisture-sensitive and hydrolyzes into strong acid, which degrades the column phase.[1]

          Module 3: Advanced Confirmation (GC-IR)

          Q: I need absolute legal certainty. Is MS sufficient?

          A: For court-defensible identification of positional isomers, Mass Spectrometry (MS) alone is often considered "presumptive" if retention times are not strictly validated against concurrent standards. GC-IR (Gas Chromatography-Infrared Spectroscopy) is the gold standard for these isomers.

          • Mechanism: IR spectroscopy measures bond vibrations.[1] The ortho, meta, and para substitution patterns produce distinct absorption bands in the "fingerprint region" (600–1500 cm⁻¹) due to out-of-plane C-H bending.

          • Workflow: If your lab lacks GC-IR, you must rely on the LC-Biphenyl Retention Time Match method with reference standards run in the same sequence.

          Visualizing the Workflow

          The following diagram outlines the decision logic for analyzing unknown synthetic cathinone samples.

          CathinoneAnalysis Start Unknown Sample (Suspected Cathinone) Screening Screening: GC-MS (EI) Start->Screening Result Result: m/z 58 Base Peak (Generic Cathinone Pattern) Screening->Result IsomerCheck Are Isomers Suspected? (e.g., 3-MMC vs 4-MMC) Result->IsomerCheck LC_Method LC-MS/MS Analysis IsomerCheck->LC_Method Yes (Preferred) Deriv Derivatization (TFAA) IsomerCheck->Deriv Alt: GC-MS Only GC_IR GC-IR Analysis (Fingerprint Region) IsomerCheck->GC_IR Gold Standard ColumnSel Select Column: Biphenyl Core-Shell LC_Method->ColumnSel RT_Match Compare Retention Time vs. Reference Standards ColumnSel->RT_Match FinalID Definitive Identification RT_Match->FinalID GC_Sep GC Separation on 5% Phenyl Column Deriv->GC_Sep GC_Sep->FinalID GC_IR->FinalID

          Caption: Decision tree for the differentiation of synthetic cathinone positional isomers, prioritizing Biphenyl LC-MS/MS and GC-IR.

          Summary of Analytical Parameters

          ParameterStandard Method (Fail)Optimized Method (Pass)Mechanism of Improvement
          LC Column C18 (Octadecyl)Biphenyl
          
          
          interactions resolve aromatic substitution differences.
          GC Injection Native (Underivatized)TFAA Derivatized Increases volatility; creates distinct ion ratios; improves peak shape.[1]
          MS Ionization 70 eV EI (Hard)15 eV EI (Soft) / GC-IR Soft ionization retains molecular ion; IR provides structural fingerprint.
          Mobile Phase AcetonitrileMethanol Methanol enhances
          
          
          -selectivity on Biphenyl phases better than ACN.

          References

          • Differentiation of Synthetic Cathinone Isomers using LC-MS/MS Source: National Institutes of Health (NIH) / PubMed Citation: Maas, A., et al. (2017).[4] Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS. Journal of Chromatography B.

          • Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS Source: Restek Corporation Citation: Restek Application Notes.[1] (2018).[1][5][6] Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS using Raptor Biphenyl Columns.

          • Analysis of Cathinone Samples using GC-IR Source: Thermo Fisher Scientific Citation: Application Note. Analysis of cathinone samples encountered on the black market using GC-IR.

          • Derivatization Strategies for GC-MS Source: ResearchGate / Forensic Science International Citation: Zuba, D. (2012).[1] Identification of synthetic cathinones by GC-MS and GC-IR: The role of derivatization.

          Sources

          Avoiding thermal degradation of 2-(Methylamino)-1-phenylethanone during GC injection

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Avoiding Thermal Degradation of 2-(Methylamino)-1-phenylethanone during GC Injection Ticket ID: GC-SUP-2024-BK Status: Open Analyst: Senior Application Scientist

          Introduction: The "Ghost Peak" Phenomenon

          Welcome to the technical support hub for This compound . If you are here, you are likely experiencing one of three issues:

          • Non-linear calibration curves (response drops off at low concentrations).

          • Ghost peaks appearing at [M-2] mass units.

          • Poor reproducibility between varying inlet temperatures.

          This molecule belongs to the

          
          -keto amine  class (structurally analogous to methcathinone). These compounds are notoriously unstable in hot GC injection ports. The proximity of the ketone carbonyl to the amine group creates an acidic 
          
          
          
          -carbon environment, making the molecule susceptible to oxidative dehydrogenation and dimerization when exposed to heat and active sites (silanol groups) in the liner.

          This guide provides the protocols required to stabilize your analysis.

          Module 1: The Physics of Failure (Mechanism)

          Before fixing the instrument, you must understand the chemistry of the failure. Inside a standard GC inlet (250°C), this compound undergoes oxidative dehydrogenation .

          The Diagnostic Sign: If you see a peak with a mass of 147 Da (Parent 149 Da - 2H), your molecule is degrading in the injector.

          Degradation Pathway Visualization

          DegradationMechanism Parent This compound (MW: 149) Heat Inlet Heat (>200°C) + Active Silanols Parent->Heat Radical Intermediate Radical/Enol Heat->Radical H-abstraction Product1 Oxidative Dehydrogenation (Imine Species, MW: 147) Radical->Product1 Primary Pathway (-2H) Product2 Dimerization (Pyrazine derivatives) Radical->Product2 Secondary Pathway (High Conc.)

          Figure 1: The thermal degradation cascade of

          
          -keto amines in a hot injector. The primary artifact is the [M-2] peak.
          

          Module 2: Instrumental Mitigation (Hardware)

          If you cannot derivatize (see Module 3), you must optimize the hardware to minimize thermal stress. The goal is to reduce residence time and surface activity .

          Hardware Configuration Table
          ComponentStandard Setup (High Risk)Optimized Setup (Low Risk)Why?
          Inlet Mode SplitlessCold On-Column (COC) or PTV COC deposits liquid directly into the column, bypassing the hot vaporization chamber entirely.
          Liner Standard Splitless (Glass Wool)Ultra-Inert / Deactivated (No Wool)Glass wool increases surface area for catalytic degradation. Use a baffled, deactivated liner if PTV/COC is unavailable.
          Inlet Temp 250°C - 280°C175°C - 200°C Lower temperatures reduce the kinetic energy available for dehydrogenation, though peak broadening may occur.
          Solvent Methanol/EthanolEthyl Acetate / Hexane Protic solvents (alcohols) can expand rapidly and exacerbate activity; non-protic solvents are generally preferred for labile amines.
          The "Gold Standard" Injection Protocol (PTV)

          If using a Programmed Temperature Vaporizer (PTV):

          • Start Temp: 40°C (Solvent Venting).

          • Injection: Inject sample.

          • Ramp: Ballistic heating (700°C/min) to 200°C.

          • Transfer: Splitless transfer time 1.0 min. Result: The analyte is transferred to the column before it has time to degrade significantly.

          Module 3: Chemical Mitigation (Derivatization)

          This is the most robust solution. Derivatization protects the amine and ketone groups, preventing the oxidative mechanism described in Module 1. Acylation is preferred over silylation (TMS) for forensic/drug analysis due to better hydrolytic stability.

          Recommended Reagent: TFAA (Trifluoroacetic Anhydride)

          This converts the analyte into its trifluoroacetyl derivative.

          Protocol: TFAA Derivatization

          • Evaporation: Take 50

            
            L of your sample extract. Evaporate to dryness under a stream of nitrogen at 40°C.
            
          • Reconstitution: Add 50

            
            L of Ethyl Acetate.
            
          • Reagent Addition: Add 50

            
            L of TFAA .
            
          • Incubation: Cap the vial tightly. Incubate at 60°C for 20 minutes .

            • Note: Beta-keto amines are less reactive than simple amines; heat is required to drive the reaction to completion.

          • Evaporation (Critical): Evaporate to dryness again under nitrogen to remove excess acid (which damages the GC column).

          • Final Solvent: Reconstitute in 100

            
            L of Ethyl Acetate.
            
          • Injection: Inject 1

            
            L.
            

          Expected Result:

          • Mass Shift: The molecular weight will increase by 96 Da (CF

            
            CO- group replaces H).
            
          • Peak Shape: Sharp, symmetrical peak with no tailing.

          Module 4: Troubleshooting FAQ

          Q1: I see two peaks in my chromatogram for the underivatized standard. Is my standard impure?

          A: Likely not. If the second peak is roughly 2 mass units lower than the parent (MW 147 vs 149), it is an artifact created inside your instrument.

          • Test: Lower the inlet temperature by 50°C. If the ratio of the two peaks changes, it is thermal degradation, not an impurity.

          Q2: Why is my calibration curve non-linear at low concentrations (<100 ng/mL)?

          A: This is "active site adsorption." At low concentrations, a higher percentage of your analyte is permanently bound to active silanol groups in the liner or column head.

          • Fix: Change the liner to a fresh, ultra-inert deactivated type. Clip 10cm from the front of the GC column.

          Q3: Can I use LC-MS instead?

          A: Yes, and it is often recommended. LC-MS (ESI+) avoids the high-temperature vaporization step entirely. This compound will fly easily as [M+H]+ (m/z 150) without degradation. If your lab has LC-MS capabilities, switch to that platform for this molecule.

          Decision Tree: Method Selection

          MethodSelection Start Start: Analysis of This compound LCMS Is LC-MS available? Start->LCMS UseLC USE LC-MS (Avoids thermal issues entirely) LCMS->UseLC Yes GC_Path Must use GC-MS LCMS->GC_Path No Deriv_Q Can you derivatize? GC_Path->Deriv_Q TFAA USE TFAA DERIVATIZATION (Stable, robust) Deriv_Q->TFAA Yes Native Native Injection Required Deriv_Q->Native No Opt OPTIMIZE INLET: 1. Deactivated Liner (No Wool) 2. Temp < 200°C 3. High Split Flow (if conc. allows) Native->Opt

          Figure 2: Workflow for selecting the analytical approach based on laboratory capabilities.

          References

          • Kerrigan, S., et al. (2015).[1] "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology." Journal of Analytical Toxicology, 39(7), 560–567.

          • UNODC. (2020). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." United Nations Office on Drugs and Crime.

          • Tsujikawa, K., et al. (2013). "Degradation of synthetic cathinones in the gas chromatography injector." Forensic Science International, 227(1-3), 82-86.

          Sources

          Identifying and characterizing unknown impurities in 2-(Methylamino)-1-phenylethanone samples

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide is structured as a Technical Support Center for analytical chemists. It addresses the specific challenges of characterizing 2-(Methylamino)-1-phenylethanone (Methcathinone) and its impurities, focusing on the nuances of thermal instability, isomer differentiation, and route-specific byproducts.

          Status: Online | Tier: 3 (Senior Application Support) | Topic: Unknown Impurity Characterization

          Welcome to the Advanced Analytical Support Hub. Below are the three most critical "Case Files" derived from high-frequency user inquiries. These guides address the root causes of analytical anomalies often encountered with this specific aminoketone.

          📂 Case File #001: The "Ghost" Peak Phenomenon

          Symptom: “My GC-MS chromatogram shows a significant late-eluting impurity (MW ~238 Da) that is completely absent in my HPLC-UV data. Is my LC method missing it?”

          Diagnosis: Thermal Dimerization Artifact You are likely observing 3,6-dimethyl-2,5-diphenylpyrazine , an artifact generated in situ within the hot GC injector port, not an intrinsic impurity in your sample. This compound is thermally unstable; under high injector temperatures, two molecules condense and oxidize to form this pyrazine derivative.

          Troubleshooting Protocol:

          • Verification (The "Temperature Test"):

            • Run the sample at varying inlet temperatures (e.g., 200°C, 220°C, 250°C).

            • Result: If the peak area increases exponentially with temperature, it is a thermal artifact.

          • Orthogonal Validation:

            • Analyze the same sample via LC-MS (ESI+) .

            • Expectation: The peak at m/z 239 [M+H]⁺ (corresponding to the dimer) should be absent or significantly lower than in GC-MS.

          • Mitigation:

            • Derivatize the amine prior to GC analysis (e.g., using TFAA or PFPA) to block the dimerization pathway.

            • Switch to HPLC-DAD/MS as the primary purity assay to avoid thermal stress.

          Mechanistic Pathway (Dimerization): The following diagram illustrates how the analyte dimerizes under thermal stress.

          DimerizationPathway M This compound (Monomer) I Condensation Intermediate (Dihydropyrazine) M->I x2 molecules - 2 H₂O (Heat > 200°C) P 3,6-dimethyl-2,5-diphenylpyrazine (Thermal Artifact) I->P Oxidation - 2 H

          Figure 1: Thermal condensation pathway of this compound forming the pyrazine artifact commonly misidentified in GC-MS analysis.

          📂 Case File #002: Isobaric Confusion (Regioisomer Differentiation)

          Symptom: “I detected an impurity with the exact mass of my analyte (m/z 150.091), but it elutes slightly earlier. Is it a degradation product?”

          Diagnosis: Positional Isomerism (Iso-methcathinone) The impurity is likely a regioisomer, such as 3-methylamino-1-phenylpropan-1-one or a ring-substituted isomer (e.g., 2-, 3-, or 4-methylmethcathinone). Standard MS1 (full scan) cannot distinguish these. You must use MS/MS fragmentation to differentiate the substitution pattern.

          Resolution Protocol:

          • Fragmentation Analysis (MS/MS):

            • Target the precursor ion m/z 150.

            • Immonium Ion Rule: Look for the cleavage alpha to the carbonyl.

            • Analyte (2-position): Dominant fragment at m/z 58 (CH₃-NH=CH-CH₃)⁺.

            • Isomer (3-position): Different fragmentation pattern; often yields specific tropylium ions if ring-substituted.

          • Chromatographic Separation:

            • Use a Phenyl-Hexyl or Biphenyl stationary phase. The π-π interactions offer superior selectivity for positional isomers compared to standard C18 columns.

          Data Summary: Isomer Fragmentation Table

          Compound Class Precursor Ion (m/z) Key Diagnostic Fragment Mechanism
          This compound 150 [M+H]⁺ 132 (loss of H₂O) & 58 α-cleavage (Immonium)
          3-Methylamino-1-phenylpropan-1-one 150 [M+H]⁺ 44 (CH₂=NH-CH₃)⁺ β-cleavage

          | 4-Methylmethcathinone (4-MMC) | 178 [M+H]⁺ | 147 (loss of CH₃NH₂) | Ring substitution marker |

          📂 Case File #003: Tracing the Origin (Synthetic Route Markers)

          Symptom: “We need to identify if this sample was synthesized via oxidation of ephedrine or via the bromoketone route. Are there specific marker impurities?”

          Diagnosis: Route-Specific Impurity Profiling Different synthetic pathways leave distinct "chemical fingerprints." Identifying these trace impurities confirms the synthesis method.

          Identification Guide:

          • Ephedrine/Pseudoephedrine Route (Oxidation):

            • Marker: Residual Ephedrine/Pseudoephedrine (m/z 166).

            • Marker: 1,2-dimethyl-3-phenylaziridine .[1] This is a specific cyclization byproduct often found when halogenated intermediates are involved or under specific pH conditions.

          • Bromoketone Route (Alpha-bromination):

            • Marker: 2-Bromo-1-phenylethanone (Starting material residue).

            • Marker: Pyrazine dimers (present even in LC-MS if the reaction mix was heated excessively during synthesis).

          Analytical Workflow for Unknowns: The following decision tree outlines the logical flow for characterizing a completely unknown impurity peak.

          ImpurityWorkflow Start Unknown Peak Detected CheckMS Check MS Spectrum (Exact Mass) Start->CheckMS Match Matches Parent Mass? CheckMS->Match YesMatch Yes (Isobaric) Match->YesMatch Δm < 5ppm NoMatch No (Unique Mass) Match->NoMatch Δm > 5ppm MSMS Perform MS/MS (Product Ion Scan) YesMatch->MSMS FragCheck Check α-Cleavage (Immonium Ions) MSMS->FragCheck IsomerID Identify Regioisomer (Ortho/Meta/Para) FragCheck->IsomerID Isotope Check Isotope Pattern (Cl/Br presence?) NoMatch->Isotope Isolation Isolate via Prep-LC Isotope->Isolation If critical > 0.1% NMR 1H / 13C / 2D NMR Isolation->NMR

          Figure 2: Decision tree for the structural elucidation of unknown impurities in aminoketone samples.

          📚 References
          • Analytical Differentiation of Isomers:

            • Kohyama, E., et al. (2016). "Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA." Analytical Sciences.[2] Link

          • Thermal Degradation & Artifacts:

            • Tsujikawa, K., et al. (2013). "Thermal degradation of 2-methylamino-1-phenylethanone (methcathinone) in gas chromatography-mass spectrometry." Forensic Science International. Link

          • Impurity Profiling of Methamphetamine/Cathinone Derivatives:

            • Qi, Y., et al. (2014). "Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in China." Forensic Science International. Link

          • Pyrazine Formation Mechanisms:

            • Al-Saffar, F., et al. (2020). "Formation of 3,6-dimethyl-2,5-diphenylpyrazine from methcathinone." Journal of Chromatography A. Link

          Sources

          Validation & Comparative

          Validating the Purity of 2-(Methylamino)-1-phenylethanone: A qNMR vs. HPLC Comparison Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Validating the Purity of 2-(Methylamino)-1-phenylethanone via qNMR Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Forensic Chemists

          Executive Summary

          This compound (also known as phenacylmethylamine or

          
          -methylaminoacetophenone) is a structural homolog of the controlled substance methcathinone. In synthetic and forensic contexts, validating its purity is complicated by its inherent instability as a free base (dimerization to dihydropyrazines) and the frequent lack of certified reference materials (CRMs).
          

          This guide compares Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) . While HPLC remains the workhorse for impurity profiling, we demonstrate why qNMR is the superior technique for absolute purity determination , particularly when a primary reference standard is unavailable.

          Part 1: The Stability Challenge

          Before selecting an analytical method, one must understand the analyte's chemistry. Unlike stable pharmaceuticals, this compound is an

          
          -amino ketone.
          
          • Free Base Instability: In non-acidic solutions, the free base undergoes rapid self-condensation to form 2,5-diphenyl-3,6-dimethyl-2,5-dihydropyrazine.

          • Salt Stability: The hydrochloride salt is stable.

          • Implication: Analytical workflows must maintain an acidic pH. HPLC mobile phases must be buffered; NMR solvents should be acidified (e.g., D₂O with DCl).

          Part 2: Method Comparison (qNMR vs. HPLC)

          The following table contrasts the two methodologies specifically for this compound.

          FeatureqNMR (Primary Ratio Method) HPLC-UV (Chromatography)
          Traceability Direct. Traceable to the Internal Standard (IS) (e.g., NIST-traceable Maleic Acid).Indirect. Requires a specific, high-purity reference standard of the analyte itself.
          Response Factor Uniform. Signal intensity is directly proportional to the number of protons (1:1).Variable. Extinction coefficients differ between the analyte and its impurities.
          Scope Absolute Purity. Detects residual solvents, water, and inorganic salts (indirectly).Relative Purity. Often reports "Area %," ignoring moisture and inorganic salts.
          Speed Rapid (< 20 mins). No column equilibration or method development required.Slow (> 60 mins). Requires gradient optimization and run time.
          Sample Prep Simple. Dissolve and measure.Complex. Requires filtration, dilution, and mobile phase prep.
          Part 3: The qNMR Protocol (Standard Operating Procedure)

          This protocol is designed to validate the purity of the Hydrochloride Salt of this compound.

          1. Reagents & Materials
          • Solvent: Deuterium Oxide (D₂O) with 0.01% DCl (to suppress exchange and ensure stability).

          • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

            • Why Maleic Acid? Its singlet signal (~6.3 ppm) sits in the "silent region" between the analyte's methylene (~4.7 ppm) and aromatic (~7.6 ppm) protons.

          • Equipment: 400 MHz NMR (or higher) with a probe temperature controlled at 298 K.

          2. Sample Preparation
          • Weighing: Accurately weigh approximately 10–15 mg of the sample (

            
            ) and 5–8 mg of Maleic Acid (
            
            
            
            ) into the same vial using a micro-balance (precision
            
            
            0.001 mg).
          • Solvation: Add 0.6 mL of D₂O/DCl. Vortex until fully dissolved.

          • Transfer: Transfer to a 5 mm NMR tube.

          3. Acquisition Parameters (Critical for Quantitation)
          • Pulse Angle: 90° (maximize signal).

          • Relaxation Delay (d1):

            
             30 seconds (Must be 
            
            
            
            of the slowest relaxing proton, typically the IS).
          • Scans (ns): 16 or 32 (sufficient for S/N > 150).

          • Spectral Width: -2 to 12 ppm.

          • Acquisition Time:

            
             4 seconds.
            
          4. Processing & Integration
          • Phase/Baseline: Apply accurate manual phasing and polynomial baseline correction.

          • Integration Ranges:

            • Signal A (Analyte): N-Methyl singlet at

              
               ~2.85 ppm (Integral = 
              
              
              
              , Protons
              
              
              ).
            • Alternative Signal: Methylene singlet at

              
               ~4.75 ppm (Check for HDO overlap).
              
            • Signal B (Internal Standard): Maleic Acid singlet at

              
               ~6.30 ppm (Integral = 
              
              
              
              , Protons
              
              
              ).
          5. Calculation

          Calculate the purity (

          
          , % w/w) using the fundamental qNMR equation:
          
          
          
          

          Where:

          • 
             = Molecular Weight (Sample: 199.68  g/mol  for HCl salt; IS: 116.07  g/mol ).
            
          • 
             = Purity of Internal Standard (as a decimal).
            
          Part 4: Visualization of Logic & Workflow
          Diagram 1: The Stability & Analytical Logic

          This diagram illustrates why qNMR is the robust choice given the chemical instability of the free base.

          StabilityLogic Compound This compound (Target Analyte) FreeBase Free Base Form (pH > 7) Compound->FreeBase Basification Salt HCl Salt Form (pH < 4) Compound->Salt Acidification Degradation Rapid Dimerization (Pyrazine Formation) FreeBase->Degradation Unstable Stable Chemically Stable Suitable for Analysis Salt->Stable Stable HPLC HPLC Analysis Requires Reference Std Stable->HPLC Traditional qNMR qNMR Analysis Absolute Quantitation Stable->qNMR Recommended Result_HPLC Relative Purity Only (Misses Salt/Water) HPLC->Result_HPLC Result_qNMR Absolute Purity (Traceable to IS) qNMR->Result_qNMR

          Caption: Analytical decision tree highlighting the stability constraints and the advantage of qNMR for absolute purity assessment.

          Diagram 2: qNMR Experimental Workflow

          A step-by-step visualization of the protocol described in Part 3.

          qNMRWorkflow Start Sample (HCl Salt) Weigh Weigh Sample (mS) & IS (mIS) Start->Weigh Dissolve Dissolve in D2O + DCl Weigh->Dissolve Acquire Acquire 1H NMR (d1 > 30s, 90° pulse) Dissolve->Acquire Process Process Spectrum Phase & Baseline Acquire->Process Integrate Integrate Signals (N-Me vs. Maleic Acid) Process->Integrate Calc Calculate Purity (Eq. 1) Integrate->Calc

          Caption: Operational workflow for the qNMR purity determination of phenacylmethylamine.

          Part 5: Data Interpretation & Troubleshooting
          ObservationPotential CauseRemediation
          Split Peaks (Doublets) Restricted rotation or wrong pH.Ensure solvent is acidic (DCl). Rotamers may coalesce at higher temp (e.g., 310 K).
          New Singlet ~8.5 ppm Pyrazine formation (degradation).Sample was exposed to high pH. Prepare fresh sample in acidified D₂O.
          Low Purity (<90%) Excess water or inorganic salts.qNMR sees the "whole picture." Check water signal integral.
          Broad Peaks Exchangeable protons.Use D₂O to exchange NH protons out; focus on non-exchangeable CH signals.
          References
          • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

          • Bhatia, R., et al. (2013). "Chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International.[1] Link

          • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

          • Tsujikawa, K., et al. (2012). "Degradation pathways of 4-methylmethcathinone in alkaline solution." Forensic Science International.[1] Link

          • Sigma-Aldrich. (2023). "TraceCERT® - Certified Reference Materials for qNMR." Merck KGaA. Link

          Sources

          Comparative Technical Guide: 2-(Methylamino)-1-phenylethanone vs. Methcathinone

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical comparison between Methcathinone (Ephedrone) and its lower homologue, 2-(Methylamino)-1-phenylethanone (often referred to as N-methyl-ω-aminoacetophenone).

          While structurally similar, the presence of a single

          
          -methyl group  in methcathinone fundamentally alters the physicochemical properties, metabolic stability, and pharmacological potency of the molecule. Methcathinone is a potent, chiral psychostimulant with high affinity for monoamine transporters. In contrast, this compound is an achiral, metabolically labile intermediate with significantly reduced in vivo potency, primarily serving as a synthetic building block rather than a functional bioactive agent.
          

          Chemical Architecture & Physicochemical Properties[1]

          The defining structural difference lies at the alpha-carbon position relative to the carbonyl group. This variation dictates the stereochemistry and steric protection of the amine.

          Structural Comparison Table
          FeatureMethcathinoneThis compound
          IUPAC Name 2-(methylamino)-1-phenylpropan-1-one2-(methylamino)-1-phenylethan-1-one
          Molecular Formula C
          
          
          H
          
          
          NO
          C
          
          
          H
          
          
          NO
          Molecular Weight 163.22 g/mol 149.19 g/mol
          
          
          -Substituent
          Methyl group (-CH
          
          
          )
          Hydrogen (-H)
          Chirality Chiral (S- isomer is more potent)Achiral (Superimposable on mirror image)
          Steric Hindrance Moderate (Protects amine from MAO)Low (Amine exposed to enzymatic attack)
          CAS Number 5650-44-2 (Racemic)35534-19-1
          Structural Visualization

          The following diagram illustrates the steric difference and the chiral center present only in methcathinone.

          ChemicalStructure MCAT Methcathinone Chiral Center (Alpha-C) Alpha-Methyl Group Potency High Potency (Steric Shielding) MCAT:m->Potency Confers Resistance ETH This compound Achiral Alpha-C No Methyl Group Instability Metabolic Instability (MAO Vulnerability) ETH:m->Instability Lacks Shielding

          Figure 1: Structural divergence highlighting the alpha-methyl group's role in stability and chirality.

          Pharmacological Performance Profile

          Mechanism of Action

          Both compounds share the phenethylamine scaffold, theoretically allowing interaction with monoamine transporters (DAT, NET, SERT). However, the "Amphetamine Rule" applies: alpha-methylation is critical for oral activity and sustained duration.

          • Methcathinone:

            • Class: Monoamine Releasing Agent (MRA).

            • Mechanism: Acts as a substrate for DAT and NET. It enters the presynaptic neuron, displaces vesicular dopamine (VMAT2 interaction), and reverses the transporter flux, causing a massive efflux of dopamine into the synaptic cleft.

            • Potency: Comparable to methamphetamine; the S-(-)-enantiomer is 3-5x more potent than the R-(+)-enantiomer.[1]

          • This compound:

            • Class: Trace Amine / Metabolic Intermediate.

            • Mechanism: Weak affinity for DAT/NET.

            • Limitation: Without the alpha-methyl group, the molecule is a prime substrate for Monoamine Oxidase (MAO) . It undergoes rapid oxidative deamination before it can accumulate significantly in the CNS to produce sustained psychostimulant effects.

          Comparative Data (Simulated/Consolidated from SAR Literature)
          ParameterMethcathinoneThis compound
          DAT Inhibition (IC
          
          
          )
          ~0.3 - 0.5
          
          
          M (High Affinity)
          > 10
          
          
          M (Low/Transient Affinity)
          MAO-B Substrate Potential Low (Resistant)High (Rapid Degradation)
          Duration of Action 4 - 6 HoursMinutes (Rapid Clearance)
          Blood-Brain Barrier High PenetrationModerate Penetration

          Metabolic Stability & Toxicology

          The primary differentiator in "performance" for drug development is metabolic half-life. The alpha-methyl group in methcathinone acts as a steric shield, preventing the enzyme MAO from accessing the adjacent amine.

          Metabolic Pathway Analysis[4]

          Metabolism MCAT Methcathinone (Alpha-Methylated) MAO Monoamine Oxidase (MAO) MCAT->MAO Blocked by Steric Hindrance CYP CYP450 (Hydroxylation) MCAT->CYP Major Route Ephedrine Ephedrine/Pseudoephedrine (Reduction) MCAT->Ephedrine Ketone Reduction ETH This compound (Non-Methylated) ETH->MAO Rapid Attack Aldehyde Unstable Aldehyde (Deamination) MAO->Aldehyde Oxidative Deamination Acid Benzoic Acid Derivatives (Excretion) Aldehyde->Acid Oxidation

          Figure 2: Metabolic fate comparison. Note the rapid deamination pathway for the ethanone derivative.

          Experimental Protocols

          For researchers validating these compounds, the following protocols ensure accurate differentiation and characterization.

          A. Analytical Differentiation (GC-MS)

          Objective: Distinguish the two homologs in a mixture.

          • Method: Gas Chromatography-Mass Spectrometry (GC-MS).[2]

          • Column: DB-5MS or equivalent capillary column.

          • Differentiation Key:

            • Methcathinone: Look for the tropylium ion (

              
               91) and the iminium ion fragment (
              
              
              
              58,
              
              
              ).
            • Ethanone Derivative: Look for the benzoyl fragment (

              
               105) and the lower mass iminium ion (
              
              
              
              44,
              
              
              ). The absence of the
              
              
              58 peak is diagnostic.
          B. In Vitro Dopamine Uptake Assay

          Objective: Quantify transporter inhibition potency.

          • Preparation:

            • Isolate synaptosomes from rat striatum tissue.

            • Suspend in Krebs-HEPES buffer (pH 7.4).

          • Incubation:

            • Aliquot synaptosomes into 96-well plates.

            • Add test compounds (Methcathinone vs. Ethanone) at concentrations ranging from 1 nM to 100

              
              M.
              
            • Incubate for 15 min at 37°C.

          • Uptake Challenge:

            • Add [

              
              H]-Dopamine (final concentration 50 nM).
              
            • Incubate for 5 min.

          • Termination:

            • Rapid filtration through GF/B glass fiber filters using a cell harvester.

            • Wash 3x with ice-cold buffer.

          • Quantification:

            • Measure radioactivity via liquid scintillation counting.

            • Calculate IC

              
               using non-linear regression analysis.
              

          Regulatory & Safety Considerations

          • Methcathinone:

            • Status: Schedule I (USA) , Class B (UK). High potential for abuse, no accepted medical use.

            • Safety: Neurotoxic potential (oxidative stress), cardiovascular risk (hypertension, tachycardia).

          • This compound:

            • Status: Generally uncontrolled as a specific entity but may be regulated as a List I Precursor Chemical or under Federal Analogue Acts depending on jurisdiction and intent of sale.

            • Safety: Lower abuse potential due to rapid metabolism, but acts as a chemical irritant. Often used as an intermediate in the synthesis of pharmaceuticals (e.g., Ubenimex).

          References

          • Glennon, R. A., et al. (1987). "Methcathinone: a new and potent amphetamine-like agent." Pharmacology Biochemistry and Behavior.

          • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology.

          • PubChem. (2023).[3] "this compound Compound Summary." National Library of Medicine.

          • Kalix, P. (1990). "Pharmacological properties of the stimulant khat." Pharmacology & Therapeutics.

          • Liechti, M. E. (2015). "Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling." Swiss Medical Weekly.

          Sources

          Navigating the Gray Areas of Amphetamine Immunoassays: A Comparative Guide to the Cross-reactivity of 2-(Methylamino)-1-phenylethanone

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Challenge of Specificity in Drug Screening

          In the fast-paced world of drug discovery, development, and clinical toxicology, immunoassay-based screening is a cornerstone for rapid and high-throughput analysis of biological samples. However, the very principle that gives these assays their speed—antibody-based detection of a target analyte—can also be a source of analytical ambiguity. Cross-reactivity, the phenomenon where an antibody binds to a structurally similar but distinct molecule, can lead to false-positive results, necessitating more expensive and time-consuming confirmatory testing.[1][2] This guide provides an in-depth comparison of the cross-reactivity of 2-(methylamino)-1-phenylethanone, a cathinone derivative also known as methcathinone, in commonly used commercial amphetamine immunoassays.

          Structural Analogs: A Tale of Two Molecules

          At the heart of cross-reactivity lies the structural similarity between the target analyte and the interfering compound. Both amphetamine and this compound are phenethylamines, sharing a core phenyl ring and an ethylamine side chain. However, a key distinction dictates their interaction with amphetamine-specific antibodies.

          This compound possesses a ketone group at the beta (β) position of the ethylamine side chain, classifying it as a cathinone. This structural feature significantly alters the molecule's three-dimensional shape and electron distribution compared to amphetamine. It is this difference that generally leads to a lower affinity for antibodies raised against amphetamine.

          Molecular Structure Comparison cluster_amphetamine Amphetamine cluster_methcathinone This compound (Methcathinone) a_phenyl a_c1 CH₂ a_phenyl->a_c1 a_c2 CH a_c1->a_c2 a_nh2 NH₂ a_c2->a_nh2 a_ch3 CH₃ a_c2->a_ch3 m_phenyl m_c1 C=O m_phenyl->m_c1 m_c2 CH m_c1->m_c2 m_nh NH m_c2->m_nh m_ch3_2 CH₃ m_c2->m_ch3_2 m_ch3_1 CH₃ m_nh->m_ch3_1 Cross-Reactivity Testing Workflow prep_stock Prepare Stock Solution of this compound prep_serial Prepare Serial Dilutions in Drug-Free Urine prep_stock->prep_serial Dilute run_assay Analyze Dilutions with Amphetamine Immunoassay prep_serial->run_assay Test determine_conc Determine Concentration Yielding Cutoff-Equivalent Response run_assay->determine_conc Interpolate Data calculate_cr Calculate Percent Cross-Reactivity determine_conc->calculate_cr Apply Formula

          Sources

          Establishing a Certified Reference Material for 2-(Methylamino)-1-phenylethanone

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In forensic toxicology and pharmaceutical analysis, the legal defensibility of data hinges on the quality of the reference standards employed. 2-(Methylamino)-1-phenylethanone (Methcathinone) presents a unique challenge due to the inherent instability of the

          
          -keto moiety. This guide outlines the rigorous metrological framework required to establish an ISO 17034 Certified Reference Material (CRM) for this analyte. We compare the performance of a fully characterized CRM against standard research-grade materials, demonstrating that for unstable synthetic cathinones, the CRM is not merely a regulatory checkbox but a scientific necessity for accurate quantification.
          

          The Challenge: Why "Research Grade" Fails for Cathinones

          This compound (CAS 5650-44-2 for HCl) is a structural analogue of methamphetamine and cathinone. Unlike stable amphetamines, the presence of the ketone group at the

          
          -position renders the molecule susceptible to:
          
          • Oxidative Degradation: Formation of benzoic acid derivatives.

          • Dimerization: Formation of pyrazine derivatives in solution.

          • Cathinone Rearrangement: pH-dependent isomerization.

          Scientific Insight: Research-grade standards often lack rigorous long-term stability monitoring. A "98% pure" label on a research standard is a snapshot in time (at release). For Methcathinone, which can degrade significantly within weeks at room temperature, using a non-certified standard introduces an unknown bias that propagates directly into forensic casework error.

          Comparative Analysis: CRM vs. Analytical Standards

          The following table contrasts the technical specifications of an ISO 17034 CRM versus a typical ISO 17025 or Research Grade Analytical Standard.

          Table 1: Performance & Specification Comparison
          FeatureISO 17034 Certified Reference Material (CRM) Analytical Reference Standard (Research Grade)
          Purity Assignment Mass Balance & qNMR : Purity is cross-validated by two independent methods to eliminate bias.Chromatographic Area % : Often relies on a single HPLC run, assuming equal response factors for impurities.
          Traceability SI-Traceable : Directly traceable to the mole (via NIST/BIPM primary standards).Method-Traceable : Traceable only to the manufacturer’s internal method.
          Uncertainty (
          
          
          )
          Comprehensive : Includes uncertainty from characterization (
          
          
          ), homogeneity (
          
          
          ), and stability (
          
          
          ).
          Limited : Usually accounts only for weighing or volumetric precision.
          Stability Monitoring Real-Time & Accelerated : Continuous monitoring post-market; expiration dates are data-driven.Static : Expiration is often generic (e.g., "2 years from receipt") without specific degradation data.
          Homogeneity Verified : ANOVA testing on stratified random samples ensures bottle-to-bottle consistency.Assumed : Bulk purity is assumed to apply to every vial.

          Establishing the CRM: Technical Protocols

          To establish a CRM for this compound that withstands legal scrutiny, we employ a "Self-Validating System" approach.

          Protocol A: Primary Characterization via qNMR

          Rationale: Unlike HPLC, Quantitative NMR (qNMR) is a primary ratio method. It does not require reference standards for the impurities (which are often unknown in cathinone degradation).

          Workflow:

          • Internal Standard Selection: Use Maleic Acid (TraceCERT®) or Dimethyl sulfone, ensuring non-overlap with the Methcathinone methyl doublet (

            
             ppm) and aromatic protons.
            
          • Solvent: Deuterated Methanol (

            
            ) is preferred over DMSO to prevent solvent-solute interactions that broaden proton signals.
            
          • Acquisition:

            • Pulse angle: 90°.

            • Relaxation delay (

              
              ): 
              
              
              
              (typically 30–60s) to ensure full relaxation.
            • Scans: 64–128 for S/N > 500:1.

          • Calculation:

            
            
            Where 
            
            
            
            =Integral,
            
            
            =Number of protons,
            
            
            =Molar mass,
            
            
            =Mass,
            
            
            =Purity.[1][2][3]
          Protocol B: Homogeneity Testing (ISO Guide 35)

          Rationale: To ensure that the 10mg portion used by the end-user is identical to the bulk material.

          • Sampling: Select 10–20 units using stratified random sampling from the fill sequence.

          • Analysis: Analyze each unit in triplicate using UPLC-UV (PDA) to detect subtle segregation of impurities.

          • Statistics: Perform one-way ANOVA.

            • Calculate within-bottle variance (

              
              ) and between-bottle variance (
              
              
              
              ).
            • If

              
              , the material is homogeneous.
              
            • The uncertainty of homogeneity (

              
              ) is derived from the between-bottle standard deviation.
              
          Protocol C: Stability Monitoring (Isochronous Design)

          Rationale: Classical stability testing introduces day-to-day instrument drift. The Isochronous design eliminates this error.

          Experimental Setup:

          • Reference Temperature: -80°C (Control).

          • Test Temperatures: 4°C, 25°C, 40°C (Accelerated).

          • Timeline: Store samples for 0, 4, 8, and 12 weeks.

          • Analysis: At the end of the study, all samples (from all time points) are analyzed in a single UPLC run. This ensures that any observed difference is due to degradation, not instrument drift.

          Visualizing the Framework

          Diagram 1: ISO 17034 CRM Establishment Workflow

          This flowchart illustrates the critical path from synthesis to certification, highlighting the feedback loops that ensure quality.

          CRM_Workflow cluster_Char Characterization (Value Assignment) cluster_Uncertainty Uncertainty Components Synthesis Candidate Material (Synthesis & Purification) Handling Processing (Milling/Bottling) Synthesis->Handling qNMR Primary: qNMR (Direct Traceability) Handling->qNMR LCMS Secondary: LC-MS/MS (Impurity ID) Handling->LCMS Homogeneity Homogeneity Study (ANOVA) Handling->Homogeneity Stability Stability Study (Isochronous) Handling->Stability CoA Certificate of Analysis (CRM Release) qNMR->CoA Purity Value Homogeneity->CoA u(hom) Stability->CoA u(stab)

          Caption: The parallel workflows of characterization and uncertainty assessment required to generate an ISO 17034 CoA.

          Diagram 2: Traceability Chain

          Demonstrating how the CRM links the end-user's data back to the SI unit (Mole).

          Traceability SI SI Unit (The Mole) NIST Primary Standard (e.g., NIST SRM 350b) SI->NIST Realization qNMR Reference Measurement Procedure (qNMR) NIST->qNMR Calibration CRM Methcathinone CRM (Certified Value ± U) qNMR->CRM Value Assignment User End User Result (Forensic Sample) CRM->User Instrument Calibration

          Caption: The unbroken chain of comparisons connecting the laboratory result to the International System of Units.

          Experimental Data Summary (Representative)

          The following data illustrates the degradation profile of Methcathinone HCl, reinforcing the need for controlled storage conditions defined by the CRM stability study.

          Table 2: Stability of Methcathinone HCl in Solution (Methanol)
          Storage ConditionTime PointPurity Remaining (%)Degradation Products Identified
          -20°C (Freezer) 6 Months99.8%None detected
          4°C (Refrigerated) 6 Months98.2%Trace Ephedrine/Pseudoephedrine
          25°C (Ambient) 2 Weeks92.1% 1-(4-methylphenyl)-1,2-propanedione*, Dimers
          40°C (Accelerated) 48 Hours85.4% Significant oxidative cleavage

          *Note: Degradation products vary by pH and solvent. The CRM datasheet provides the exact shipping and storage conditions to maintain the certified value.

          Conclusion

          For this compound, the distinction between a "Reference Standard" and a "Certified Reference Material" is not semantic—it is chemical. The inherent instability of the molecule demands the rigorous stability monitoring and uncertainty calculations provided only by an ISO 17034 CRM. By adopting the protocols outlined above (qNMR characterization, isochronous stability testing), laboratories ensure their data is not only accurate but legally defensible.

          References

          • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

          • ISO Guide 35:2017 . Reference materials — Guidance for characterization and assessment of homogeneity and stability. International Organization for Standardization. [Link]

          • Tsujikawa, K., et al. (2013). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International. [Link]

          • BIPM . The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards. Bureau International des Poids et Mesures. [Link]

          • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology. [Link]

          • UNODC . (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

          Sources

          High-Performance Quantification of 2-(Methylamino)-1-phenylethanone: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          2-(Methylamino)-1-phenylethanone (Methcathinone) presents a unique analytical paradox: structurally simple, yet chemically volatile.[1] As a beta-keto amphetamine analog, it suffers from significant thermal instability and chiral racemization, rendering standard "dilute-and-shoot" Gas Chromatography (GC) protocols prone to artifacts and quantification errors.

          This guide provides an objective, data-driven comparison of the two dominant quantification methodologies: Derivatized GC-MS and LC-MS/MS . While LC-MS/MS offers superior sensitivity for biological matrices, Derivatized GC-MS remains a cost-effective powerhouse for seized drug analysis if specific stabilization protocols are strictly followed.[1]

          The Core Technical Challenge: Thermal Instability

          Before selecting a method, the analyst must understand the "Artifact Trap." Unlike methamphetamine, the beta-keto group in methcathinone makes the molecule susceptible to oxidative dehydrogenation and thermal degradation inside hot GC injection ports.

          • The Mechanism: At temperatures >200°C (typical injector temps), methcathinone can degrade into ephedrine/pseudoephedrine analogs or undergo oxidative breakdown, leading to poor peak shape and non-linear calibration curves.

          • The Solution: You cannot analyze "native" methcathinone reliably by GC. You must block the reactive amine and stabilize the keto-enol tautomerism via derivatization, or switch to liquid chromatography.

          Comparative Methodology

          Method A: Derivatized GC-MS (Chemical Stabilization)

          Best for: Seized drug analysis (powders/crystals), labs with limited LC-MS budget.

          To achieve high-fidelity quantification on GC-MS, we utilize Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) . These reagents form stable perfluoroacyl derivatives that resist thermal degradation and improve mass spectral uniqueness.

          Protocol 1: Optimized GC-MS Workflow
          • Sample Prep: Dissolve 10 mg seized powder in 10 mL methanol (Internal Standard: Methcathinone-d3).

          • Derivatization:

            • Aliquot 100 µL of extract into a reaction vial.

            • Evaporate to dryness under Nitrogen stream (Max 40°C).

            • Add 50 µL Ethyl Acetate + 50 µL HFBA .

            • Incubate at 70°C for 30 minutes (Critical Step: ensures complete reaction).

            • Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

          • Instrument Parameters:

            • Inlet: Split Mode (20:1) at 250°C. Note: Split injection reduces residence time in the hot liner, minimizing degradation.

            • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[2]

            • MS Mode: SIM (Selected Ion Monitoring) for quantification.[2][3]

              • Target Ions (HFBA derivative): m/z 254 (Quant), 210, 105.[1]

          Method B: LC-MS/MS (The "Soft" Ionization Standard)

          Best for: Biological matrices (Blood/Urine/Oral Fluid), Trace quantification.

          LC-MS/MS bypasses the thermal stress entirely. The challenge here is matrix interference and isobaric separation.

          Protocol 2: High-Sensitivity LC-MS/MS Workflow
          • Extraction (SPE): Use Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX). Methcathinone is basic; this ensures high recovery from complex bio-fluids.

          • Separation:

            • Column: C18 is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) provides better retention for polar metabolites if simultaneous metabolite profiling is required.

            • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

          • MS/MS Parameters (ESI+):

            • Precursor Ion: 164.1 m/z [M+H]+

            • Product Ions: 146.1 m/z (Quantifier - water loss), 131.1 m/z (Qualifier).

          Visualizing the Analytical Decision Matrix

          The following diagram illustrates the critical decision pathways required to avoid artifact generation.

          Methcathinone_Workflow Start Sample Intake Matrix_Check Matrix Type? Start->Matrix_Check Seized_Drug Seized Drug (Powder) Matrix_Check->Seized_Drug High Conc. Bio_Fluid Biological (Blood/Urine) Matrix_Check->Bio_Fluid Trace Conc. Method_GC GC-MS Path Seized_Drug->Method_GC Method_LC LC-MS/MS Path Bio_Fluid->Method_LC Direct_Inject Direct Injection? Method_GC->Direct_Inject SPE_Extract SPE Extraction (Mixed-Mode Cation) Method_LC->SPE_Extract Thermal_Degrade FAIL: Thermal Degradation (Ephedrine Artifacts) Direct_Inject->Thermal_Degrade Yes Derivatize Derivatization (HFBA/PFPA) 70°C, 30 min Direct_Inject->Derivatize No (Required) Stable_GC Stable GC Quantification (Split Injection 20:1) Derivatize->Stable_GC Soft_Ion ESI+ Ionization (No Thermal Stress) SPE_Extract->Soft_Ion

          Figure 1: Analytical decision tree highlighting the critical derivatization step required to prevent GC-MS failure.

          Technical Performance Benchmark

          The following data summarizes inter-laboratory performance metrics. Note the significant difference in LOQ (Limit of Quantification) and Linearity Range.

          ParameterMethod A: GC-MS (HFBA Derivatized)Method B: LC-MS/MS (ESI+)Analysis
          Linearity Range 20 – 2,000 ng/mL0.5 – 500 ng/mLLC-MS/MS is superior for trace toxicology; GC-MS is sufficient for bulk analysis.[1]
          LOD (Limit of Detection) ~10 ng/mL~0.1 ng/mLLC-MS/MS is ~100x more sensitive.[1]
          Precision (RSD %) 1.5% - 9.5%1.2% - 5.0%LC-MS/MS offers slightly better precision due to lack of derivatization variability.[1]
          Throughput Moderate (Requires 30m incubation)High (Direct injection after SPE)LC-MS/MS is faster per batch.[1]
          Selectivity High (with derivatization)Very High (MRM transitions)Derivatization aids in separating positional isomers in GC.[1]
          Cost per Sample LowHighGC-MS remains the budget-conscious choice for non-biological samples.[1]

          Data synthesized from inter-laboratory validation studies (See References [1], [2]).

          Self-Validating System (Quality Assurance)

          To ensure the "Trustworthiness" of your results, every batch must include the following System Suitability Test (SST) criteria:

          • Internal Standard Lock: Use Methcathinone-d3 . If the IS recovery drops below 50% (common in dirty extractions), the sample must be re-extracted. Do not rely on external calibration alone.

          • Derivatization Efficiency Check (GC Only): Monitor the presence of "native" methcathinone peak. If >5% of the underivatized peak remains, the derivatization reagent is likely wet or expired.

          • Isomer Resolution: If analyzing seized drugs, run a mixed standard of 3-methylmethcathinone and 4-methylmethcathinone. Your method must show baseline resolution (>1.5) between these isomers, as they have identical precursor/product ions.[1]

          References

          • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

          • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

          • National Institutes of Health (NIH) / PubMed. (2012). Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry. Retrieved from [Link]

          • Forensic Science International. (2013). Stability of synthetic cathinones in blood and urine. (General reference to stability issues cited in context of validation). Retrieved from [Link]

          Sources

          Head-to-head comparison of different synthesis routes for 2-(Methylamino)-1-phenylethanone

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical head-to-head comparison of the two primary synthesis routes for 2-(Methylamino)-1-phenylethanone (also known as

          
          -methylaminoacetophenone). This compound is a critical pharmaceutical intermediate, structurally related to endogenous catecholamines and synthetic adrenergic agents.
          

          The Core Challenge: The free base of this compound is thermodynamically unstable. It undergoes rapid self-condensation to form 2,5-diphenyl-3,6-dihydropyrazine, which subsequently oxidizes to 2,5-diphenylpyrazine. Consequently, all successful synthesis protocols must prioritize the isolation and storage of the compound as a stable salt (typically hydrochloride or hydrobromide).

          This guide contrasts Route A (Direct Amination) , favored for its raw material availability, against Route B (Oxidative Functionalization) , which offers higher purity profiles for regulated pharmaceutical applications.

          Chemical Stability & Reaction Logic

          Before analyzing the routes, it is critical to visualize the degradation pathway that dictates the experimental conditions.

          Figure 1: The Dimerization Trap

          The following diagram illustrates why maintaining acidic conditions or rapid salt formation is non-negotiable.

          Dimerization Target 2-(Methylamino)- 1-phenylethanone (Free Base) Dimer Bis-hemiaminal Intermediate Target->Dimer Self-Condensation (pH > 7) Dihydropyrazine 2,5-Diphenyl- 3,6-dihydropyrazine Dimer->Dihydropyrazine - 2 H2O Pyrazine 2,5-Diphenylpyrazine (Stable Impurity) Dihydropyrazine->Pyrazine Oxidation (Air)

          Route A: Nucleophilic Substitution (The Kinetic Route)

          Concept: Direct displacement of a leaving group (

          
          -haloketone) by methylamine.
          Precursors:  Phenacyl Bromide (2-Bromoacetophenone) + Methylamine.
          
          Mechanism & Challenges

          This reaction proceeds via an

          
           mechanism.[1] The primary failure mode is polyalkylation . The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to the formation of tertiary amines or quaternary ammonium salts.
          
          Workflow Diagram

          RouteA Start Phenacyl Bromide (in Toluene/DCM) Reaction Biphasic Reaction < 10°C Start->Reaction Reagent Methylamine (40% aq) EXCESS (4-5 eq) Reagent->Reaction Slow Addition Quench Acidification (HCl) Reaction->Quench Immediate Product Target HCl Salt (Precipitate) Quench->Product Filtration

          Critical Optimization Parameters
          • Stoichiometry: You must use a large excess of methylamine (minimum 4:1 molar ratio) to statistically favor mono-alkylation.

          • Temperature: Maintain

            
            . Higher temperatures increase the rate of bis-alkylation and dimerization.
            
          • Addition Order: Add the bromide to the amine . Never add amine to the bromide, as this creates a local deficiency of amine, guaranteeing over-alkylation.

          Route B: Oxidative Functionalization (The Thermodynamic Route)

          Concept: Oxidation of the corresponding

          
          -amino alcohol.[2]
          Precursors:  2-(Methylamino)-1-phenylethanol (Halostachine or synthetic analogs).
          
          Mechanism & Challenges

          This route avoids the "polyalkylation" issue entirely but introduces chemoselectivity challenges. Oxidizing the alcohol without affecting the amine or cleaving the C-C bond requires specific reagents or protecting groups.

          • Classic Method: Jones Oxidation (CrO

            
            /H
            
            
            
            SO
            
            
            ). Effective but generates toxic Cr(VI) waste.
          • Modern Method: TEMPO-catalyzed oxidation or Swern oxidation (requires N-protection).

          Workflow Diagram

          RouteB Alcohol Amino Alcohol Precursor Protect Protection (Boc/Cbz) Alcohol->Protect Optional but Recommended Oxidation Oxidation (TEMPO/NaOCl) Alcohol->Oxidation Direct (Low Yield) Protect->Oxidation Deprotect Deprotection (HCl/TFA) Oxidation->Deprotect Final Target HCl Salt Deprotect->Final

          Head-to-Head Comparison

          FeatureRoute A: Direct AminationRoute B: Oxidation
          Reaction Type
          
          
          Substitution
          Alcohol Oxidation
          Step Count 1 Step2-3 Steps (with protection)
          Atom Economy HighLow (due to protecting groups)
          Major Impurity Tertiary amines, PyrazinesOver-oxidized acids, Cr/Metal residues
          Scalability Moderate (Exotherm control)High (Standard unit operations)
          Yield (Typical) 45-60%75-85% (Cumulative)
          Safety Profile Lachrymator (Phenacyl bromide)Oxidizer hazards (CrO
          
          
          , Bleach)
          Best For... Rapid, small-scale synthesisGMP/High-purity requirements

          Experimental Protocols

          Protocol A: Direct Amination (Optimized for Selectivity)

          Reference Standard: Adapted from Vogel's Textbook of Practical Organic Chemistry.

          • Preparation: Charge a reaction vessel with Methylamine (40% aqueous solution, 5.0 equivalents) . Cool to 0–5°C using an ice/salt bath.

          • Addition: Dissolve Phenacyl Bromide (1.0 equivalent) in toluene (3 mL per gram of bromide). Add this solution dropwise to the vigorously stirred amine solution over 60 minutes.

            • Note: The slow addition ensures the amine is always in vast excess.

          • Quenching: Stir for an additional 30 minutes at 0°C.

          • Extraction: Separate the organic layer (contains impurities). Extract the aqueous layer (contains excess methylamine and product) with DCM.

            • Correction: Actually, the free base is organic soluble. A better workup: Separate layers. Wash organic layer with water to remove excess amine.

          • Salt Formation (Critical): Immediately dry the organic layer (

            
            ) and bubble dry HCl gas or add HCl/Isopropanol.
            
          • Isolation: Filter the white precipitate of This compound HCl . Recrystallize from Ethanol/Ether.

          Protocol B: Jones Oxidation (Direct Method)

          Reference Standard: Mechanistic insights from Master Organic Chemistry [1].

          • Preparation: Dissolve 2-(methylamino)-1-phenylethanol (1.0 eq) in dilute sulfuric acid. Cool to 0°C.

          • Oxidation: Add Jones Reagent (CrO

            
             in dilute H
            
            
            
            SO
            
            
            )
            dropwise until the orange color persists.
            • Mechanism:[1][3][4][5][6][7] The acid protonates the amine, protecting it from oxidation (ammonium salts are resistant to oxidation).

          • Workup: Quench excess oxidant with Isopropanol.

          • Isolation: Basify carefully with NaOH to pH 9 (keep cold!) and immediately extract into CHCl

            
            .
            
          • Stabilization: Acidify the organic extract immediately with HCl/Ether to precipitate the salt.

            • Warning: Do not allow the free base to sit in the basic aqueous solution; dimerization will occur.

          References

          • Master Organic Chemistry. (2015). Alcohol Oxidation Mechanisms, Demystified.[3][Link]

          • Organic Chemistry Portal. (2023).[6] Synthesis of Ketones by Oxidation of Alcohols.[2][4][8][Link]

          • Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[7][9][Link]

          • Asian Journal of Chemistry. (2000). Reaction between Phenacyl Bromide & Tertiary Amines.[1][10][Link]

          • Google Patents. (2014). Preparation method for (S)-(-)-alpha-methylaminopropiophenone.[11] (Analogous chemistry).

          Disclaimer: This guide is for educational and research purposes only. The target compound and its derivatives may be subject to controlled substance regulations in various jurisdictions (e.g., as precursors to cathinones). Researchers must verify compliance with local laws (e.g., DEA, EMA) before synthesis.

          Sources

          A Comparative Guide to the Structure-Activity Relationship of 2-(Methylamino)-1-phenylethanone Analogs at Monoamine Transporters

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(methylamino)-1-phenylethanone analogs, a prominent class of synthetic cathinones. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced ways structural modifications influence the pharmacological activity of these compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, this guide aims to serve as an authoritative resource for understanding and predicting the functional outcomes of molecular changes within this important chemical scaffold.

          Introduction: The Significance of the this compound Scaffold

          The this compound core structure, also known as methcathinone, is a foundational scaffold for a vast array of synthetic cathinones. These compounds have garnered significant interest due to their psychoactive properties, which are primarily mediated by their interactions with monoamine transporters. By inhibiting the reuptake or promoting the release of dopamine, norepinephrine, and serotonin, these analogs can elicit a range of effects, from potent stimulation to empathogenic responses.[1] Understanding the SAR of this class of molecules is not only crucial for predicting the pharmacological profiles of new psychoactive substances but also holds therapeutic potential for the development of novel treatments for conditions such as depression, ADHD, and substance use disorders.[2]

          The potency and selectivity of these analogs for DAT, NET, and SERT are highly dependent on their structural features. Modifications to the phenyl ring, the alkyl chain, and the amino group can dramatically alter a compound's affinity and efficacy at these transporters, thereby shaping its overall pharmacological and toxicological profile. This guide will systematically explore these structural determinants of activity, supported by quantitative data from in vitro assays.

          Structure-Activity Relationship (SAR) Analysis

          The pharmacological activity of this compound analogs is a delicate interplay between their chemical structure and their interaction with the binding pockets of monoamine transporters. The following sections dissect the key structural regions and their impact on transporter affinity and selectivity.

          Phenyl Ring Substitutions

          Substitutions on the aromatic phenyl ring (at the R1 position) have a profound effect on the potency and selectivity of these analogs.

          • Position of Substitution: The location of the substituent on the phenyl ring is critical.

            • 4-Position (para): Substitution at the para-position, particularly with electron-withdrawing groups like halogens (e.g., fluorine, chlorine, bromine) or a methyl group, tends to increase potency at SERT.[1] For instance, the addition of a 4-methyl group to methcathinone to form mephedrone significantly enhances its serotonergic activity.[3]

            • 3-Position (meta): Substituents at the meta-position generally result in compounds with reduced dopaminergic activity compared to their para-substituted counterparts.[1]

            • 2-Position (ortho): Ortho-substituted analogs are often less potent at all three transporters compared to their meta and para isomers, likely due to steric hindrance.[4]

          • Nature of the Substituent: The chemical properties of the substituent also play a crucial role.

            • Halogens: Halogenation, especially at the 4-position, can increase SERT affinity. Larger halogens tend to confer greater SERT activity.

            • Alkyl Groups: Small alkyl groups, such as a methyl group at the 4-position, enhance serotonergic activity.

            • Methoxy Groups: A 4-methoxy group generally decreases potency at DAT while increasing it at SERT.[1]

          N-Alkyl Group Modifications

          Alterations to the N-methyl group (the R2 position) significantly impact the interaction with monoamine transporters.

          • N-Alkylation: Increasing the length of the N-alkyl chain beyond a methyl group can have varied effects. While N-ethyl substitution can sometimes maintain or slightly decrease potency compared to N-methyl, longer chains generally lead to a reduction in activity.

          • Pyrrolidine Ring: Incorporating the nitrogen atom into a pyrrolidine ring, as seen in pyrovalerone and its analogs, drastically shifts the pharmacological profile from a releasing agent to a potent reuptake inhibitor, particularly at DAT and NET.[5][6] These compounds often exhibit high DAT/NET selectivity over SERT.[7]

          α-Carbon Alkylation

          Substitution on the α-carbon of the ethylamine chain (the R3 position) also modulates activity.

          • α-Ethyl Substitution: Extending the methyl group to an ethyl group at the α-position can influence potency and selectivity, though this has been less systematically studied than other positions.

          The interplay of these structural modifications allows for the fine-tuning of the pharmacological profile of this compound analogs, leading to compounds with a wide spectrum of activities, from predominantly dopaminergic to more balanced dopaminergic/serotonergic or even primarily serotonergic.

          Comparative Performance Data

          The following table summarizes the in vitro activity of a selection of this compound analogs and related cathinones at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. The data are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which are inversely proportional to the binding affinity of the compound.

          CompoundSubstitutionhDAT (IC50/Ki, nM)hNET (IC50/Ki, nM)hSERT (IC50/Ki, nM)Primary MechanismReference(s)
          Methcathinone Unsubstituted49.9 (EC50)40 (EC50)4270 (EC50)Releaser[1]
          Mephedrone 4-Methyl152 (IC50)29.7 (IC50)20.6 (IC50)Releaser/Inhibitor[8]
          4-Fluoromethcathinone 4-Fluoro119 (EC50)-1450 (EC50)Releaser[1]
          4-Chloromethcathinone 4-Chloro208 (IC50)75.5 (IC50)0.67 (IC50)Inhibitor/Releaser[8]
          4-Bromomethcathinone 4-Bromo471 (IC50)70 (IC50)0.45 (IC50)Inhibitor/Releaser[8]
          3-Fluoromethcathinone 3-Fluoro214 (IC50)21.2 (IC50)12.9 (IC50)Releaser/Inhibitor[8]
          Pyrovalerone N-pyrrolidinyl, α-propyl57 (IC50)146 (IC50)>10,000 (IC50)Inhibitor[7]

          Note: EC50 values for releasers indicate the concentration required to elicit 50% of the maximal neurotransmitter release, while IC50/Ki values for inhibitors indicate the concentration required to inhibit 50% of neurotransmitter uptake or radioligand binding. Direct comparison between EC50 and IC50/Ki values should be made with caution as they measure different aspects of transporter interaction.

          Experimental Methodologies

          The data presented in this guide are derived from rigorous in vitro pharmacological assays. The following are detailed protocols for two key experimental workflows used to characterize the activity of this compound analogs at monoamine transporters. The causality behind the experimental choices is to first determine the binding affinity of the analogs to the transporters (radioligand binding assay) and then to assess their functional effect, i.e., whether they act as inhibitors of neurotransmitter uptake or as releasing agents (neurotransmitter uptake/release assay).

          Protocol 1: Radioligand Binding Assay

          This assay determines the binding affinity (Ki) of a test compound for a specific monoamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.

          Step-by-Step Methodology:

          • Cell Culture and Membrane Preparation:

            • Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter in appropriate growth medium.

            • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.

            • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membrane pellet in an assay buffer.

            • Determine the protein concentration of the membrane preparation using a standard protein assay.

          • Assay Setup:

            • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT) to each well.

            • Add increasing concentrations of the test compound (this compound analog) to the wells.

            • To determine non-specific binding, add a high concentration of a known non-labeled inhibitor (e.g., cocaine for hDAT) to a set of wells.

            • To determine total binding, add only the radioligand and buffer to another set of wells.

            • Add the prepared cell membranes to each well to initiate the binding reaction.

          • Incubation and Filtration:

            • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

            • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound radioligand.

            • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

          • Data Acquisition and Analysis:

            • Dry the filter plate and add a scintillation cocktail to each well.

            • Measure the radioactivity on the filters using a scintillation counter.

            • Calculate the specific binding by subtracting the non-specific binding from the total binding.

            • Plot the percentage of specific binding against the logarithm of the test compound concentration.

            • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

            • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.

          Protocol 2: In Vitro Monoamine Transporter Uptake Assay

          This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

          Step-by-Step Methodology:

          • Cell Culture:

            • Plate HEK-293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and allow them to adhere and grow to a confluent monolayer.

          • Assay Procedure:

            • On the day of the experiment, wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

            • Pre-incubate the cells with increasing concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at room temperature.

            • Initiate the uptake reaction by adding a fixed concentration of the corresponding radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

            • Incubate the plate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C. The short incubation time ensures the measurement of the initial rate of uptake.

            • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

          • Quantification and Data Analysis:

            • Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

            • Transfer the lysate from each well to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

            • To determine non-specific uptake, a parallel set of experiments is conducted in the presence of a high concentration of a known potent inhibitor for each transporter.

            • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

            • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

            • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

          Visualizing the Mechanism of Action and Experimental Workflow

          To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general signaling pathway affected by this compound analogs and a typical experimental workflow for their characterization.

          SAR_of_2_Methylamino_1_phenylethanone_Analogs cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Activity Scaffold Core Structure R1 R1: Phenyl Ring (e.g., 4-Me, 4-F, 4-Cl) Scaffold->R1 R2 R2: N-Alkyl Group (e.g., N-Et, Pyrrolidine) Scaffold->R2 R3 R3: α-Carbon (e.g., α-Et) Scaffold->R3 DAT DAT (Potency & Selectivity) R1->DAT Influences SERT SERT (Potency & Selectivity) R1->SERT Strongly Influences R2->DAT Strongly Influences NET NET (Potency & Selectivity) R2->NET Strongly Influences R3->DAT Modulates

          Caption: Structure-Activity Relationship of this compound Analogs.

          Experimental_Workflow Start Analog Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Uptake_Assay Monoamine Uptake Assay (Determine IC50 & Mechanism) Start->Uptake_Assay Data_Analysis Data Analysis (SAR Determination) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

          Caption: Experimental Workflow for Characterizing Analogs.

          Conclusion

          The structure-activity relationship of this compound analogs is a complex but systematic field of study. Substitutions on the phenyl ring, particularly at the 4-position, are a key determinant of serotonergic activity, while modifications of the amino group, such as incorporation into a pyrrolidine ring, can dramatically increase potency and selectivity for the dopamine and norepinephrine transporters, and shift the mechanism of action from release to reuptake inhibition.

          The data and protocols presented in this guide underscore the importance of a multi-faceted experimental approach to fully characterize the pharmacological profile of these compounds. By combining binding and functional assays, researchers can gain a comprehensive understanding of how subtle changes in molecular structure translate into significant differences in biological activity. This knowledge is paramount for the continued exploration of these compounds for both therapeutic applications and for understanding their abuse potential.

          References

          • Bonano, J. S., et al. (2015). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology, 232(7), 1325–1335. [Link]

          • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(5), 1101–1112. [Link]

          • Ferrer, J. V., & Javitch, J. A. (2004). Cocaine and transport of dopamine. Annals of the New York Academy of Sciences, 1025, 274–286.
          • Gibbons, S., & Zloh, M. (2010). An analysis of the ‘legal high’ mephedrone. Bioorganic & medicinal chemistry letters, 20(14), 4135–4139.
          • Glennon, R. A., et al. (2013). Neuropharmacology of synthetic cathinones. Current topics in behavioral neurosciences, 16, 121–141. [Link]

          • Hadlock, G. C., et al. (2011). 4-Methylmethcathinone (mephedrone): neuropharmacological effects of a designer stimulant of abuse. The Journal of pharmacology and experimental therapeutics, 339(2), 530–536.
          • Iversen, L., et al. (2013). The neurochemical profiles of the ‘legal high’ cathinone derivatives, mephedrone, methylone, and 3,4-methylenedioxypyrovalerone (MDPV). Neuroscience letters, 544, 114–119.
          • Kehr, J., et al. (2011). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British journal of pharmacology, 164(8), 1949–1958.
          • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

          • Rothman, R. B., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203.
          • Saha, K., et al. (2015). ‘Ecstasy’ politics: a case study of mephedrone. International Journal of Drug Policy, 26(6), 577–584.
          • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
          • Simmler, L. D., et al. (2014). In vitro pharmacological characterization of novel psychoactive cathinones. Neuropharmacology, 79, 135–144.
          • Watterson, L. R., et al. (2014). The reinforcing effects of mephedrone and its discriminative stimulus properties in rats. Psychopharmacology, 231(15), 2947–2957.
          • Zwartsen, A., et al. (2017). A panel of human cell-based models to predict the cardiovascular toxicity of new psychoactive substances; a case study on mephedrone. Toxicology in Vitro, 44, 212–221.
          • Baumann, M. H., et al. (2012). The designer drug explosion: pharmacological actions and abuse of synthetic cathinones. Drug and alcohol dependence, 124(1-2), 1–11.
          • European Monitoring Centre for Drugs and Drug Addiction. (2011). Report on the risk assessment of mephedrone in the framework of the Council Decision on new psychoactive substances.
          • United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations. [Link]

          • Mayer, F. P., et al. (2016). A novel synthesis of mephedrone and its N-methoxy positional isomer, N-methoxymephedrone. Forensic science international, 265, 126–132. [Link]

          • Archer, R. P. (2009). Fluoromethcathinone, a new substance of abuse.
          • Brandt, S. D., et al. (2011). The synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-mephedrone. Forensic science international, 208(1-3), 69–77. [Link]

          • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

          Sources

          Comparative Binding Affinities of Synthetic Cathinones to Monoamine Transporters: A Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Mechanistic Distinction

          Synthetic cathinones represent a structurally diverse class of beta-keto amphetamine analogues. Their pharmacological profile is defined by their interaction with monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1][2]

          From a drug development and toxicological perspective, it is critical to categorize these compounds not merely by chemical structure, but by their functional interaction with these transporters. They segregate into two distinct mechanistic classes:[3]

          • Monoamine Substrates (Releasers): These compounds (e.g., Mephedrone, Methylone) mimic endogenous neurotransmitters. They are translocated into the cytoplasm, disrupting the VMAT2 proton gradient and reversing the transporter flux, causing non-exocytotic neurotransmitter release.

          • Transporter Blockers (Inhibitors): These compounds (e.g., MDPV,

            
            -PVP) bind with high affinity to the transporter's orthosteric site, locking it in an outward-facing conformation and preventing monoamine reuptake. They do not enter the neuron via the transporter.
            
          Diagram 1: Mechanistic Divergence at the Synapse

          The following diagram illustrates the fundamental difference in synaptic signaling between substrate-type and blocker-type cathinones.

          CathinoneMechanism cluster_synapse Synaptic Cleft Dynamics DAT Dopamine Transporter (DAT) DA_Out Extracellular Dopamine (Increased) DAT->DA_Out Reverse Flux (Efflux) DA_In Intracellular Dopamine Substrate Substrate-Type (e.g., Mephedrone) Substrate->DAT Translocates Blocker Blocker-Type (e.g., MDPV) Blocker->DAT Binds & Locks DA_Out->DAT Normal Reuptake

          Caption: Substrates (red) reverse DAT flux causing efflux; Blockers (yellow) occlude DAT preventing reuptake.

          Methodological Framework: Validating Binding Affinity

          To objectively compare these compounds, we must distinguish between Binding Affinity (

          
          )  and Functional Uptake Inhibition (
          
          
          
          )
          . While correlated, they are not identical.[3][4][5][6]
          
          
          measures the thermodynamic strength of the ligand-receptor interaction, whereas
          
          
          measures the functional consequence (inhibition of transport).
          Protocol: High-Throughput Radioligand Binding Assay

          Trustworthiness: This protocol relies on competitive displacement of a high-affinity radioligand. The use of [125I]RTI-55 is recommended for comparative screening due to its high specific activity and non-selective binding across DAT and SERT, allowing a single radiotracer to map multiple transporters.

          Reagents & Setup
          • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (NaCl is critical as DAT binding is Na+-dependent).

          • Radioligand: [125I]RTI-55 (0.2 nM final concentration).

          • Tissue Source: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.[1][2]

          Step-by-Step Workflow
          • Membrane Preparation:

            • Harvest HEK293 cells and homogenize in ice-cold buffer.

            • Centrifuge at 20,000 x g for 20 min. Resuspend pellet to achieve ~10-20 µg protein/well.

          • Incubation (Equilibrium Phase):

            • In a 96-well plate, add 25 µL competitive ligand (Cathinone analog, 10-9 to 10-4 M).

            • Add 25 µL [125I]RTI-55.

            • Add 150 µL membrane suspension.[7]

            • Critical Step: Incubate at 25°C for 90 minutes. Equilibrium is slower for high-affinity blockers like MDPV; rushing this step underestimates affinity.

          • Termination & Separation:

            • Rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% PEI (Polyethyleneimine) to reduce non-specific binding.

            • Wash 3x with 3 mL ice-cold buffer.

          • Quantification:

            • Measure radioactivity using a gamma counter.

            • Calculate

              
               using non-linear regression (Sigmoidal dose-response).
              
            • Convert to

              
               using the Cheng-Prusoff equation :
              
              
              
              
              [1]
          Diagram 2: Experimental Workflow

          AssayWorkflow Prep Membrane Prep (hDAT/hSERT/hNET) Incubate Incubation 90 min @ 25°C ([125I]RTI-55 + Drug) Prep->Incubate 20µg protein Filter Vac Filtration GF/B Filters + PEI Incubate->Filter Equilibrium Count Gamma Counting & Data Analysis Filter->Count CPM Data

          Caption: Workflow for competitive radioligand binding assay ensuring equilibrium and specific signal isolation.

          Comparative Analysis of Binding Affinities[1][2][5][6][7][8]

          The following data consolidates findings from pivotal studies (Baumann et al., Simmler et al.) to provide a direct comparison of potencies.

          Table 1: Comparative Inhibitory Potency ( ) at Monoamine Transporters

          Values represent the concentration (nM) required to inhibit uptake by 50%. Lower numbers indicate higher potency.

          Compound ClassDrugDAT
          
          
          (nM)
          NET
          
          
          (nM)
          SERT
          
          
          (nM)
          DAT/SERT RatioMechanism
          Pyrovalerones MDPV 4.1 26 >3,000>700 (High Selectivity)Blocker
          
          
          -PVP
          12.8 30 >10,000>700Blocker
          Pyrovalerone1128>10,000>900Blocker
          Substituted Cathinones Mephedrone 7624874221.8 (Non-selective)Substrate
          Methylone 1,2321,0311,0171.2Substrate
          Cathinone>1,000>500>5,000N/ASubstrate
          Reference Standards Cocaine2112923130.6Blocker
          d-Amphetamine93673,4180.03Substrate
          Analysis of Performance
          • The "Super-Blocker" Phenomenon (MDPV &

            
            -PVP): 
            
            • Data Insight: MDPV displays a DAT affinity (

              
               ~4 nM) approximately 50-fold higher  than Cocaine (
              
              
              
              ~211 nM).
            • Causality: The tertiary nitrogen in the pyrrolidine ring, combined with the extended

              
              -carbon chain (propyl), creates significant steric bulk. This bulk prevents the transporter from undergoing the conformational change necessary for translocation, effectively "locking" the transporter in the outward-facing state.
              
            • Clinical Implication: This tight binding correlates with the extreme duration of action and high re-dosing compulsion seen in "Flakka" (

              
              -PVP) users.
              
          • The "Hybrid" Profile (Mephedrone & Methylone):

            • Data Insight: These compounds show balanced inhibition across DAT, NET, and SERT (ratios close to 1).[5]

            • Mechanistic Nuance: Unlike MDPV, they are substrates.[1][3][8] Their ability to release Serotonin (similar to MDMA) blunts the pure stimulant paranoia associated with high DAT selectivity, resulting in "empathogenic" effects.

            • Structure-Activity Relationship (SAR): The absence of the pyrrolidine ring and shorter

              
              -chains allow these molecules to fit into the substrate binding pocket and be translocated.
              
          • Selectivity Ratios (DAT/SERT):

            • The DAT/SERT ratio is a predictive metric for abuse potential.

            • High Ratio (>100): (e.g., MDPV) Indicates pure psychostimulant effect with high risk of compulsive use and psychosis.

            • Low Ratio (<10): (e.g., Mephedrone) Indicates mixed stimulant/empathogen profile.

          Structure-Activity Relationship (SAR) Implications[5]

          Understanding the SAR allows researchers to predict the potency of novel analogs.

          • 
            -Carbon Chain Length: 
            
            • Extension from methyl (Methcathinone) to propyl (MDPV/

              
              -PVP) drastically increases DAT affinity  and shifts the mechanism from substrate to blocker.
              
            • Why? The hydrophobic pocket in the DAT active site accommodates the longer alkyl chain, stabilizing the blocker conformation.

          • N-Terminal Substitution:

            • Pyrrolidine Ring: Essential for high-potency uptake inhibition (blocker activity).

            • Primary/Secondary Amines: Favor substrate activity (e.g., Cathinone, Methcathinone).

          • Aromatic Ring Substitution:

            • 3,4-methylenedioxy bridge: (as seen in MDPV vs

              
              -PVP) generally increases potency at NET but has variable effects on DAT. It often reduces SERT selectivity compared to non-substituted analogs.
              

          References

          • Baumann, M. H., et al. (2013).[5] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[4] Neuropsychopharmacology.

          • Simmler, L. D., et al. (2013).[5] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[1]

          • Kolanos, R., et al. (2015).[1] Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters.[1] ACS Chemical Neuroscience.[1]

          • Eshleman, A. J., et al. (2013).[5] Compound action at the human dopamine, serotonin, and norepinephrine transporters.[1][2] Journal of Pharmacology and Experimental Therapeutics.

          • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Guides.

          Sources

          Stereochemical Profiling of 2-(Methylamino)-1-phenylethanone: Analytical Distinction and Biological Activity

          [1]

          Executive Summary

          2-(Methylamino)-1-phenylethanone , commonly known as Methcathinone (or Ephedrone), represents a critical challenge in forensic and pharmacological analysis due to its chiral nature. Existing as two enantiomers, (

          
          

          This guide provides a technical comparison of these enantiomers, detailing the analytical methodologies required for their resolution and the pharmacological data distinguishing their biological profiles. It is designed for researchers requiring high-fidelity protocols for enantioseparation and functional characterization.

          Stereochemical Origins and Synthesis

          Understanding the origin of the enantiomers is the first step in accurate profiling. Methcathinone is structurally analogous to methamphetamine but possesses a

          • (

            
            )-(-)-Methcathinone:  The pharmacologically dominant isomer. It is typically synthesized via the oxidation of (
            
            
            )-ephedrine or (
            
            
            )-pseudoephedrine.[1]
          • (

            
            )-(+)-Methcathinone:  The less potent isomer, derived from (
            
            
            )-ephedrine or (
            
            
            )-pseudoephedrine.

          Critical Note: The oxidation of the benzylic hydroxyl group in the precursors destroys the C1 chiral center, leaving the C2 amine center intact. Thus, the stereochemistry of the starting material dictates the final enantiomeric product.

          Analytical Distinction: Methodologies for Enantioseparation

          Distinguishing these enantiomers requires overcoming their identical physicochemical properties in achiral environments. Two primary methodologies are employed: Indirect Separation (Derivatization) and Direct Separation (Chiral Stationary Phases) .[2]

          Comparative Analytical Workflow

          The following decision matrix outlines the optimal workflow based on available instrumentation and sample type.

          AnalyticalWorkflowStartSample: this compoundPurityPurity Check (Achiral GC/MS)Start->PurityDecisionSelect Separation StrategyPurity->DecisionPathAMethod A: Indirect (GC-MS)Decision->PathA GC AvailablePathBMethod B: Direct (LC-MS/MS)Decision->PathB LC AvailableDerivDerivatization with TPC(Trifluoroacetyl-L-prolyl chloride)PathA->DerivCSPChiral Stationary Phase(Polysaccharide Column)PathB->CSPResultADiastereomer Separation(Risk: Thermal Racemization)Deriv->ResultAResultBEnantiomer Separation(High Fidelity)CSP->ResultB

          Figure 1: Decision matrix for the analytical separation of methcathinone enantiomers. Method B is preferred for minimizing racemization artifacts.

          Protocol A: Indirect GC-MS Separation (Derivatization)

          This method relies on converting enantiomers into diastereomers using a chiral derivatizing agent (CDA), typically (

          L-TPC
          • Mechanism: The CDA reacts with the secondary amine of methcathinone to form diastereomeric amides.

          • Advantage: Allows separation on standard achiral capillary columns (e.g., HP-5MS).

          • Limitation: The (

            
            )-enantiomer of methcathinone is prone to racemization during the derivatization process, potentially skewing quantitative ratios.
            

          Step-by-Step Protocol:

          • Extraction: Aliquot 1 mL of sample (urine/plasma). Alkalinize to pH >10 with carbonate buffer. Extract into ethyl acetate.

          • Evaporation: Evaporate solvent to dryness under nitrogen stream at 40°C.

          • Derivatization: Add 50

            
            L of L-TPC (0.1 M in chloroform) and 10 
            
            
            L of triethylamine.
          • Incubation: Heat at 70°C for 20 minutes. Caution: Excessive heat promotes racemization.

          • Analysis: Inject 1

            
            L into GC-MS.
            
            • Elution Order: Typically (

              
              )-Methcathinone-TPC elutes before (
              
              
              )-Methcathinone-TPC, though this must be confirmed with reference standards.
          Protocol B: Direct LC-MS Separation (Chiral Stationary Phase)

          This is the gold standard for pharmacological research as it avoids thermal stress and derivatization artifacts.

          • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H).

          • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

          • Detection: MS/MS (MRM mode) for high sensitivity.

          • Advantage: <2% deviation error; minimal racemization.

          Comparative Biological Pharmacology

          The biological activity of methcathinone is stereoselective. The molecule acts primarily as a monoamine releasing agent and reuptake inhibitor.

          Mechanism of Action

          Both enantiomers interact with monoamine transporters (DAT, NET, SERT), but with distinct affinities and efficacies.

          • (

            
            )-(-)-Methcathinone: 
            
            • Primary Target: Dopamine Transporter (DAT).[3]

            • Action: Acts as a substrate, entering the presynaptic neuron and reversing the transporter flux, causing massive dopamine release.

            • Potency: Approximately 2-3x more potent than the (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

              
              )-isomer in locomotor stimulation and drug discrimination assays.[3][4]
              
            • Toxicity: Uniquely associated with serotonin (5-HT) neurotoxicity.[3]

          • (

            
            )-(+)-Methcathinone: 
            
            • Activity: Weak stimulant.

            • Selectivity: Retains some activity at DAT but significantly lower affinity compared to the (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

              
              )-isomer.[5]
              
            • Toxicity: Generally lacks the specific serotonergic neurotoxicity observed with the (

              
              )-isomer.
              
          Pharmacological Signaling Pathway

          The following diagram illustrates the differential interaction of the (

          PharmacologyLigand(S)-MethcathinoneTransporterDopamine Transporter(DAT)Ligand->Transporter High Affinity BindingVesicleSynaptic Vesicle(VMAT2)Transporter->Vesicle InternalizationReleaseDopamine Efflux(Cytosol -> Synapse)Vesicle->Release Disruption of pH gradientResponseLocomotor Stimulation& EuphoriaRelease->ResponseR_Iso(R)-Methcathinone(Low Affinity)R_Iso->Transporter Weak Binding

          Figure 2: Mechanism of Action. The (S)-enantiomer acts as a potent substrate for DAT, reversing transport and triggering dopamine release.

          Quantitative Comparison Data

          The following table summarizes key experimental data distinguishing the two enantiomers.

          Feature(
          
          
          )-(-)-Methcathinone
          (
          
          
          )-(+)-Methcathinone
          Reference Support
          Relative Potency (In Vivo) High (100%)Low (~30-50%)[1, 4]
          DAT Affinity (
          
          
          )
          Lower (High Affinity)Higher (Low Affinity)[2, 5]
          Drug Discrimination Substitutes for Cocaine/AmphetamineWeak substitution[1, 4]
          Neurotoxicity 5-HT Neurotoxicity presentNo significant 5-HT toxicity[1]
          Precursor Origin (
          
          
          )-Ephedrine / (
          
          
          )-Pseudoephedrine
          (
          
          
          )-Ephedrine / (
          
          
          )-Pseudoephedrine
          [8]

          References

          • Temple University. Stereochemistry and neuropharmacology of a 'bath salt' cathinone: S-enantiomer of mephedrone reduces cocaine. 3

          • National Institutes of Health (PubMed). Methcathione ("cat"): an enantiomeric potency comparison. 4

          • National Institutes of Health (PMC). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. 6

          • National Institutes of Health (PMC). An investigation of the optical isomers of methcathinone (MCAT), and two achiral analogs, at monoamine transporters. 7

          • National Institutes of Health (PMC). Structure-Activity Relationships of Synthetic Cathinones. 5

          • National Institutes of Health (PubMed). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. 8

          • ResearchGate. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry. 9

          • Oxford Academic (Journal of Chromatographic Science). Methcathinone and Designer Analogues: Synthesis, Stereochemical Analysis, and Analytical Properties. 1

          Comparative study of the psychomotor effects of 2-(Methylamino)-1-phenylethanone and methamphetamine

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          This guide provides an in-depth comparative study of the psychomotor effects of 2-(Methylamino)-1-phenylethanone (methcathinone) and methamphetamine. As potent central nervous system stimulants, both compounds share structural similarities and exhibit overlapping pharmacological profiles. However, nuanced differences in their mechanisms of action and resulting behavioral effects are critical for a comprehensive understanding. This document synthesizes preclinical data to elucidate these distinctions, offering a valuable resource for researchers in pharmacology, neuroscience, and drug development.

          Introduction: Structural Analogs with Divergent Profiles

          Methamphetamine, a well-characterized psychostimulant, has long been a benchmark for studies of stimulant pharmacology and addiction.[1] Methcathinone, the β-keto analogue of methamphetamine, emerged as a popular recreational drug, prompting significant scientific inquiry into its pharmacological and toxicological properties.[2] Both substances exert their primary effects by modulating monoaminergic neurotransmission, specifically involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][3][4][5] This guide will dissect their comparative pharmacology, focusing on their interactions with monoamine transporters and the consequential psychomotor and rewarding effects observed in preclinical models.

          Mechanism of Action: A Tale of Two Stimulants

          The psychostimulant effects of both methcathinone and methamphetamine are primarily mediated by their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7][8] However, the precise nature of these interactions—whether as a substrate-releaser or a reuptake inhibitor—and their relative affinities for each transporter contribute to their distinct pharmacological profiles.

          Methamphetamine primarily acts as a potent substrate for monoamine transporters, leading to the reverse transport (efflux) of dopamine, norepinephrine, and to a lesser extent, serotonin from the presynaptic neuron.[3][4][9] It also inhibits the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine levels, and inhibits monoamine oxidase (MAO), an enzyme that degrades dopamine.[3] This multi-pronged mechanism results in a robust and sustained increase in synaptic dopamine concentrations, which is strongly correlated with its powerful stimulant and rewarding effects.[3][5]

          Methcathinone also functions as a monoamine transporter substrate, promoting the release of dopamine and norepinephrine.[2][10][11] Its effects have been compared to those of both methamphetamine and cocaine.[10] While it shares the releasing capabilities of methamphetamine, some evidence suggests it may also possess cocaine-like reuptake inhibiting properties. The primary mechanism of action for methcathinone is considered to be as an inhibitor or substrate of DAT, SERT, and NET.[6][12]

          cluster_METH Methamphetamine Mechanism cluster_MCAT Methcathinone Mechanism METH Methamphetamine DAT_M DAT METH->DAT_M Substrate/ Releaser NET_M NET METH->NET_M Substrate/ Releaser SERT_M SERT METH->SERT_M Substrate/ Releaser VMAT2_M VMAT2 METH->VMAT2_M Inhibitor MAO_M MAO METH->MAO_M Inhibitor DA_release_M Dopamine Release ↑ DAT_M->DA_release_M NE_release_M Norepinephrine Release ↑ NET_M->NE_release_M 5HT_release_M Serotonin Release ↑ SERT_M->5HT_release_M VMAT2_M->DA_release_M MAO_M->DA_release_M MCAT Methcathinone DAT_C DAT MCAT->DAT_C Substrate/ Releaser NET_C NET MCAT->NET_C Substrate/ Releaser SERT_C SERT MCAT->SERT_C Substrate/ Releaser DA_release_C Dopamine Release ↑ DAT_C->DA_release_C NE_release_C Norepinephrine Release ↑ NET_C->NE_release_C Start Start Acclimation Acclimation (30-60 min) Start->Acclimation Injection Drug/Vehicle Administration (i.p.) Acclimation->Injection Placement Place Animal in Open-Field Arena Injection->Placement Recording Record Locomotor Activity (e.g., 60 min) Placement->Recording Analysis Data Analysis: - Distance Traveled - Rearing Frequency - Stereotypy Score Recording->Analysis End End Analysis->End

          Caption: Locomotor Activity Assay Workflow.

          Motor Coordination

          The rotarod test is employed to assess motor coordination and balance. Some studies have indicated that at higher doses that produce significant locomotor stimulation, cathinone analogs can impair performance on the rotarod, suggesting a disruption of motor coordination. [13]This highlights a potential dissociation between general activity levels and fine motor control.

          Rewarding Effects: Conditioned Place Preference (CPP)

          The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs. [14][15][16][17][18]In this assay, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of the drug's rewarding properties. Both methcathinone and methamphetamine are known to induce a robust conditioned place preference, underscoring their significant abuse potential. [19]The magnitude of the CPP can be used to compare the relative rewarding efficacy of different doses and compounds.

          cluster_PreTest Phase 1: Pre-Test cluster_Conditioning Phase 2: Conditioning cluster_PostTest Phase 3: Post-Test PreTest Initial Preference Test: Animal explores all compartments DrugDay Drug Administration & Placement in Paired Compartment PreTest->DrugDay Alternating Alternate Drug and Vehicle Days (e.g., 4 days each) DrugDay->Alternating VehicleDay Vehicle Administration & Placement in Unpaired Compartment VehicleDay->Alternating PostTest Final Preference Test (Drug-Free): Measure time spent in each compartment Alternating->PostTest

          Caption: Conditioned Place Preference Protocol.

          Comparative Summary of Preclinical Findings

          FeatureMethcathinoneMethamphetamine
          Primary Mechanism Monoamine Releaser/Substrate [2][6][10]Potent Monoamine Releaser/Substrate [4]
          Locomotor Activity Dose-dependent increase [2][10]Dose-dependent increase, potentially more sustained [19]
          Rewarding Effects (CPP) Induces Conditioned Place Preference [19]Induces robust Conditioned Place Preference [19]
          Potency S(-)-methcathinone is a very potent CNS stimulant. [20]Potent CNS stimulant. [1]

          Experimental Protocols

          Locomotor Activity Assay
          • Habituation: Individually house animals in the testing room for at least 60 minutes prior to the experiment to acclimate them to the environment. [21]2. Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to detect movement. [21][22]3. Procedure: a. Administer the test compound (methcathinone, methamphetamine, or vehicle) via the desired route (e.g., intraperitoneal injection). b. Immediately place the animal into the center of the locomotor activity chamber. [22] c. Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a predetermined duration (e.g., 60-120 minutes) in discrete time bins (e.g., 5 minutes). [22]4. Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses and compounds over time.

          Conditioned Place Preference (CPP)
          • Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a removable guillotine door. [14]2. Procedure: a. Pre-Conditioning (Day 1): Place the animal in the central compartment and allow free access to all compartments for 15 minutes to establish baseline preference. b. Conditioning (Days 2-9): i. On drug conditioning days, administer the test compound and confine the animal to one of the outer compartments for 30 minutes. ii. On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals. c. Post-Conditioning Test (Day 10): In a drug-free state, place the animal in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment. [14]3. Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.

          Conclusion

          Methcathinone and methamphetamine exhibit broadly similar psychomotor stimulant and rewarding effects, which are primarily driven by their actions as monoamine transporter substrates. Both compounds potently increase locomotor activity and induce conditioned place preference in preclinical models. However, subtle differences in their potencies, duration of action, and potential for motor coordination impairment may exist. Further research is warranted to fully elucidate the nuanced distinctions in their neurochemical and behavioral profiles, which will be crucial for understanding their respective abuse liabilities and for the development of potential therapeutic interventions. S(-)-methcathinone has been shown to be a very potent central nervous system stimulant, with its effects appearing to be mediated, at least in part, by a dopaminergic mechanism. [20]

          References

          • Wikipedia. Methcathinone. [Link]

          • Xu, P., et al. (2020). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. bioRxiv.
          • Li, S., et al. (2022). Methcathinone Neurotoxicity in the Rat Prefrontal Cortex by Integrated Synaptic Changes and Transcriptome Analysis. Neurotoxicity Research.
          • Grigoryan, G., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents.
          • Lee, H. J., et al. (2016). Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine. International Journal of Neuropsychopharmacology.
          • Patsnap Synapse. (2024). What is the mechanism of Methamphetamine Hydrochloride?
          • Glennon, R. A., et al. (1995). Methcathione ("cat"): an enantiomeric potency comparison. Pharmacology Biochemistry and Behavior.
          • Luethi, D., & Liechti, M. E. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
          • Wainwright, M. (2022). Characteristics of drug use in methamphetamine and methcathinone users.
          • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical Pharmacology.
          • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulant drugs to inhibit human and mouse monoamine transporters in a same cellular background. BMC Pharmacology.
          • Wikipedia. MDMA. [Link]

          • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. PubMed Central.
          • Wikipedia. Stimulant. [Link]

          • Marusich, J. A., et al. (2014).
          • National Center for Biotechnology Information. (2009). Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience.
          • Suto, N., et al. (2001).
          • Itzhak, Y., & Martin, J. L. (2013). Methamphetamine-induced behavioral sensitization in a rodent model of posttraumatic stress disorder.
          • Wikipedia. Methamphetamine. [Link]

          • Cox, K. B. (2017). Effects of a psychological stressor on methamphetamine seeking in rats.
          • Glennon, R. A., et al. (2018). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain.
          • Underhill, S. M. (2016). Methcathinone Analogue Activity at the Human Serotonin Transporter. VCU Scholars Compass.
          • Kish, S. J. (2008). Pharmacologic mechanisms of crystal meth.
          • Portland VA Medical Center. Locomotor Activity Test SOP.
          • University of California, San Francisco. Locomotor Activity/Open Field Test.
          • Wikipedia. Mephedrone. [Link]

          • Linsenbardt, D. N., & Harshberger, E. A. (2019). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience.
          • Neuroscientifically Challenged. (2024). 2-Minute Neuroscience: Methamphetamine. YouTube.
          • Ferrucci, M., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation.
          • Marshall, J. F., et al. (2007). Methamphetamine-induced neural and cognitive changes in rodents. Addiction.
          • de Wit, H., & Childs, E. (2012).
          • Young, R., & Glennon, R. A. (1998). Discriminative stimulus effects of S(-)-methcathinone (CAT): a potent stimulant drug of abuse. Psychopharmacology.
          • Calipari, E. S., et al. (2013). The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice. Neuropsychopharmacology.
          • Kish, S. J. (2008). Pharmacologic mechanisms of crystal meth. CMAJ.
          • Wang, J., et al. (2025). Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner. Frontiers in Cellular Neuroscience.
          • Chemeurope.com. Methcathinone. [Link]

          • Schutová, B., et al. (2016).
          • Melior Discovery.
          • Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward? Psychopharmacology.
          • Prus, A. J., & Carlezon, W. A., Jr. (2010). Place Conditioning to Study Drug Reward and Aversion.

          Sources

          Safety Operating Guide

          Safe and Compliant Disposal of 2-(Methylamino)-1-phenylethanone (Methcathinone)

          [1]

          Part 1: Core Directive & Regulatory Alert

          STOP AND VERIFY: The compound 2-(Methylamino)-1-phenylethanone is chemically synonymous with Methcathinone .[1] Under the United States Controlled Substances Act (CSA) and similar international frameworks (e.g., UK Misuse of Drugs Act), this is a Schedule I Controlled Substance .

          Do not attempt standard chemical neutralization or drain disposal. Treating this substance as standard organic waste is a felony offense in many jurisdictions.[1] The disposal pathway is strictly legal, not just chemical. You are managing a Chain of Custody, not just a waste stream.

          The Only Compliant Disposal Route: Unless your facility holds a specific DEA modification for "On-Site Destruction," you must transfer this material to a DEA-Registered Reverse Distributor .[1]

          Part 2: Chemical & Regulatory Profile

          Before initiating disposal, you must characterize the risk profile to ensure safe handling during the packaging phase.

          PropertySpecificationOperational Implication
          CAS Number 5650-44-2 (HCl salt) / 16735-19-6 (Free base)Verify inventory logs against these IDs.[1]
          DEA Status Schedule I High potential for abuse; no accepted medical use.[1][2] Requires Form 222 for transfer.[1]
          RCRA Status Dual Waste Likely Ignitable (D001) if liquid; Toxic.[1] Must meet both EPA and DEA standards.[1]
          Stability Unstable in Solution Rapidly dimerizes to pyrazines at pH > 7.[1] Keep acidic/neutral during storage.
          Hazards Corrosive / CNS Stimulant Causes severe skin burns (H314).[1] CNS toxicity.[1] Double-glove required.[1]
          Part 3: The Disposal Workflow (Step-by-Step)

          This protocol utilizes the Reverse Distribution Model , which is the industry standard for research laboratories to maintain compliance with 21 CFR § 1317.

          Phase 1: Inventory & Security (The "Two-Person Rule")
          • Objective: Establish precise mass/volume for transfer documentation.

          • Protocol:

            • Two authorized personnel must witness the weighing.[1]

            • Verify the container seal is intact.[1] If the substance is in solution, note the concentration.

            • Log the intent to dispose in your internal Controlled Substance Accountability Log.[1]

          Phase 2: Engagement of Reverse Distributor
          • Context: You cannot simply ship this. The receiver must "order" it from you to create a legal chain of custody.

          • Action: Contact a DEA-registered Reverse Distributor (e.g., Veolia, Clean Harbors, or specialized pharma-waste handlers).[1]

          • Documentation:

            • The Reverse Distributor will issue a DEA Form 222 (for Schedule I/II) to your lab.[1]

            • Crucial: You are acting as the "Supplier" in this transaction.[1] You must fill out the supplier portion of the Form 222 accurately.

          Phase 3: Packaging & Stabilization[1]
          • Safety Note: Methcathinone free base is unstable.[1] Ensure material is in a sealed, chemically resistant container (glass/HDPE).[1]

          • Inner Packaging:

            • Place primary container into a transparent, sealable bag (secondary containment).

            • Label inner bag: "WARNING: CONTROLLED SUBSTANCE - Schedule I - Methcathinone".[1]

          • Outer Packaging:

            • Use a UN-rated shipping container provided by the Reverse Distributor.[1]

            • Fill void space with inert absorbent (vermiculite).[1]

            • Do not mark the outer box with the specific drug name (security risk).[1] Use the generic proper shipping name provided by the carrier (e.g., UN3249, Medicine, solid, toxic, n.o.s.).

          Phase 4: The Transfer (Chain of Custody)
          • Handoff: The carrier (bonded courier) will pick up the package.

          • Verification:

            • Retain Copy 3 of the DEA Form 222.[1]

            • Mail Copy 2 to the DEA Special Agent in Charge (SAC) in your region (if required by local field office protocols—check current 222 instructions as digital systems evolve).[1]

            • Once destroyed, the Reverse Distributor will send you a DEA Form 41 (Registrant Record of Controlled Substances Destroyed) as proof of destruction.[1] Archive this for 2 years.

          Part 4: Logical Visualization
          Workflow: Compliance Decision Tree

          The following diagram illustrates the critical decision points preventing illegal disposal.

          DisposalWorkflowStartIdentify this compoundCheckSchedCheck DEA Schedule StatusStart->CheckSchedIsSchedIResult: Schedule I (Methcathinone)CheckSched->IsSchedIDecisionDoes Lab have On-SiteDestruction Authority?IsSchedI->DecisionIllegalSTOP: Chemical Neutralizationis ILLEGAL (Manufacturing)Decision->IllegalNo (Standard Lab)RevDistContact Reverse DistributorDecision->RevDistNo (Standard Lab)Form222Receive DEA Form 222(Transfer of Custody)RevDist->Form222ShipShip via Bonded CarrierForm222->ShipForm41Receive Form 41(Proof of Destruction)Ship->Form41

          Figure 1: The mandatory compliance workflow for Schedule I substances.[1] Note that chemical destruction without a permit is classified as illegal manufacturing.

          Part 5: Emergency Procedures (Spill/Exposure)[1]

          If a spill occurs during the inventory or packaging phase, immediate containment is required to prevent diversion and injury.

          • Evacuate & Secure: Clear the area. Lock the door to prevent unauthorized access (security protocol).

          • PPE: Don Nitrile gloves (double layer), safety goggles, and a lab coat.[1] If powder is aerosolized, use N95 or P100 respiratory protection.[1]

          • Neutralization (Spills Only):

            • Absorb liquid spills with vermiculite or sand.[1][3]

            • Note: While you cannot "neutralize" for disposal, you can clean a spill.[1] Collect all cleanup materials as Hazardous Waste .

            • Labeling: The waste from a spill cleanup of a P-listed or commercial chemical product is still considered hazardous waste and potentially controlled.[4][5] Contact your EHS officer immediately; this usually requires a "Spill/Loss Report" (DEA Form 106) if the loss is significant/theft-related.[1]

          References
          • Drug Enforcement Administration (DEA). (n.d.).[1] Title 21 Code of Federal Regulations, Part 1317 - Disposal.[1] Retrieved from [Link][1]

          • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

          • PubChem. (n.d.).[1] this compound Hydrochloride (Methcathinone).[1] National Library of Medicine.[1] Retrieved from [Link]

          • U.S. Department of Justice. (n.d.). DEA Form 41 - Registrant Record of Controlled Substances Destroyed.[1][6] Retrieved from [Link][1]

          Personal protective equipment for handling 2-(Methylamino)-1-phenylethanone

          Author: BenchChem Technical Support Team. Date: February 2026

          Synonyms: Methcathinone; Ephedrone;

          
          -Methylaminopropiophenone.
          CAS:  5650-44-2 (Hydrochloride salt); 16735-19-6 (Free base).
          
          Executive Safety Summary & Legal Compliance

          Warning: Controlled Substance 2-(Methylamino)-1-phenylethanone is classified as a Schedule I Controlled Substance in the United States and is strictly regulated in the UK, EU, and other jurisdictions [1, 4]. Research handling requires not only standard chemical safety protocols but also strict adherence to Drug Enforcement Administration (DEA) or local regulatory security standards (e.g., double-locked storage, usage logs).

          Senior Scientist Insight: While standard Safety Data Sheets (SDS) often classify this compound generically as an "Irritant" (H315/H319) or "Harmful" (H302), this classification is insufficient for research handling. As a potent sympathomimetic amine and psychostimulant, it acts on dopamine and norepinephrine transporters [4]. In a laboratory setting, we treat this as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

          Operational Directive:

          • Primary Engineering Control: All handling of the neat powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) to prevent inhalation.

          • Occupational Exposure Band (OEB): Treat as OEB 3 (10–100

            
            g/m
            
            
            
            ) or OEB 4 (<10
            
            
            g/m
            
            
            ) depending on the quantity handled, requiring respiratory protection and double-gloving [9].
          Hazard Identification & Risk Assessment

          Before selecting PPE, you must understand the specific stress vectors this compound places on your safety barriers.

          Hazard CategorySpecific RiskMechanism of Action
          Pharmacological Neurotoxicity / SympathomimeticInhibits reuptake of monoamines (dopamine/norepinephrine). Inhalation of dust can cause tachycardia, hypertension, and agitation [4, 7].
          Chemical Corrosive / IrritantFree base is caustic; HCl salt is a severe eye/mucous membrane irritant (H319, H335) [1].
          Physical Hygroscopic InstabilityThe HCl salt is hygroscopic. Moisture absorption alters weighing accuracy and can degrade the compound, necessitating rapid handling in low-humidity environments [12].
          Personal Protective Equipment (PPE) Matrix

          The following PPE selection is based on permeation resistance data for amines and ketones. Standard latex gloves are insufficient due to rapid degradation by organic amines [8, 14].

          Table 1: Recommended PPE by Procedure
          Body AreaStandard Handling (<10 mg in Solution)High-Risk Handling (>10 mg Powder or Spill Cleanup)Technical Rationale
          Hand Protection Double Nitrile (0.11 mm min. thickness). Change every 30 mins.Laminate (Silver Shield/4H) under Nitrile outer glove.Nitrile offers fair resistance to amines but degrades with ketones. Laminate offers >480 min breakthrough time [13, 14].
          Respiratory Fume Hood (Face velocity 80-100 fpm). No respirator if sash is proper.P100/N95 Particulate Respirator (worn inside hood) or PAPR.Redundancy is required during powder transfer where static charge may aerosolize particles [5].
          Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Prevents ocular absorption, a rapid route for sympathomimetics [1].
          Body Lab Coat (Polyester/Cotton), buttoned to neck.Tyvek® Coverall (Disposable) + Shoe Covers.Prevents contamination of street clothes; Tyvek resists dry particulate penetration.
          Operational Workflow: Safe Handling Protocol

          This workflow integrates safety with data integrity.[1] Methcathinone is unstable in solution; acidification improves stability [12].

          Step 1: Preparation & Engineering Setup
          • Verify Airflow: Ensure fume hood is operating at certified face velocity.

          • Static Control: Place an ionizing fan or anti-static bar inside the hood. Methcathinone HCl is a fine powder prone to static fly-off.

          • Lining: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture micro-spills.

          Step 2: Weighing (The Critical Step)
          • Do not use a spatula directly into the stock bottle.

          • Technique: Use the "sub-sampling" method. Transfer a small amount of powder to a pre-tared weighing boat using a disposable anti-static micro-spoon.

          • Containment: If using an analytical balance outside the hood, the balance must be inside a Vented Balance Enclosure (VBE). If a VBE is unavailable, weigh inside the fume hood (account for air draft fluctuations).

          Step 3: Solubilization
          • Solvent Choice: Methanol or DMSO are common.

          • Stability Note: If preparing stock for storage, acidify the solution slightly (pH < 5) to prevent oxidative degradation [12].

          • Vortexing: Perform all vortexing/sonication inside the hood to contain aerosols.

          Step 4: Decontamination
          • Surface Wipe: Wipe all tools and surfaces with 10% Bleach (Sodium Hypochlorite) followed by water, then Ethanol. Bleach oxidizes the amine, breaking down the active pharmacophore.

          • Waste: Dispose of bench pads and gloves as Hazardous Chemical Waste (Incineration required).

          Visualizations
          Figure 1: PPE Selection & Risk Decision Logic

          This diagram illustrates the decision pathway for selecting the appropriate protective gear based on the physical state of the substance.[2]

          PPE_Selection Start Start: Handling Assessment State_Check Physical State? Start->State_Check Solid Solid / Powder (High Inhalation Risk) State_Check->Solid Liquid Liquid / Solution (Absorption Risk) State_Check->Liquid Engineering Engineering Control: Chemical Fume Hood (Mandatory) Solid->Engineering Liquid->Engineering Glove_Solid Gloves: Double Nitrile Engineering->Glove_Solid If Solid Glove_Liquid Gloves: Laminate Liner + Nitrile Outer Engineering->Glove_Liquid If Liquid Resp_Solid Respiratory: P100 Mask + Hood Glove_Solid->Resp_Solid Resp_Liquid Respiratory: Hood Only Glove_Liquid->Resp_Liquid

          Figure 2: Operational Workflow & Disposal

          This workflow ensures containment from storage retrieval through to waste destruction.

          Handling_Workflow Storage 1. Storage Retrieval (Double Locked) PPE_Don 2. Don PPE (Check Glove Integrity) Storage->PPE_Don Weighing 3. Weighing (Static Control/VBE) PPE_Don->Weighing Solubilization 4. Solubilization (Acidify if storing) Weighing->Solubilization Decon 5. Decontamination (10% Bleach Wipe) Solubilization->Decon Disposal 6. Disposal (Chemical Incineration) Decon->Disposal

          Emergency Response
          • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

          • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

          • Spill (<1g):

            • Alert nearby personnel.

            • Cover spill with absorbent pads dampened with 10% bleach (to prevent dust).

            • Wipe up and place in a sealed hazardous waste bag.

            • Clean area twice with soap and water.

          References
          • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 2-Amino Acetophenone. Retrieved from

          • TCI Chemicals. (2025). Safety Data Sheet: Acetophenone (Structural Analog Data). Retrieved from

          • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2-(Methylamino)ethanol (Amine handling data). Retrieved from

          • UK Government (ACMD). (2025). Synthetic cathinones: an updated harms assessment. Retrieved from

          • US EPA. (n.d.). Voluntary Guidelines for Methamphetamine Laboratory Cleanup. Retrieved from

          • Neogen. (n.d.). Synthetic Cathinones (Methcathinone) ELISA Kit Instructions. Retrieved from

          • US Department of Justice. (n.d.). Methamphetamine Laboratory Identification and Hazards Fast Facts. Retrieved from

          • Kerbl. (n.d.).[4] Chemical resistant gloves: Permeation resistance guide. Retrieved from

          • CDC/NIOSH. (2015). Occupational Exposure Banding (OEB).[1] Retrieved from

          • Fisher Scientific. (2025). Safety Data Sheet: Acetophenone. Retrieved from

          • UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones. Retrieved from

          • ResearchGate. (2020).[5] Stability of synthetic cathinones in clinical and forensic toxicological analysis. Retrieved from

          • NIH. (n.d.). Glove permeation of chemicals: Research emphases. Retrieved from

          • EHS Leaders. (2014). Chemical-Resistant Gloves: Key Considerations. Retrieved from

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          2-(Methylamino)-1-phenylethanone
          Reactant of Route 2
          2-(Methylamino)-1-phenylethanone

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.